molecular formula C17H23NO B15589323 2-Octyl-4(1H)-quinolone

2-Octyl-4(1H)-quinolone

Cat. No.: B15589323
M. Wt: 257.37 g/mol
InChI Key: YODYNZHLZUOZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-n-octyl-4-hydroxyquinoline is a member of quinolines.
1H-Quinolin-4-one, 2-octyl- has been reported in Streptomyces and Ruta graveolens with data available.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

2-octyl-1H-quinolin-4-one

InChI

InChI=1S/C17H23NO/c1-2-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18-14/h8-9,11-13H,2-7,10H2,1H3,(H,18,19)

InChI Key

YODYNZHLZUOZLK-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Presence of 2-Octyl-4(1H)-quinolone: A Technical Guide to its Discovery and Isolation from Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa, an opportunistic Gram-negative bacterium, is a significant cause of nosocomial infections and is notoriously difficult to treat due to its intrinsic and acquired resistance to multiple antibiotics. A key factor in its pathogenicity is a sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the production of virulence factors and the formation of biofilms. Among the various QS systems in P. aeruginosa, the one based on 2-alkyl-4(1H)-quinolones (AQs) plays a pivotal role in regulating virulence and mediating intercellular communication.

While the most extensively studied AQs are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS), a diverse array of over 50 different AQs are produced by this bacterium, varying in the length and saturation of their alkyl side chains. This technical guide focuses on 2-octyl-4(1H)-quinolone, a less common but significant member of the AQ family. We will delve into the historical context of its discovery, provide detailed protocols for its isolation and characterization, and illustrate its position within the broader PQS signaling pathway.

Discovery and Significance

The discovery of 2-alkyl-4(1H)-quinolones dates back to the mid-20th century, with initial studies focusing on their antimicrobial properties. However, their role as signaling molecules in quorum sensing was not elucidated until the late 1990s. The breakthrough came with the identification of 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) as a third QS signal in P. aeruginosa, distinct from the well-characterized acyl-homoserine lactone (AHL) signals. This discovery unveiled a new layer of complexity in the regulatory networks of this pathogen.

Subsequent research revealed that PQS is derived from its precursor, 2-heptyl-4-quinolone (HHQ). The biosynthesis of these molecules is governed by the pqs operon (pqsA, pqsB, pqsC, pqsD, pqsE) and the monooxygenase-encoding gene pqsH, which is responsible for the conversion of HHQ to PQS. The production of AQs with varying alkyl chain lengths, including the octyl derivative, is attributed to the substrate flexibility of the PqsB/C enzymes, which can utilize different fatty acid precursors. While specific literature detailing the initial isolation of this compound is scarce, its presence has been confirmed in the metabolome of P. aeruginosa, and its discovery and isolation follow the general methodologies established for other AQs.

The significance of understanding the full spectrum of AQs, including the octyl derivative, lies in the potential for developing novel anti-virulence therapies. By targeting the biosynthesis or signaling pathways of these molecules, it may be possible to disarm the bacterium without exerting selective pressure for resistance, a common issue with traditional antibiotics.

PQS Signaling Pathway

The production and perception of 2-alkyl-4-quinolones are tightly regulated within the intricate quorum-sensing network of P. aeruginosa. The LysR-type transcriptional regulator, PqsR (also known as MvfR), is the master regulator of the pqs operon. The expression of pqsR itself is under the control of the las system, another key QS system in P. aeruginosa. Both HHQ and PQS can bind to and activate PqsR, creating a positive feedback loop that amplifies the production of AQs. PqsR, once activated, binds to the promoter of the pqsA-E operon, initiating the transcription of the genes required for AQ biosynthesis.

PQS_Signaling_Pathway cluster_biosynthesis AQ Biosynthesis cluster_feedback_virulence Feedback and Virulence LasR LasR pqsR_gene pqsR gene LasR->pqsR_gene Activates pqsH_gene pqsH gene LasR->pqsH_gene Activates PqsR PqsR (MvfR) pqsR_gene->PqsR Translates to pqsA_E_operon pqsA-E operon PqsR->pqsA_E_operon Activates Transcription Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) PqsR->Virulence_Factors Regulates PqsA_E_enzymes PqsA-E Enzymes pqsA_E_operon->PqsA_E_enzymes Translates to HHQ 2-Heptyl-4-quinolone (HHQ) & other 2-alkyl-4-quinolones (e.g., this compound) PqsA_E_enzymes->HHQ Synthesizes Anthranilic_acid Anthranilic Acid + Fatty Acid Precursors HHQ->PqsR Binds & Activates PqsH_enzyme PqsH Enzyme pqsH_gene->PqsH_enzyme PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsH_enzyme->PQS Converts PQS->PqsR Binds & Activates PQS->Virulence_Factors Regulates

Caption: PQS signaling pathway in P. aeruginosa.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, purification, and analysis of this compound and other AQs from P. aeruginosa cultures.

Bacterial Culture and Supernatant Collection
  • Inoculation: Inoculate a single colony of P. aeruginosa (e.g., PAO1 or a clinical isolate) into Luria-Bertani (LB) broth.

  • Incubation: Grow the culture overnight at 37°C with shaking (200 rpm).

  • Subculturing: Dilute the overnight culture into fresh LB broth to an initial optical density at 600 nm (OD600) of 0.05.

  • Growth and Harvesting: Incubate the culture at 37°C with shaking until it reaches the stationary phase (typically 18-24 hours).

  • Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the cell-free supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

Extraction of 2-Alkyl-4(1H)-quinolones

Method A: Liquid-Liquid Extraction

  • Acidification: Acidify the culture supernatant to pH 2.0 with hydrochloric acid (HCl).

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.

  • Repeat Extraction: Repeat the extraction two more times with fresh acidified ethyl acetate.

  • Pooling and Evaporation: Pool the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol (B129727) for further analysis.

Method B: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of acidified water (pH 2.0).

  • Sample Loading: Load the acidified culture supernatant onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with one column volume of acidified water to remove unbound compounds.

  • Elution: Elute the bound AQs with two column volumes of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume of methanol.

Purification and Analysis

Method A: Thin-Layer Chromatography (TLC)

  • Spotting: Spot the reconstituted extract onto a silica (B1680970) gel TLC plate.

  • Development: Develop the TLC plate in a solvent system of dichloromethane:methanol (95:5, v/v).

  • Visualization: Visualize the separated AQs under UV light (254 nm and 365 nm). HHQ and its analogues will appear as dark spots that quench fluorescence, while PQS will fluoresce blue.

  • Quantification (Optional): Scrape the silica corresponding to the AQ spots, extract with methanol, and quantify using a spectrophotometer or by comparison with known standards.

Method B: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

  • Instrumentation: Use a reverse-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) on an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20-21 min, 95-5% B; 21-25 min, 5% B.

  • Mass Spectrometry Parameters: Operate the mass spectrometer in positive ion mode. For this compound (C17H23NO), the expected m/z would be [M+H]+ = 270.18. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each AQ.

Experimental_Workflow cluster_culture Bacterial Culture & Supernatant Collection cluster_extraction Extraction of AQs cluster_analysis Purification & Analysis cluster_outcome Outcome A1 Inoculation of P. aeruginosa A2 Overnight Incubation A1->A2 A3 Subculturing A2->A3 A4 Growth to Stationary Phase A3->A4 A5 Centrifugation A4->A5 A6 Collection of Cell-Free Supernatant A5->A6 B1 Liquid-Liquid Extraction (Acidified Ethyl Acetate) A6->B1 B2 Solid-Phase Extraction (C18 Cartridge) A6->B2 B3 Evaporation & Reconstitution B1->B3 B2->B3 C1 Thin-Layer Chromatography (TLC) B3->C1 C2 HPLC-MS/MS B3->C2 D1 Identification & Quantification of This compound C1->D1 C2->D1

Caption: Experimental workflow for AQ isolation and analysis.

Data Presentation

The production of 2-alkyl-4(1H)-quinolones can vary significantly depending on the P. aeruginosa strain, growth conditions, and the presence of other microorganisms. The following tables summarize representative quantitative data for key AQs.

Table 1: Production of HHQ and PQS in P. aeruginosa PAO1 Cultures

Growth PhaseHHQ Concentration (µM)PQS Concentration (µM)
Early Logarithmic< 0.1< 0.1
Late Logarithmic1 - 50.5 - 2
Early Stationary10 - 205 - 10
Late Stationary5 - 102 - 5

Note: Concentrations can vary based on specific media and aeration conditions.

Table 2: Relative Abundance of Different 2-Alkyl-4(1H)-quinolones in P. aeruginosa PA14

Alkyl Chain LengthCompoundRelative Abundance (%)
C72-Heptyl-4-quinolone (HHQ)100
C92-Nonyl-4-quinolone (NHQ)60 - 80
C52-Pentyl-4-quinolone5 - 10
C112-Undecyl-4-quinolone< 5
C8 2-Octyl-4-quinolone < 5

Note: Relative abundance is strain and condition-dependent. The octyl derivative is typically a minor component.

Conclusion

This compound is a member of the diverse family of 2-alkyl-4(1H)-quinolone signaling molecules produced by P. aeruginosa. While less abundant than its heptyl and nonyl counterparts, its presence highlights the biosynthetic flexibility of the Pqs system. The detailed protocols provided in this guide offer a robust framework for the isolation, purification, and quantification of this and other AQs. A deeper understanding of the full repertoire of these signaling molecules and their roles in the complex regulatory networks of P. aeruginosa is crucial for the development of novel anti-virulence strategies to combat this formidable pathogen. Further research is warranted to elucidate the specific biological activities and regulatory nuances of the less common AQ congeners, including this compound.

An In-depth Technical Guide to 2-Octyl-4(1H)-quinolone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl-4(1H)-quinolone is a member of the 2-alkyl-4-quinolone (2-AQ) class of compounds, a family of molecules that have garnered significant interest in the scientific community due to their diverse biological activities. These compounds, characterized by a quinolone core with an alkyl chain at the 2-position, are notably involved in bacterial communication, a process known as quorum sensing. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological functions of this compound, with a particular focus on its role as a signaling molecule in Pseudomonas aeruginosa.

Chemical Structure and Properties

This compound, also known as 2-n-octyl-4-hydroxyquinoline, possesses the chemical formula C₁₇H₂₃NO. Its structure consists of a quinolin-4(1H)-one core substituted with an eight-carbon alkyl chain at the second position. The molecule exists in tautomeric equilibrium with its 4-hydroxyquinoline (B1666331) form.[1]

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
Molecular Formula C₁₇H₂₃NO
Molecular Weight 257.37 g/mol
IUPAC Name 2-octyl-1H-quinolin-4-one
CAS Number 80554-60-5
Appearance White or colorless to yellow powder/lump/clear liquid
XLogP3-AA 5.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 7
Topological Polar Surface Area 29.1 Ų
Melting Point 23 °C (for a related isothiazolinone)
Boiling Point 142 °C at 0.03 mmHg (for a related isothiazolinone)

Table 2: Computed Spectral Data for this compound [3]

Spectral Data TypeKey Features
¹³C NMR Predicted peaks are available in spectral databases.
Mass Spectrometry (GC-MS) Top m/z peaks at 159, 172, 160.
Infrared (IR) Spectroscopy Characteristic peaks for quinolone structures are expected.

Synthesis and Purification

The most common method for the synthesis of 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction .[4][5][6][7][8] This involves the condensation of an aniline (B41778) with a β-ketoester.

Experimental Protocol: Conrad-Limpach Synthesis of 2-Alkyl-4(1H)-quinolones

This protocol is a generalized procedure and may require optimization for the synthesis of this compound.

Step 1: Formation of the β-keto ester The appropriate β-keto ester, in this case, a derivative with a decanoyl group to yield an octyl side chain after cyclization, is required. This can be synthesized by the reaction of an acid chloride with Meldrum's acid in pyridine, followed by alcoholysis.[4]

Step 2: Condensation with Aniline

  • Aniline is condensed with the β-keto ester under acidic catalysis. This reaction forms the enamine tautomer of the Schiff base.[4][5]

  • The reaction mixture is typically heated to facilitate the condensation.

Step 3: Cyclization

  • The resulting enamine is heated to a high temperature (around 250 °C) to induce cyclization.[7][8]

  • The use of a high-boiling point, inert solvent such as diphenyl ether or mineral oil can improve the yield.[8]

  • The cyclization proceeds via an intramolecular hetero-Diels-Alder reaction, followed by the elimination of an alcohol to form the quinolone ring system.[6]

Step 4: Purification

  • The crude product can be purified by recrystallization .[1]

  • A suitable solvent system for recrystallization would involve dissolving the crude product in a hot solvent in which it is soluble and then allowing it to cool slowly. The choice of solvent will depend on the polarity of the compound and impurities. Non-polar solvents like ether or n-hexane have been used for precipitation.[4]

  • The purified crystals are then collected by filtration and dried.

G Aniline Aniline Condensation Condensation (Acid Catalyst) Aniline->Condensation betaKetoester β-Ketoester betaKetoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (~250°C) Enamine->Cyclization Quinolone This compound Cyclization->Quinolone

Figure 1: Generalized workflow for the Conrad-Limpach synthesis of 2-Alkyl-4(1H)-quinolones.

Biological Activity and Mechanism of Action

2-Alkyl-4-quinolones are key signaling molecules in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa. This communication system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the formation of biofilms.[9][10]

The PqsR Signaling Pathway

In P. aeruginosa, 2-alkyl-4-quinolones, including 2-heptyl-4-quinolone (HHQ), a close analog of this compound, act as ligands for the transcriptional regulator PqsR (also known as MvfR).[2][11][12] The binding of these molecules to PqsR activates it, leading to the upregulation of the pqsABCDE operon.[2][5][12] This operon encodes the enzymes responsible for the biosynthesis of more 2-AQs, creating a positive feedback loop.[2]

The activated PqsR also influences the expression of a wide range of virulence genes, contributing to the pathogenicity of P. aeruginosa.[9][13] The PqsE protein, encoded by the pqsABCDE operon, plays a crucial role in regulating the expression of other virulence factors, linking the Pqs system to other QS networks within the bacterium.[2][12]

PqsR_Signaling cluster_cell Pseudomonas aeruginosa cell AQ 2-Alkyl-4-quinolone (e.g., this compound) PqsR PqsR (MvfR) (inactive) AQ->PqsR binds PqsR_active PqsR-AQ Complex (active) pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter binds and activates Virulence_genes Virulence Genes PqsR_active->Virulence_genes regulates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE drives transcription Pqs_enzymes PqsA-E Enzymes pqsABCDE->Pqs_enzymes translates to Pqs_enzymes->AQ synthesizes (positive feedback) Pqs_enzymes->Virulence_genes PqsE regulates Virulence_factors Virulence Factors (e.g., pyocyanin, elastase) Virulence_genes->Virulence_factors expresses Biofilm Biofilm Formation Virulence_genes->Biofilm promotes

Figure 2: The PqsR quorum sensing signaling pathway in Pseudomonas aeruginosa.

Experimental Protocol: Quorum Sensing Inhibition Assay

This protocol describes a general method to assess the ability of a compound to inhibit quorum sensing in P. aeruginosa.

1. Bacterial Strains and Growth Conditions:

  • A reporter strain of P. aeruginosa is used, which contains a reporter gene (e.g., lux or lacZ) fused to a QS-regulated promoter, such as the pqsA promoter.

  • The strain is grown in a suitable medium, such as Luria-Bertani (LB) broth, at 37°C with shaking.

2. Assay Procedure:

  • The reporter strain is grown overnight and then diluted to a specific optical density (e.g., OD₆₀₀ of 0.05).

  • The diluted culture is added to the wells of a 96-well microtiter plate.

  • The test compound, this compound or a potential inhibitor, is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

  • The plate is incubated at 37°C with shaking for a defined period (e.g., 18-24 hours).

  • After incubation, the reporter gene expression is measured. For a lux reporter, luminescence is measured using a luminometer. For a lacZ reporter, β-galactosidase activity is measured using a colorimetric substrate.

  • Bacterial growth (OD₆₀₀) is also measured to ensure that the observed inhibition of QS is not due to bactericidal or bacteriostatic effects of the compound.

3. Data Analysis:

  • The reporter gene expression is normalized to bacterial growth.

  • The percentage of inhibition is calculated relative to the solvent control.

  • The IC₅₀ value (the concentration of the compound that causes 50% inhibition) can be determined.

QS_Inhibition_Assay Start Start Prepare_Culture Prepare P. aeruginosa reporter strain culture Start->Prepare_Culture Dilute_Culture Dilute culture to OD600 = 0.05 Prepare_Culture->Dilute_Culture Add_to_Plate Add culture to 96-well plate Dilute_Culture->Add_to_Plate Add_Compound Add test compound (e.g., this compound) and controls Add_to_Plate->Add_Compound Incubate Incubate at 37°C with shaking Add_Compound->Incubate Measure_Reporter Measure reporter gene expression (e.g., luminescence) Incubate->Measure_Reporter Measure_Growth Measure bacterial growth (OD600) Incubate->Measure_Growth Analyze_Data Analyze data and calculate % inhibition Measure_Reporter->Analyze_Data Measure_Growth->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a quorum sensing inhibition assay.

Conclusion

This compound is a significant member of the 2-alkyl-4-quinolone family, playing a crucial role in the quorum sensing network of Pseudomonas aeruginosa. Its ability to modulate the PqsR signaling pathway makes it and its analogs important targets for the development of novel anti-virulence therapies. The synthesis of this compound, primarily through the Conrad-Limpach reaction, provides a means to further investigate its biological functions and to develop derivatives with potential therapeutic applications. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to explore the multifaceted nature of this compound.

References

Biosynthesis of 2-Alkyl-4(1H)-quinolones in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2-alkyl-4(1H)-quinolones (AQs) are a class of secondary metabolites produced by several bacterial genera, most notably Pseudomonas and Burkholderia.[1][2] These molecules are crucial for bacterial cell-to-cell communication, a process known as quorum sensing (QS). In the opportunistic human pathogen Pseudomonas aeruginosa, AQs, particularly 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal, PQS), regulate the expression of numerous virulence factors and are integral to biofilm formation.[1][3][4] While over 50 different AQ derivatives have been identified in P. aeruginosa, the core biosynthetic pathway is highly conserved.[5][6] This guide provides an in-depth technical overview of the AQ biosynthesis pathway, its complex regulatory network, quantitative production data, and key experimental protocols for its study, targeting researchers and professionals in drug development.

The Core Biosynthetic Pathway of 2-Alkyl-4(1H)-quinolones

The biosynthesis of AQs originates from the primary metabolic intermediate, chorismic acid, and proceeds through a series of enzymatic steps encoded primarily by the pqsABCDE operon.[7][8] Anthranilic acid serves as the foundational precursor for the quinolone ring structure.[9][10][11]

Step-by-Step Enzymatic Synthesis:

  • Activation of Anthranilate: The pathway is initiated by the enzyme PqsA , an anthranilate-CoA ligase.[8][12] PqsA activates anthranilate by ligating it to coenzyme A (CoA) to form anthraniloyl-CoA, the first committed step in AQ biosynthesis.[1][13][14]

  • Formation of the Polyketide Backbone: PqsD catalyzes a Claisen condensation reaction between anthraniloyl-CoA and malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[13][14][15][16] PqsD can also independently condense anthraniloyl-CoA with malonyl-CoA to form the side product 2,4-dihydroxyquinoline (DHQ).[5][14]

  • Thioester Hydrolysis: The thioesterase PqsE hydrolyzes 2-ABA-CoA to release 2-aminobenzoylacetate (2-ABA).[1][15][16] While PqsE is pathway-specific, its function can be partially compensated by other cellular thioesterases, making it the only non-essential enzyme within the operon for AQ production.[17] PqsE also possesses a crucial, AQ-independent regulatory function.[18][19]

  • Condensation and Alkyl Chain Addition: The heterodimeric enzyme complex PqsBC catalyzes the final condensation step.[13] It joins 2-ABA with a β-keto fatty acid (delivered as an acyl-ACP thioester, such as octanoyl-CoA for heptyl-quinolones) to form the characteristic 2-alkyl-4(1H)-quinolone scaffold, HHQ.[13][16]

  • Conversion of HHQ to PQS: The FAD-dependent monooxygenase PqsH hydroxylates HHQ at the C3 position of the quinolone ring to produce the potent signaling molecule PQS.[7][9][13] This final conversion is a critical step, as PQS has distinct biological activities compared to its precursor, HHQ, including iron chelation and outer-membrane vesicle formation.[13][19]

A related N-oxide compound, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), is synthesized from the same precursors but requires an alternative monooxygenase, PqsL , instead of PqsH.[13][16]

Biosynthesis Pathway of 2-Alkyl-4(1H)-quinolones Chorismate Chorismate PhnAB PhnAB Chorismate->PhnAB MalonylCoA Malonyl-CoA PqsD PqsD MalonylCoA->PqsD OctanoylCoA Octanoyl-CoA (from Fatty Acid Synthesis) PqsBC PqsBC OctanoylCoA->PqsBC PqsL PqsL OctanoylCoA->PqsL Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA AnthraniloylCoA Anthraniloyl-CoA AnthraniloylCoA->PqsD ABA_CoA 2-Aminobenzoylacetyl-CoA (2-ABA-CoA) PqsE PqsE ABA_CoA->PqsE ABA 2-Aminobenzoylacetate (2-ABA) ABA->PqsBC ABA->PqsL HHQ 2-Heptyl-4(1H)-quinolone (HHQ) PqsH PqsH HHQ->PqsH PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) HQNO 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) DHQ 2,4-Dihydroxyquinoline (DHQ) PhnAB->Anthranilate PqsA->AnthraniloylCoA PqsD->ABA_CoA PqsD->DHQ PqsE->ABA PqsBC->HHQ PqsH->PQS PqsL->HQNO

Caption: The core enzymatic pathway for the biosynthesis of HHQ, PQS, and related alkyl-quinolones.

Regulation of AQ Biosynthesis

The production of AQs is tightly controlled and integrated within the broader QS network of P. aeruginosa, ensuring that these metabolically expensive molecules are synthesized only at high cell densities. This regulation occurs at the transcriptional level, centered on the LysR-type transcriptional regulator PqsR (also known as MvfR).[13][20]

  • PqsR and Autoinduction: PqsR directly binds to the promoter region of the pqsABCDE operon to activate its transcription.[4][20] The binding of PqsR is significantly enhanced by its co-inducers, HHQ and PQS.[4][13][20] PQS is approximately 100-fold more potent than HHQ in activating PqsR.[13] This creates a powerful positive feedback loop where the synthesis of AQs accelerates their own production.[18][19]

  • Hierarchical QS Control: The pqs system is under the control of the master QS regulators, LasR and RhlR.

    • LasR: The las system, activated by its autoinducer 3-oxo-C12-HSL, positively regulates the expression of pqsR.[13][20] LasR also controls the transcription of pqsH, thereby governing the conversion of HHQ to PQS.[7]

    • RhlR: The rhl system, activated by C4-HSL, generally acts as a repressor of pqsR and the pqsABCDE operon, adding another layer of control.[4][20][21]

This intricate network ensures that AQ production is precisely timed and coordinated with other QS-dependent behaviors.

Regulatory Network of AQ Biosynthesis cluster_feedback Positive Feedback Loop LasR LasR pqsR_gene pqsR gene LasR->pqsR_gene + pqsH_gene pqsH gene LasR->pqsH_gene + RhlR RhlR RhlR->pqsR_gene - PqsR PqsR (MvfR) pqsABCDE_operon pqsABCDE operon PqsR->pqsABCDE_operon + pqsR_gene->PqsR expresses HHQ HHQ pqsABCDE_operon->HHQ synthesizes PQS PQS pqsH_gene->PQS converts HHQ to C12_HSL 3-oxo-C12-HSL C12_HSL->LasR activates C4_HSL C4-HSL C4_HSL->RhlR activates HHQ->PqsR activates PQS->PqsR strongly activates

Caption: The hierarchical regulatory network controlling AQ biosynthesis in P. aeruginosa.

Quantitative Analysis of AQ Production

The levels of HHQ and PQS are dynamically regulated and can be influenced by genetic mutations and environmental conditions. Quantitative measurements are crucial for understanding the pathway's output.

Table 1: Relative HHQ Production in P. aeruginosa Mutants This table summarizes the impact of mutations in monooxygenase genes on the accumulation of HHQ, the precursor to PQS and HQNO. Data is expressed as a fold-change relative to the wild-type (WT) strain.

Bacterial StrainRelevant GenotypeFold Increase in HHQ vs. WTCitation(s)
P. aeruginosa ΔpqsLLacks HQNO synthesis~2.5x[16]
P. aeruginosa ΔpqsHLLacks PQS and HQNO synthesis~3.6x[16]

Table 2: Intercellular Complementation of PQS Biosynthesis This table demonstrates that HHQ can act as an intercellular signal, where a strain capable of producing HHQ but not PQS (lasR mutant) can supply the precursor to a strain incapable of producing any AQs (mvfR mutant), restoring PQS production in the community.

Culture ConditionDescriptionPQS Concentration (Relative Units)Citation(s)
lasR mutantProduces HHQ, but cannot convert it to PQS1.0 (baseline)[7]
mvfR (pqsR) mutantCannot produce any AQs (no HHQ or PQS)~1.0[7]
Co-culture (lasR + mvfR)lasR mutant provides HHQ to mvfR mutant~5.0[7]

Key Experimental Protocols

Studying the AQ biosynthesis pathway requires specific methodologies to quantify products and analyze regulatory interactions.

Protocol 4.1: Quantification of AQs by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the standard method for accurately measuring AQ concentrations in bacterial cultures.

  • Sample Preparation: Centrifuge a bacterial culture (e.g., grown for 6 to 24 hours) to pellet the cells.[22] Collect the supernatant.

  • Extraction: Perform a liquid-liquid extraction of the supernatant using an acidified organic solvent, typically ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent, such as methanol, for analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Separation: Separate the AQs from other metabolites on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile/methanol (both often containing formic acid).

  • Detection and Quantification: Monitor for the specific mass-to-charge (m/z) ratios of the parent and fragment ions for HHQ and PQS using multiple reaction monitoring (MRM). Quantify the concentrations by comparing the peak areas to those of a standard curve generated with pure synthetic compounds.

Protocol 4.2: DNA Mobility Shift Assay for PqsR-Promoter Binding

This assay is used to demonstrate the direct binding of the PqsR regulator to the pqsA promoter and the influence of PQS as a co-inducer.[4]

  • Probe Preparation: Synthesize and purify a DNA fragment corresponding to the pqsA promoter region. Label the fragment with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Protein Expression: Prepare cell lysates from an E. coli strain engineered to overexpress the PqsR protein.

  • Binding Reaction: In a series of tubes, incubate a fixed amount of the labeled DNA probe with increasing concentrations of the PqsR-containing cell lysate.[4]

  • Co-inducer Addition: To test the effect of the co-inducer, perform parallel binding reactions that include a fixed concentration of PQS (e.g., 20 µM).[4]

  • Electrophoresis: Separate the reaction mixtures on a non-denaturing polyacrylamide gel. Protein-bound DNA will migrate slower than free, unbound DNA.[4]

  • Visualization: Dry the gel and visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging. A "shift" in the DNA band to a higher molecular weight indicates a protein-DNA interaction, which should be enhanced in the presence of PQS.[4]

Experimental Workflow for Co-culture Assay strain1 Strain A (e.g., ΔlasR mutant) step1a Grow Strain A in liquid culture strain1->step1a strain2 Strain B (e.g., ΔmvfR mutant) step1b Grow Strain B in liquid culture strain2->step1b step2 Mix Strain A and Strain B (Co-culture) step1a->step2 obs1 Produces HHQ Cannot produce PQS step1a->obs1 step1b->step2 obs2 Produces no AQs step1b->obs2 step3 Incubate and grow co-culture step2->step3 step4 Extract metabolites from supernatant step3->step4 obs3 Strain A releases HHQ. Strain B takes up HHQ and converts it to PQS. step3->obs3 step5 Analyze by LC-MS/MS step4->step5 result Detection of PQS, confirming intercellular complementation step5->result

Caption: Workflow for an intercellular communication assay to demonstrate HHQ exchange.

Conclusion

The biosynthesis of 2-alkyl-4(1H)-quinolones in bacteria like P. aeruginosa is a well-defined and tightly regulated process that is central to the organism's pathogenicity. The pathway, governed by the pqs operon and integrated into the global QS network, offers multiple points for therapeutic intervention. The enzymes PqsA, PqsD, and PqsH, as well as the transcriptional regulator PqsR, represent promising targets for the development of novel anti-infective agents that aim to disrupt bacterial communication and virulence rather than viability, potentially reducing the selective pressure for antibiotic resistance. A thorough understanding of this pathway, from its enzymatic mechanisms to its quantitative output, is essential for the rational design of such pathoblockers.

References

The Core Mechanism of 2-Octyl-4(1H)-quinolone in Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS) in Pseudomonas aeruginosa is a complex cell-to-cell communication system that orchestrates the expression of virulence factors and biofilm formation, making it a prime target for novel anti-infective therapies. A key component of this network is the Pseudomonas quinolone signal (pqs) system, which is regulated by the transcriptional regulator PqsR (also known as MvfR). The pqs system utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules. This technical guide provides an in-depth analysis of the mechanism of action of 2-octyl-4(1H)-quinolone (OHQ), a synthetic antagonist of the PqsR receptor. We will delve into its molecular interactions, its impact on gene expression and virulence factor production, and the experimental methodologies used to elucidate its function. This document aims to serve as a comprehensive resource for researchers and professionals in the field of antimicrobial drug development.

Introduction to the Pseudomonas Quinolone Signal (pqs) System

The pqs quorum sensing system is one of the three major, interconnected QS circuits in P. aeruginosa, alongside the las and rhl systems.[1] The pqs system is centered around 2-alkyl-4-quinolone (AQ) signaling molecules, most notably 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and its precursor, 2-heptyl-4-quinolone (HHQ).[2][3] The biosynthesis of these molecules is encoded by the pqsABCDE operon.[2][4]

The LysR-type transcriptional regulator PqsR is the central receptor of the pqs system.[5] Native agonists, such as HHQ and PQS, bind to the C-terminal ligand-binding domain of PqsR.[5][6] This binding event induces a conformational change in PqsR, enabling it to bind to the promoter of the pqsABCDE operon and activate its transcription.[2][5] This creates a positive feedback loop, amplifying the production of AQ signals.[2] The activated PqsR-PQS complex also upregulates the expression of numerous virulence factors, including pyocyanin (B1662382), elastase, and rhamnolipids, contributing significantly to the pathogenicity of P. aeruginosa.[3][6][7]

This compound (OHQ) as a PqsR Antagonist

This compound (OHQ) is a synthetic analogue of the native PqsR ligands. Research has demonstrated that OHQ and its derivatives function as potent competitive antagonists of the PqsR receptor.[8] By binding to the ligand-binding domain of PqsR, OHQ prevents the binding of the natural agonists HHQ and PQS.[9] This competitive inhibition blocks the activation of PqsR and subsequently represses the PqsR-dependent signaling cascade. The antagonistic activity of OHQ leads to a significant reduction in the expression of the pqsABCDE operon and a downstream decrease in the production of key virulence factors controlled by the pqs system.[8]

Signaling Pathway of the pqs System and OHQ Inhibition

The following diagram illustrates the pqs signaling pathway and the inhibitory action of OHQ.

pqs_pathway cluster_cell Pseudomonas aeruginosa PqsR_inactive Inactive PqsR PqsR_active Active PqsR PqsR_inactive->PqsR_active Activates pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds Virulence_genes Virulence Genes PqsR_active->Virulence_genes Activates pqsABCDE pqsABCDE operon pqsA_promoter->pqsABCDE Induces Transcription Pqs_enzymes PqsA-E Enzymes pqsABCDE->Pqs_enzymes Translates to HHQ_PQS HHQ / PQS (Native Agonists) Pqs_enzymes->HHQ_PQS Synthesizes Virulence_factors Virulence Factors (Pyocyanin, Elastase) Virulence_genes->Virulence_factors Expresses HHQ_PQS->PqsR_inactive Binds OHQ OHQ (Antagonist) OHQ->PqsR_inactive Binds & Inhibits

Pqs signaling pathway and OHQ inhibition.

Quantitative Data on OHQ and Analogue Activity

The potency of PqsR antagonists is typically quantified through various in vitro and cell-based assays. The following table summarizes key quantitative data for PqsR antagonists, including analogues of OHQ, from published literature. It is important to note that direct quantitative data for OHQ itself is not as prevalent in the provided search results as for other potent antagonists discovered in subsequent studies. The data for compound 20, a potent antagonist from the same chemical class, is included for reference.[8]

CompoundAssay TypeTargetMetricValueReference
Compound 20 (OHQ analogue) Reporter Gene AssayPqsR in E. coliKd,app7 nM[8]
Compound 40 (Thiazole-containing quinazolinone) pqsA-lux bioreporter (PAO1-L)PqsR in P. aeruginosaIC500.25 ± 0.12 µM[5]
Compound 40 (Thiazole-containing quinazolinone) pqsA-lux bioreporter (PA14)PqsR in P. aeruginosaIC500.34 ± 0.03 µM[5]
Compound 36 (Substituted 2-alkyl-4(1H)-quinazoline) Pyocyanin Production AssayPqsR in P. aeruginosaInhibition< 0.5 µg/mL at 100 µM[9]

Key Experimental Protocols

The investigation of PqsR antagonists like OHQ involves a series of established experimental protocols. Below are detailed methodologies for key assays.

PqsR Ligand Binding Assay

This assay is crucial for determining the binding affinity of a compound to the PqsR receptor. Common methods include fluorescence polarization and radioligand binding assays.[10][11]

Methodology: Fluorescence Polarization Competition Assay

  • Protein Expression and Purification: The ligand-binding domain (LBD) of PqsR is expressed, often with a tag (e.g., 6xHis), in a suitable expression system like E. coli and purified using affinity chromatography.

  • Fluorescent Tracer: A fluorescently labeled ligand (tracer) that binds to PqsR-LBD is synthesized.

  • Assay Setup: The assay is performed in a microplate format. A constant concentration of PqsR-LBD and the fluorescent tracer are incubated together.

  • Competition: Increasing concentrations of the unlabeled competitor compound (e.g., OHQ) are added to the wells.

  • Measurement: The fluorescence polarization is measured using a plate reader. When the tracer is bound to the larger PqsR-LBD, it tumbles slower in solution, resulting in a high polarization value. When the unlabeled competitor displaces the tracer, the free tracer tumbles faster, leading to a low polarization value.

  • Data Analysis: The IC50 value is determined by plotting the polarization values against the logarithm of the competitor concentration and fitting the data to a dose-response curve. The binding affinity (Ki) can then be calculated from the IC50 value.

Reporter Gene Assay for PqsR Activity

This cell-based assay quantifies the ability of a compound to inhibit PqsR-mediated gene expression.

Methodology: pqsA-lux Reporter Assay

  • Reporter Strain Construction: A reporter strain is constructed, typically in P. aeruginosa or a heterologous host like E. coli. The promoter of a PqsR-regulated gene, such as pqsA, is fused to a reporter gene, commonly the luxCDABE operon (for luminescence) or lacZ (for colorimetric measurement).

  • Cell Culture: The reporter strain is grown in a suitable medium to a specific optical density.

  • Compound Treatment: The bacterial culture is treated with a known concentration of a PqsR agonist (e.g., HHQ or PQS) to induce reporter expression, along with varying concentrations of the antagonist (e.g., OHQ).

  • Incubation: The cultures are incubated for a defined period to allow for gene expression.

  • Signal Quantification: The reporter signal (luminescence or β-galactosidase activity) is measured.

  • Data Analysis: The IC50 value is calculated by plotting the reporter signal against the logarithm of the antagonist concentration.

Virulence Factor Quantification Assays

These assays measure the phenotypic effect of PqsR inhibition on the production of key virulence factors.

4.3.1. Pyocyanin Production Assay

Pyocyanin is a blue-green phenazine (B1670421) pigment produced by P. aeruginosa.

Methodology:

  • Bacterial Culture: P. aeruginosa is grown in a pyocyanin-promoting medium (e.g., Pseudomonas Broth) in the presence of varying concentrations of the test compound (OHQ).

  • Extraction: After incubation (typically 18-24 hours), the culture supernatant is collected by centrifugation. Pyocyanin is extracted from the supernatant using chloroform (B151607).[12][13]

  • Acidification and Quantification: The chloroform layer is then extracted with 0.2 M HCl, which turns the pyocyanin pink.[14] The absorbance of the acidic aqueous phase is measured at 520 nm.[14]

  • Calculation: The concentration of pyocyanin is calculated by multiplying the absorbance at 520 nm by a conversion factor (17.072).[14]

4.3.2. Elastase Activity Assay

Elastase is a protease that degrades elastin.

Methodology:

  • Culture Supernatant: P. aeruginosa is grown in a suitable medium with the test compound. The cell-free supernatant is collected.

  • Substrate Preparation: Elastin-Congo Red is used as a substrate.

  • Enzymatic Reaction: The culture supernatant is incubated with the Elastin-Congo Red substrate at 37°C for a defined period.

  • Measurement: The reaction is stopped, and the undigested substrate is pelleted by centrifugation. The absorbance of the supernatant, which contains the solubilized Congo Red dye released by elastase activity, is measured at 495 nm.

  • Data Analysis: The elastase activity is proportional to the absorbance reading.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for screening and characterizing PqsR antagonists.

experimental_workflow cluster_screening Primary Screening & Hit Identification cluster_characterization Hit Characterization cluster_validation In Vivo Validation start Compound Library binding_assay PqsR Ligand Binding Assay (e.g., Fluorescence Polarization) start->binding_assay reporter_assay PqsR Reporter Gene Assay (e.g., pqsA-lux) binding_assay->reporter_assay hits Identify Hits reporter_assay->hits ic50 Determine IC50 / Ki hits->ic50 virulence_assays Virulence Factor Assays ic50->virulence_assays pyocyanin Pyocyanin Production virulence_assays->pyocyanin elastase Elastase Activity virulence_assays->elastase animal_model Animal Infection Model (e.g., mouse) pyocyanin->animal_model elastase->animal_model efficacy Evaluate In Vivo Efficacy animal_model->efficacy

Workflow for PqsR antagonist discovery.

Conclusion

This compound and its analogues represent a promising class of PqsR antagonists that effectively inhibit the pqs quorum sensing system in P. aeruginosa. By competitively binding to the PqsR receptor, these compounds block the signaling cascade that leads to the expression of crucial virulence factors. The methodologies detailed in this guide provide a robust framework for the identification and characterization of novel PqsR inhibitors. Further research and development in this area hold significant potential for the discovery of new anti-virulence agents to combat drug-resistant P. aeruginosa infections.

References

The Potent Biological Activities of 2-n-Octyl-4-Hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-n-octyl-4-hydroxyquinoline (OHQ) and its analogs, belonging to the 2-alkyl-4-hydroxyquinolines (AHQs) class, have garnered significant scientific interest due to their broad spectrum of biological activities. These compounds, found in various microorganisms, exhibit potent antimicrobial, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the biological activities of OHQ and related compounds, detailing their mechanisms of action, quantitative bioactivity, and relevant experimental protocols. The information is presented to support further research and development in the fields of infectious diseases and oncology.

Introduction

Quinoline (B57606) alkaloids are a diverse group of heterocyclic compounds known for their wide range of pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[1] Among these, the 2-alkyl-4-hydroxyquinolines (AHQs) are frequently isolated from bacteria, particularly Pseudomonas species, where they act as quorum-sensing molecules involved in cell-to-cell communication.[1] This guide focuses on the biological activities of 2-n-octyl-4-hydroxyquinoline and its closely related analogs, providing a detailed resource for researchers and drug development professionals.

Antimicrobial and Antifungal Activity

OHQ and its derivatives have demonstrated significant activity against a variety of pathogenic bacteria and fungi. The length of the alkyl chain at the C-2 position and substitutions on the quinoline ring have been shown to dramatically impact their antimicrobial potency.[2][3]

Quantitative Bioactivity Data

The following table summarizes the key quantitative data on the antimicrobial and antifungal activities of 2-n-octyl-4-hydroxyquinoline and related compounds.

CompoundTarget OrganismAssay TypeActivity MetricValueReference
2-n-octyl-4-hydroxyquinoline derivativeCandida albicansHyphal Growth InhibitionIC5011.4 µg/mL[1][4]
2-octanoylbenzohydroquinoneCandida kruseiMinimal Inhibitory ConcentrationMIC2 µg/mL[5]
2-octanoylbenzohydroquinoneRhizopus oryzaeMinimal Inhibitory ConcentrationMIC4 µg/mL[5]
2-octanoylbenzohydroquinoneCandida speciesMinimal Inhibitory ConcentrationMIC Range2 - 16 µg/mL[5]
2-octanoylbenzohydroquinoneFilamentous fungiMinimal Inhibitory ConcentrationMIC Range4 - 64 µg/mL[5]
Brominated 4-hydroxy-2-quinolone analog (nonyl side chain)Aspergillus flavusAntifungal ActivityIC501.05 µg/mL[2][3]
8-hydroxyquinoline derivativesVarious fungiMinimal Inhibitory ConcentrationMIC Range0.5 - 8 µg/mL[6]

Mechanism of Action

The biological activities of 2-alkyl-4-hydroxyquinolines are attributed to several mechanisms, including the inhibition of fungal morphogenesis and the disruption of mitochondrial function.

Inhibition of Fungal Hyphal Growth

In the dimorphic fungus Candida albicans, certain 2-alkyl-4-hydroxyquinolines act as potent inhibitors of the transition from yeast to hyphal form, a critical virulence factor.[1][4] This inhibition is achieved through the downregulation of the cAMP-Efg1 signaling pathway. Specifically, these compounds have been shown to inhibit the expression of mRNAs for components of this pathway, leading to a significant reduction in the expression of hypha-specific genes like HWP1 and ALS3.[4]

Hyphal_Growth_Inhibition OHQ 2-n-octyl-4-hydroxyquinoline cAMP_Efg1 cAMP-Efg1 Pathway OHQ->cAMP_Efg1 inhibits Hyphal_Genes Hypha-Specific Genes (HWP1, ALS3) cAMP_Efg1->Hyphal_Genes activates Hyphal_Growth Hyphal Growth Hyphal_Genes->Hyphal_Growth promotes

Inhibition of Candida albicans Hyphal Growth by OHQ.
Mitochondrial Dysfunction

Some quinoline derivatives, particularly the N-oxide forms, are known to affect mitochondrial function. For instance, 2-n-heptyl-4-hydroxyquinoline N-oxide can catalyze transmembrane proton transport, disrupting the proton gradient essential for ATP synthesis.[7] Other related compounds have been shown to reduce the bioenergetic function of mitochondria, leading to apoptosis.[8][9] This is often associated with an alteration of the thiol redox status, as evidenced by reduced glutathione (B108866) levels.[8][9]

Mitochondrial_Dysfunction OHQ_analog 2-alkyl-4-hydroxyquinoline (e.g., N-oxide form) Mitochondrial_Membrane Mitochondrial Membrane OHQ_analog->Mitochondrial_Membrane disrupts GSH Reduced Glutathione (GSH) OHQ_analog->GSH depletes Proton_Gradient Proton Gradient Mitochondrial_Membrane->Proton_Gradient maintains ATP_Synthesis ATP Synthesis Proton_Gradient->ATP_Synthesis drives Apoptosis Apoptosis ATP_Synthesis->Apoptosis prevents Thiol_Redox Altered Thiol Redox Status GSH->Thiol_Redox maintains Thiol_Redox->Apoptosis induces

Mechanism of OHQ-induced Mitochondrial Dysfunction.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of a compound against a fungal strain, based on standard broth microdilution methods.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense dilutions and inoculum into microplate wells Compound_Prep->Dispense Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Dispense Incubate Incubate at appropriate temperature and time Dispense->Incubate Read_Plate Read absorbance or visual turbidity Incubate->Read_Plate Determine_MIC Determine MIC as lowest concentration with no growth Read_Plate->Determine_MIC

References

Unveiling Novel Sources of 2-Octyl-4(1H)-quinolone and its Analogs Beyond Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Octyl-4(1H)-quinolone, more commonly known as 2-heptyl-4-quinolone (HHQ), and its related 2-alkyl-4(1H)-quinolones (AQs), are a class of quorum sensing signal molecules extensively studied in the human pathogen Pseudomonas aeruginosa. These molecules play a critical role in regulating virulence, biofilm formation, and the production of secondary metabolites. While the biosynthesis and signaling pathways of AQs in Pseudomonas are well-characterized, the natural occurrence of these compounds in other organisms is a burgeoning area of research with significant implications for drug discovery and our understanding of interspecies communication. This technical guide provides an in-depth overview of the known natural sources of this compound and its structural analogs outside of the Pseudomonas genus, with a focus on their biosynthesis, chemical diversity, and the experimental methodologies for their study.

Bacterial Sources of 2-Alkyl-4(1H)-quinolones

The Genus Burkholderia

The most prominent producers of 2-alkyl-4(1H)-quinolone analogs outside of Pseudomonas belong to the genus Burkholderia. Several species, including Burkholderia pseudomallei, Burkholderia thailandensis, and members of the Burkholderia cepacia complex, have been shown to produce a class of AQs known as 4-hydroxy-3-methyl-2-alkylquinolines (HMAQs)[1][2][3][4][5]. These molecules are structurally distinct from the HHQ of P. aeruginosa due to the presence of a methyl group at the C3 position of the quinolone ring[4].

Data Presentation: 2-Alkyl-4(1H)-quinolone Analogs Produced by Burkholderia Species

Compound ClassRepresentative MoleculesProducing Organism(s)Key Structural FeaturesReference(s)
HMAQs4-hydroxy-3-methyl-2-nonenylquinoline (HMNQ)B. thailandensis, B. pseudomalleiC9 unsaturated alkyl chain, C3-methyl group[3]
4-hydroxy-3-methyl-2-heptylquinolineB. ambifariaC7 saturated alkyl chain, C3-methyl group[4]
HAQs4-hydroxy-2-heptylquinoline (HHQ)B. pseudomallei, B. thailandensisC7 saturated alkyl chain (produced in smaller amounts)[2]

Biosynthetic Pathway in Burkholderia

The biosynthesis of HMAQs in Burkholderia is governed by the hmq gene cluster, which is homologous to the pqs gene cluster in Pseudomonas aeruginosa[1][2][4]. The pathway initiates with the condensation of anthranilic acid and a β-keto fatty acid[3]. The key enzymes encoded by the hmq cluster mediate the formation of the quinolone ring system and the addition of the alkyl side chain. The methylation at the C3 position is a distinguishing feature of the Burkholderia pathway[2].

hmq_pathway cluster_precursors Precursors cluster_hmq_enzymes hmq Gene Products cluster_products Products Anthranilic Acid Anthranilic Acid HmqA HmqA Anthranilic Acid->HmqA β-keto fatty acid β-keto fatty acid HmqD HmqD β-keto fatty acid->HmqD HmqB HmqB HmqA->HmqB activates HmqC HmqC HmqB->HmqC HmqC->HmqD HmqE HmqE HmqD->HmqE intermediate HmqG HmqG (Methyltransferase) HmqE->HmqG intermediate HMAQ 4-Hydroxy-3-methyl-2-alkylquinoline (HMAQ) HmqG->HMAQ alteromonas_pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_products Products Anthranilic Acid Anthranilic Acid Condensation & Cyclization Condensation & Cyclization Anthranilic Acid->Condensation & Cyclization Fatty Acid Precursor Fatty Acid Precursor Fatty Acid Precursor->Condensation & Cyclization AQs 2-Alkyl-4-quinolinols (PQ, HHQ) Condensation & Cyclization->AQs raulinoa_pathway cluster_precursors Precursors cluster_enzymes Plant Biosynthetic Enzymes cluster_product Product Anthranilic Acid Derivative Anthranilic Acid Derivative Condensation & Cyclization Condensation & Cyclization Anthranilic Acid Derivative->Condensation & Cyclization Fatty Acid Derivative Fatty Acid Derivative Fatty Acid Derivative->Condensation & Cyclization 2-n-nonyl-4-quinolone 2-n-nonyl-4-quinolone Condensation & Cyclization->2-n-nonyl-4-quinolone

References

Spectroscopic and Mechanistic Insights into 2-Octyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Octyl-4(1H)-quinolone, a member of the 2-alkyl-4-quinolone (AQ) family. AQs are significant signaling molecules in bacterial communication systems, particularly the Pseudomonas aeruginosa quorum sensing (QS) network, making them attractive targets for novel antimicrobial drug development. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for the synthesis and characterization of AQs, and a visualization of the pertinent biochemical pathway.

Spectroscopic Data

Due to the limited availability of published, comprehensive spectroscopic data specifically for this compound, the following tables present data derived from its close structural analog, 2-heptyl-4-hydroxyquinoline N-oxide. The spectral characteristics of the quinolone core and the alkyl chain are expected to be highly comparable.

Table 1: 1H NMR Spectroscopic Data (DMSO-d6)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment (tentative)
8.30m2HAromatic-H (C5-H, C8-H)
8.09m1HAromatic-H (C7-H)
7.79m1HAromatic-H (C6-H)
7.15s1HC3-H
3.11t2Hα-CH2
1.75m2Hβ-CH2
1.42 - 1.21m10H-(CH2)5-
0.85t3H-CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and adjusted for a 2-octyl chain.

Table 2: 13C NMR Spectroscopic Data (DMSO-d6)

Chemical Shift (δ ppm)Assignment (tentative)
177.0C4 (C=O)
158.9C2
140.0C8a
135.0C7
127.9C5
124.2C6
121.1C8
117.4C4a
105.4C3
31.8α-CH2
31.6-CH2-
29.1-CH2-
28.9-CH2-
28.8-CH2-
27.5-CH2-
22.5-CH2-
14.4-CH3

Note: Data is adapted from the published spectrum of 2-heptyl-4-hydroxyquinoline N-oxide and adjusted for a 2-octyl chain.

Table 3: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment (tentative)
27140[M]+•
172100[M - C7H15]+
15985[M - C8H17]+ or McLafferty rearrangement product
14430[C9H6NO]+

Note: The fragmentation pattern is predicted based on the known behavior of 2-alkyl-4-quinolones, which typically undergo cleavage of the alkyl chain.

Experimental Protocols

The synthesis of 2-alkyl-4(1H)-quinolones is commonly achieved through the Conrad-Limpach reaction[1].

2.1. Synthesis of this compound

  • Formation of the β-keto ester: Decanoyl chloride is reacted with Meldrum's acid in the presence of pyridine. The resulting intermediate is then subjected to alcoholysis with ethanol (B145695) under reflux conditions to yield ethyl 3-oxododecanoate (B1238196).

  • Condensation with aniline (B41778): An equimolar amount of ethyl 3-oxododecanoate and aniline are heated in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the enamine intermediate, ethyl 3-amino-2-dodecenoate.

  • Cyclization: The enamine intermediate is heated to a high temperature (typically 250-280 °C) in a high-boiling point solvent such as diphenyl ether or Dowtherm A. This promotes an intramolecular cyclization to form this compound.

  • Purification: The reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane. The crude product can be further purified by recrystallization or column chromatography.

2.2. NMR Spectroscopy

1H and 13C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

2.3. Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and analysis. For electron ionization (EI), a standard ionization energy of 70 eV is used. The fragmentation pattern provides information about the molecular weight and the structure of the molecule.

Signaling Pathway and Workflow Visualizations

2-Alkyl-4-quinolones are integral to the pqs quorum sensing system in Pseudomonas aeruginosa. The following diagrams illustrate the biosynthetic pathway of these signaling molecules and a general experimental workflow for their analysis.

pqs_biosynthesis cluster_precursors Precursors cluster_pqs_operon pqs Operon cluster_modification Modification Anthranilic acid Anthranilic acid pqsA PqsA Anthranilic acid->pqsA Malonyl-CoA Malonyl-CoA pqsD PqsD Malonyl-CoA->pqsD Anthraniloyl-CoA Anthraniloyl-CoA pqsA->Anthraniloyl-CoA 2-Aminobenzoylacetyl-CoA 2-Aminobenzoylacetyl-CoA pqsD->2-Aminobenzoylacetyl-CoA pqsBC PqsB/C HHQ 2-Heptyl-4-quinolone (HHQ) (and other 2-alkyl-4-quinolones) pqsBC->HHQ pqsE PqsE 2-Aminobenzoylacetate 2-Aminobenzoylacetate pqsE->2-Aminobenzoylacetate pqsH PqsH PQS Pseudomonas Quinolone Signal (PQS) pqsH->PQS pqsL PqsL HQNO 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) pqsL->HQNO Anthraniloyl-CoA->pqsD 2-Aminobenzoylacetyl-CoA->pqsE 2-Aminobenzoylacetate->pqsBC HHQ->pqsH HHQ->pqsL

Caption: Biosynthesis of 2-Alkyl-4-quinolones in P. aeruginosa.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Conrad-Limpach Synthesis purification Recrystallization / Column Chromatography synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms interpretation Structure Elucidation and Characterization nmr->interpretation ms->interpretation

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide to the Tautomerism and Stability of 2-Octyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-octyl-4(1H)-quinolone, a member of the 2-alkyl-4-quinolone (AQ) class of compounds. AQs are notable for their role as signaling molecules in bacterial quorum sensing, particularly in Pseudomonas aeruginosa, making a thorough understanding of their fundamental chemical properties crucial for the development of novel anti-infective agents. This document details the tautomeric forms, their relative stability, experimental protocols for synthesis and characterization, and the biological context of their function.

Introduction to this compound Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the keto form, this compound, and the enol form, 2-octyl-4-hydroxyquinoline. This equilibrium is a type of keto-enol tautomerism, a fundamental concept in organic chemistry.[1] The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the quinolone ring.

Caption: Tautomeric equilibrium of this compound.

For most 4-quinolones, the keto form is thermodynamically more stable and, therefore, the predominant species in both solid and solution states.[2] This preference is attributed to the greater strength of the carbon-oxygen double bond in the keto form compared to the carbon-carbon double bond in the enol form.

Stability of Tautomers: A Quantitative Perspective

CompoundMethodΔE (Enol - Keto) (kJ/mol)Predominant FormReference
Ethyl 4-hydroxy-5-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)27Keto[3]
Ethyl 4-oxo-7-methylquinoline-3-carboxylateB3LYP/6-311++G(d,p)38Keto[3]

These theoretical calculations highlight that the enol form is significantly higher in energy, suggesting that the equilibrium lies heavily in favor of the 4-quinolone structure. This is consistent with experimental observations for a wide range of 4-quinolone derivatives.[2]

Experimental Protocols

Synthesis of this compound via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a widely employed method for the preparation of 4-hydroxyquinolines, which tautomerize to the more stable 4-quinolone form.[4] The general procedure involves the condensation of an aniline (B41778) with a β-ketoester.

conrad_limpach reagents Aniline + Ethyl 3-oxoundecanoate intermediate Schiff Base Intermediate reagents->intermediate Condensation cyclization Thermal Cyclization (~250 °C) intermediate->cyclization product This compound cyclization->product Annulation

Caption: Conrad-Limpach synthesis workflow.

Materials:

  • Aniline

  • Ethyl 3-oxoundecanoate

  • Dowtherm A (or other high-boiling inert solvent)

  • Ethanol (B145695)

  • Hexanes

Procedure:

  • Formation of the Enamine Intermediate: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq) and ethyl 3-oxoundecanoate (1.0 eq) in ethanol. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction. Heat the mixture at reflux for 2-4 hours.

  • Solvent Removal: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Cyclization: To the crude enamine, add a high-boiling solvent such as Dowtherm A. Heat the mixture to approximately 250 °C for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product will often precipitate. Add hexanes to facilitate further precipitation. Collect the solid by vacuum filtration and wash with cold hexanes to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization and Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H and 13C NMR are powerful tools for characterizing the tautomeric forms. Due to the predominance of the keto form, the spectra of this compound will primarily reflect this tautomer.

  • 1H NMR:

    • Keto Form: A broad singlet in the downfield region (typically >11 ppm) corresponding to the N-H proton. The aromatic protons will appear in the range of 7-8.5 ppm. The protons of the octyl chain will be in the upfield region.

    • Enol Form (minor): A sharp singlet for the O-H proton, the chemical shift of which can vary depending on the solvent and concentration. The aromatic and alkyl signals will have slightly different chemical shifts compared to the keto form.

  • 13C NMR:

    • Keto Form: A characteristic signal for the C4 carbonyl carbon (C=O) in the downfield region, typically around 170-180 ppm.

    • Enol Form (minor): The C4 carbon will be an oxygen-bearing sp2 carbon (C-OH) and will appear at a different chemical shift, typically more upfield than the carbonyl carbon.

Protocol for Tautomer Ratio Determination by 1H NMR:

  • Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire a quantitative 1H NMR spectrum, ensuring a long relaxation delay to allow for full relaxation of all protons.

  • Identify the well-resolved signals corresponding to a specific proton in both the keto and enol forms. For example, the proton at the C3 position often gives distinct signals for each tautomer.

  • Integrate the signals for the chosen proton in both tautomers.

  • The ratio of the integrals will correspond to the molar ratio of the two tautomers in solution.

Infrared (IR) Spectroscopy:

IR spectroscopy provides key information about the functional groups present and can readily distinguish between the keto and enol forms.

  • Keto Form: A strong absorption band in the region of 1620-1650 cm-1, corresponding to the C=O stretching vibration of the 4-quinolone system. A broad absorption in the 3000-3400 cm-1 region due to N-H stretching.

  • Enol Form: The absence of a strong C=O band in the aforementioned region. Instead, a broad O-H stretching band will be present in the 3200-3600 cm-1 region, and a C=C stretching band for the aromatic ring will be observed.

Protocol for Tautomer Identification by IR Spectroscopy:

  • Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

  • Analyze the region between 1600 cm-1 and 1700 cm-1. The presence of a strong absorption band in this region is indicative of the predominance of the keto form.

  • Examine the region above 3000 cm-1 for broad N-H or O-H stretching vibrations.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, the general procedure for obtaining one is as follows:

  • Crystallization: Grow single crystals of this compound of suitable size and quality. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.

The resulting crystal structure would unambiguously confirm the predominant tautomeric form in the solid state and provide precise bond lengths and angles.

Biological Relevance: Quorum Sensing in Pseudomonas aeruginosa

2-Alkyl-4-quinolones are key signaling molecules in the quorum sensing (QS) network of the opportunistic pathogen Pseudomonas aeruginosa. This communication system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm formation.[5]

The central receptor for 2-alkyl-4-quinolones is the transcriptional regulator PqsR (also known as MvfR). The binding of a 2-alkyl-4-quinolone, such as the closely related 2-heptyl-4-quinolone (HHQ), to PqsR induces a conformational change in the protein. This activated PqsR then binds to the promoter region of the pqsA-E operon, leading to the upregulation of genes involved in the biosynthesis of more 2-alkyl-4-quinolones, including the highly active signal 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). This creates a positive feedback loop.

quorum_sensing Quorum Sensing Signaling Pathway cluster_cell Pseudomonas aeruginosa pqsA_E pqsA-E operon PqsA_E_proteins PqsA-E proteins pqsA_E->PqsA_E_proteins Expression HHQ_synth HHQ Biosynthesis PqsA_E_proteins->HHQ_synth pqsR_gene pqsR gene PqsR PqsR protein (inactive) pqsR_gene->PqsR Expression PqsR_active PqsR (active) HHQ HHQ (2-heptyl-4-quinolone) HHQ_synth->HHQ Synthesis HHQ->PqsR Binding HHQ_out HHQ HHQ->HHQ_out Diffusion PqsR_active->pqsA_E Activation virulence_genes Virulence Genes PqsR_active->virulence_genes Activation virulence_factors Virulence Factors virulence_genes->virulence_factors Expression HHQ_out->PqsR

Caption: Simplified PqsR-mediated quorum sensing pathway.

While the keto form of 2-alkyl-4-quinolones is the predominant species, the specific tautomeric form that binds to the PqsR receptor has been a subject of interest. Structural studies of PqsR in complex with various ligands suggest that the receptor's binding pocket can accommodate the 4-quinolone core. The interaction is largely driven by hydrophobic contacts with the alkyl chain and the quinolone ring system. Given the overwhelming prevalence of the keto tautomer under physiological conditions, it is highly probable that this is the biologically active form that interacts with PqsR.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the keto form being the more stable and predominant tautomer. This stability is supported by both theoretical calculations on related compounds and experimental observations across the 4-quinolone class. The synthesis of this compound can be readily achieved through established methods like the Conrad-Limpach reaction, and its tautomeric composition can be analyzed using standard spectroscopic techniques. Understanding the tautomeric equilibrium and the predominance of the keto form is essential for the rational design of molecules that target the PqsR receptor and aim to disrupt quorum sensing in Pseudomonas aeruginosa, offering a promising avenue for the development of novel therapeutics.

References

A Technical Guide to Synthetic 2-Octyl-4(1H)-quinolone: Commercial Availability, Purity, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of synthetic 2-Octyl-4(1H)-quinolone and its closely related analogs, tailored for researchers, scientists, and drug development professionals. The document covers commercial suppliers, reported purity levels, and detailed experimental protocols for synthesis and analytical characterization.

Commercial Suppliers and Purity of 2-Alkyl-4(1H)-quinolones

While direct commercial listings for this compound are not as prevalent as for its analogs, several suppliers offer structurally similar 2-alkyl-4(1H)-quinolones, such as the heptyl and nonyl derivatives. These compounds are often used as standards or starting points for research. The N-oxide form, 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), is also commonly available and is a potent respiratory chain inhibitor[1][2].

The table below summarizes commercially available 2-alkyl-4(1H)-quinolone derivatives and their reported purities. Researchers should note that the alkyl chain length can influence the compound's biological activity and physical properties.

Compound NameSupplierReported PurityCAS Number
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)TargetMol Chemicals Inc.99.23%341-88-8
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)Cayman Chemical≥98%341-88-8
2-Heptyl-4-hydroxyquinolineChemlyte SolutionsNot specified2503-80-2
2-Nonyl-4(1H)-quinoloneCP Lab Safety99%55396-45-7
2-Heptyl-4-hydroxyquinoline N-oxide (HQNO)AbMole BioScienceResearch Grade341-88-8

Experimental Protocols

This section details common methodologies for the synthesis, purification, and purity analysis of 2-alkyl-4(1H)-quinolones.

A robust and widely used method for synthesizing 2-alkyl-4(1H)-quinolones is the Conrad-Limpach reaction[3]. The process involves two main stages: the formation of a β-keto ester and its subsequent cyclization with aniline.

Stage 1: Synthesis of Ethyl 3-oxoundecanoate (β-keto ester)

  • Reaction Setup: To a solution of Meldrum's acid in pyridine, slowly add nonanoyl chloride (the acid chloride of the C8 chain precursor to the C8 alkyl group) at a controlled temperature (e.g., 0 °C).

  • Reaction Progression: Allow the mixture to stir for several hours at room temperature to form the acyl-Meldrum's acid intermediate.

  • Alcoholysis: Add absolute ethanol (B145695) to the reaction mixture and reflux. This step performs alcoholysis to yield the desired β-keto ester, ethyl 3-oxoundecanoate.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is extracted using an appropriate organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude β-keto ester.

Stage 2: Condensation and Cyclization

  • Condensation: The synthesized ethyl 3-oxoundecanoate is mixed with an equimolar amount of aniline. The condensation is typically catalyzed by a small amount of acid (e.g., acetic acid). This reaction forms the enamine tautomer of the corresponding Schiff base[3].

  • Thermal Cyclization: The resulting enamine intermediate is heated to a high temperature (typically 250 °C) in a high-boiling point solvent like diphenyl ether or Dowtherm A. This thermal treatment induces the Conrad-Limpach cyclization to form the quinolone ring system.

  • Isolation and Purification: Upon cooling, the reaction mixture is diluted with a non-polar solvent such as n-hexane or diethyl ether to precipitate the crude this compound[3]. The solid product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

start Start Materials: Aniline & β-Keto Ester condensation Acid-Catalyzed Condensation start->condensation enamine Enamine Intermediate Formation condensation->enamine cyclization Thermal Cyclization (~250 °C) enamine->cyclization precipitation Precipitation & Isolation cyclization->precipitation product Final Product: This compound precipitation->product

Conrad-Limpach synthesis workflow for 2-alkyl-4(1H)-quinolones.

A multi-step analytical workflow is essential to confirm the identity, purity, and impurity profile of the synthesized this compound. This approach, often referred to as a mass balance method, characterizes all components of the sample[4].

  • Structural Confirmation (NMR and MS):

    • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate measure of the purity of the main component[4].

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify volatile or non-volatile impurities, respectively.

  • Chromatographic Purity (HPLC):

    • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is the primary method for determining the purity of the main component and quantifying related substance impurities. A gradient elution method using solvents like acetonitrile (B52724) and water is typically developed to separate the main peak from any synthesis byproducts or degradation products. The purity is often expressed as the area percentage of the main peak.

  • Analysis of Residual Impurities:

    • Water Content (Karl Fischer Titration): Coulometric Karl Fischer titration is the standard method for accurately determining the water content in the final product[4].

    • Residual Solvents (Headspace GC-MS): Headspace gas chromatography is used to identify and quantify any residual organic solvents from the synthesis and purification steps[4].

    • Non-Volatile Impurities (Thermogravimetric Analysis): Thermogravimetric analysis (TGA) is performed to measure the amount of non-volatile inorganic impurities (e.g., residual salts) by heating the sample and measuring the mass loss[4].

  • Final Purity Calculation:

    • The final purity is calculated using the mass balance approach: Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities) - (% Chromatographic Impurities)

cluster_primary Primary Analyses cluster_residual Residual Impurity Analyses sample Synthesized Compound nmr Structural Confirmation (NMR, HRMS) sample->nmr hplc Chromatographic Purity (HPLC-UV) sample->hplc kf Water Content (Karl Fischer) sample->kf gcms Residual Solvents (Headspace GC-MS) sample->gcms tga Non-Volatile Impurities (TGA) sample->tga calc Purity Calculation (Mass Balance Approach) nmr->calc hplc->calc kf->calc gcms->calc tga->calc report Certificate of Analysis calc->report

Comprehensive workflow for the purity analysis of synthetic compounds.

References

Methodological & Application

Application Note: Quantification of 2-Alkyl-4(1H)-quinolones using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4(1H)-quinolones (AQs) are a class of signaling molecules involved in quorum sensing in bacteria, particularly the opportunistic pathogen Pseudomonas aeruginosa.[1][2] These molecules play a crucial role in regulating virulence factors and biofilm formation, making them attractive targets for novel antimicrobial therapies. Accurate quantification of AQs in various biological matrices is essential for understanding their role in pathogenesis and for the development of drugs that target their synthesis or signaling pathways. This application note provides a detailed protocol for the quantification of various AQ congeners using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][3]

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS to separate and quantify different AQ compounds.[4][5] Samples are first subjected to a liquid-liquid extraction procedure to isolate the AQs from the matrix. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.[6] Quantification is achieved by comparing the analyte response to a standard curve generated from authentic standards.

Experimental Protocols

Materials and Reagents
  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (FA)

  • EDTA

  • Trichloroacetic acid

  • Authentic AQ standards (e.g., HHQ, PQS, and their congeners)

  • Internal standards (optional but recommended for improved accuracy)

Sample Preparation (from Bacterial Cell Culture and Lung Tissue)
  • Homogenization: Homogenize lung tissue samples in a suitable buffer. For bacterial cultures, centrifuge to pellet the cells and collect the supernatant.

  • Extraction:

    • To 1 g of sample (or 1 mL of supernatant), add 15 mL of 10% trichloroacetic acid in acetonitrile.[7]

    • Vortex the mixture thoroughly for 1 minute.[7]

    • Sonicate for 5 minutes.[7]

    • Centrifuge at 5,000 rpm for 10 minutes at 4°C.[7]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) (Optional Cleanup):

    • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 3 mL of methanol, followed by 3 mL of water.[7]

    • Load the supernatant onto the cartridge.[7]

    • Wash the cartridge with 3 mL of 10% methanol in water.[7]

    • Dry the cartridge under vacuum for 5 minutes.[7]

    • Elute the AQs with 3 mL of methanol.[7]

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[7]

    • Reconstitute the residue in 0.5 mL of the initial mobile phase.[7]

    • Vortex and sonicate to ensure complete dissolution.[7]

    • Centrifuge and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
Column Ascentis Express C8 HPLC Column (2.1 x 100 mm, 2.7 µm)[6]
Mobile Phase A 0.1% Formic Acid and 200 µM EDTA in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.4 mL/min[6]
Injection Volume 2 µL[6]
Column Temperature 30°C[6]
Gradient Elution 0.0–0.5 min: 80% A0.5–4.0 min: Linear gradient to 5% A4.5–5.0 min: Hold at 5% A5.5–6.0 min: Linear gradient to 80% A6.0–8.0 min: Hold at 80% A[3]

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][8]
Scan Type Selected Reaction Monitoring (SRM)[6]
Dwell Time 5 milliseconds[6]

SRM Transitions

Optimized SRM transitions for various AQ congeners should be determined by infusing individual standards. The precursor ion will be the [M+H]+ ion of the specific AQ, and the product ions are characteristic fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
HHQ (C7) User to determineUser to determine
PQS (C7) User to determineUser to determine
NHQ (C9) User to determineUser to determine
NQNO (C9) User to determineUser to determine
Other AQsUser to determineUser to determine

Data Presentation

The following table summarizes the performance of a validated method for the quantification of six distinct AQ congeners.[2][3]

ParameterValue
Linear Range 25 - 1000 nmol/L[1][2][3]
Correlation Coefficient (r²) ≥ 0.995[3]
Lower Limit of Quantification (LLOQ) 25 nM[6]
Upper Limit of Quantification (ULOQ) 1000 nM[3]
Limit of Detection (LOD) 5 nM[3]
Precision and Accuracy Within acceptable limits as per regulatory guidelines
Recovery Assessed and optimized
Matrix Effects Evaluated and minimized

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow sample Sample (Bacterial Culture or Lung Tissue) homogenization Homogenization / Supernatant Collection sample->homogenization extraction Liquid-Liquid Extraction (10% TCA in Acetonitrile) homogenization->extraction spe Solid-Phase Extraction (SPE) (Optional Cleanup) extraction->spe Optional evaporation Evaporation and Reconstitution extraction->evaporation spe->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Analysis and Quantification lcms->data

Caption: Experimental workflow for the quantification of 2-alkyl-4(1H)-quinolones.

pqs_signaling_pathway pqs_operon pqs Operon pqsABCDE PqsA, PqsB, PqsC, PqsD, PqsE pqs_operon->pqsABCDE hhq HHQ (2-heptyl-4-quinolone) pqsABCDE->hhq anthranilate Anthranilate anthranilate->pqsABCDE Substrate pqsH PqsH hhq->pqsH pqs PQS (2-heptyl-3-hydroxy-4-quinolone) pqsH->pqs Conversion pqsR PqsR (MvfR) pqs->pqsR Binds and Activates pqsR->pqs_operon Positive Feedback virulence Virulence Factor Expression (e.g., pyocyanin, elastase) pqsR->virulence biofilm Biofilm Formation pqsR->biofilm

Caption: Simplified PQS signaling pathway in Pseudomonas aeruginosa.

References

Application Notes and Protocols for the Extraction of 2-Octyl-4(1H)-quinolone from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4(1H)-quinolones (AQs) are a class of signaling molecules involved in quorum sensing (QS) in bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules regulate the expression of virulence factors and are crucial for biofilm formation.[1][2] 2-Octyl-4(1H)-quinolone (OHQ) is a member of this family. The study of AQs is critical for understanding bacterial pathogenesis and for the development of novel anti-infective therapies that target QS pathways. This document provides detailed protocols for the extraction, detection, and quantification of OHQ from bacterial cultures.

Signaling Pathway

The biosynthesis of 2-alkyl-4(1H)-quinolones in Pseudomonas aeruginosa is a well-characterized pathway involving the pqs operon (pqsA-E, pqsH, pqsL).[3] The pathway begins with anthranilic acid and utilizes enzymes encoded by the pqs gene cluster to produce various AQ congeners.[4] A key precursor is 2-heptyl-4-quinolone (HHQ), which can be converted to the potent signaling molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) by the monooxygenase PqsH.[5][6] OHQ and other AQs with varying alkyl chain lengths are also produced through this pathway. These signaling molecules interact with the transcriptional regulator PqsR (also known as MvfR) to control the expression of numerous virulence genes.[7][8]

signaling_pathway cluster_biosynthesis Biosynthesis cluster_regulation Quorum Sensing Regulation Anthranilic Acid Anthranilic Acid pqsA PqsA Anthranilic Acid->pqsA Anthraniloyl-CoA Anthraniloyl-CoA pqsA->Anthraniloyl-CoA pqsD PqsD Anthraniloyl-CoA->pqsD pqsBC PqsBC pqsD->pqsBC HHQ 2-Heptyl-4(1H)-quinolone (HHQ) & other 2-alkyl-4(1H)-quinolones (e.g., OHQ) pqsBC->HHQ pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) Transcriptional Regulator HHQ->PqsR binds PQS 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) pqsH->PQS PQS->PqsR binds (high affinity) Virulence_Genes Virulence Gene Expression (e.g., pyocyanin, elastase) PqsR->Virulence_Genes activates

Caption: Biosynthesis and regulation pathway of 2-alkyl-4(1H)-quinolones.

Experimental Protocols

I. Bacterial Culture and Preparation

This protocol is designed for the cultivation of Pseudomonas aeruginosa for the production of OHQ.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1, PA14)

  • Luria-Bertani (LB) medium

  • Incubator with shaking capabilities

  • Centrifuge and centrifuge tubes

Procedure:

  • Inoculate a single colony of P. aeruginosa from a fresh agar (B569324) plate into 5 mL of LB medium.

  • Incubate the starter culture overnight at 37°C with vigorous shaking (approximately 250 rpm).

  • Inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture (1:100 dilution).

  • Incubate the large culture at 37°C with shaking for 18-24 hours, until it reaches the late stationary phase. The production of AQs is typically maximal at the onset of the stationary phase.[9]

  • Harvest the bacterial culture by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Separate the supernatant from the bacterial pellet. The supernatant can be used for the extraction of secreted OHQ, and the pellet can be used for the extraction of cell-associated OHQ.

II. Extraction of this compound

This protocol describes a liquid-liquid extraction method using an organic solvent.

Materials:

  • Bacterial culture supernatant or cell pellet

  • Acidified ethyl acetate (B1210297) (0.1% acetic acid)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Methanol (B129727) (HPLC grade)

Procedure:

  • For Supernatant Extraction:

    • To 100 mL of cell-free supernatant, add an equal volume of acidified ethyl acetate.

    • Vortex vigorously for 2 minutes and allow the phases to separate.

    • Repeat the extraction of the aqueous phase twice more with fresh acidified ethyl acetate.

    • Pool the organic phases.

  • For Cell Pellet Extraction:

    • Resuspend the bacterial pellet in 10 mL of acidified ethyl acetate.

    • Vortex vigorously for 5 minutes to ensure cell lysis and extraction.

    • Centrifuge at 4,000 x g for 10 minutes to pellet the cell debris.

    • Carefully collect the ethyl acetate supernatant.

    • Repeat the extraction of the pellet twice more.

    • Pool the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extract to dryness using a rotary evaporator or under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, known volume of methanol (e.g., 1 mL) for subsequent analysis.

III. Detection and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of OHQ.

Instrumentation and Conditions (Example):

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

Procedure:

  • Prepare a standard curve of OHQ of known concentrations in methanol.

  • Inject the reconstituted bacterial extract and the standards into the LC-MS/MS system.

  • Monitor for the specific precursor-to-product ion transitions for OHQ.

  • Quantify the amount of OHQ in the sample by comparing the peak area to the standard curve. A stable isotope-labeled internal standard can be used for more accurate quantification.[9]

Data Presentation

The following table summarizes representative concentrations of 2-alkyl-4(1H)-quinolones found in Pseudomonas aeruginosa cultures. While specific data for this compound is less commonly reported, the concentrations of closely related and co-produced AQs provide a valuable reference.

AnalyteBacterial StrainCulture ConditionsConcentration Range (µM)Analytical MethodReference
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)P. aeruginosa PA14Stationary phase liquid cultureup to 50 (13 mg/L)LC-MS[9]
2'-Hydroxy-2-nonyl-4(1H)-quinolone (2'-OH-NQ)P. aeruginosa PAO1/PA14Not specifiedup to 1.9 (0.55 mg/L)LC-MS/MS[10]
2-Heptyl-4-quinolone N-oxide (HQNO)P. aeruginosa clinical isolatesMueller-Hinton brothLow nM to µMELISA[11]
2-Heptyl-4-quinolone (HHQ)P. aeruginosa PAO1Not specified0.44 (EC50 for biosensor)Biosensor Assay[12]

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and analysis of OHQ from bacterial cultures.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture (e.g., P. aeruginosa) Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Pellet Cell Pellet Centrifugation->Pellet LLE_Supernatant Liquid-Liquid Extraction (Acidified Ethyl Acetate) Supernatant->LLE_Supernatant LLE_Pellet Cellular Extraction (Acidified Ethyl Acetate) Pellet->LLE_Pellet Drying Evaporation to Dryness LLE_Supernatant->Drying LLE_Pellet->Drying Reconstitution Reconstitution in Methanol Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

References

Application Notes and Protocols for In Vitro Biofilm Formation Using 2-Octyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biofilm formation in pathogenic bacteria, such as Pseudomonas aeruginosa, is a significant contributor to persistent infections and antibiotic resistance. This process is intricately regulated by quorum sensing (QS), a cell-to-cell communication system. The 2-alkyl-4(1H)-quinolone (AQ) signaling pathway is a key component of the QS network in P. aeruginosa. The central receptor of this pathway, PqsR, is activated by AQs, leading to the expression of genes involved in virulence and biofilm formation.[1][2] While 2-heptyl-4-quinolone (HHQ) and 2-nonyl-4-quinolone (NHQ) are the most studied natural agonists of PqsR, the synthetic analog 2-octyl-4(1H)-quinolone (OHQ) is also hypothesized to activate this pathway and consequently induce biofilm formation. The activation of PqsR is dependent on the alkyl chain length of the AQ molecule.[3]

These application notes provide a detailed protocol for inducing and quantifying biofilm formation in P. aeruginosa in vitro using OHQ. This methodology is crucial for studying the mechanisms of pqs-dependent biofilm formation and for screening potential inhibitors of this pathway.

Signaling Pathway of 2-Alkyl-4-Quinolone (AQ) Mediated Biofilm Formation

The AQ signaling pathway is a component of the complex quorum-sensing network in Pseudomonas aeruginosa. The transcriptional regulator PqsR is the key receptor in this system. Upon binding of an AQ signaling molecule, such as this compound (OHQ), PqsR gets activated. This activation leads to the upregulation of the pqsABCDE operon, which is responsible for the biosynthesis of AQs, creating a positive feedback loop.[4][5] The expression of the pqs operon also leads to the production of PqsE, a protein that, in turn, upregulates the expression of genes associated with virulence factors and biofilm formation.[4][5] This intricate regulatory network highlights the central role of AQs in controlling the pathogenic traits of P. aeruginosa.

AQ_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell OHQ_ext This compound (OHQ, exogenous) PqsR PqsR (inactive) OHQ_ext->PqsR Binding & Activation PqsR_active PqsR (active) pqsABCDE pqsABCDE operon PqsR_active->pqsABCDE Upregulation PqsE PqsE pqsABCDE->PqsE Expression Virulence_Biofilm Virulence Factors & Biofilm Formation Genes PqsE->Virulence_Biofilm Upregulation Biofilm Biofilm Formation Virulence_Biofilm->Biofilm

Caption: Simplified signaling pathway of OHQ-induced biofilm formation.

Experimental Protocols

Protocol 1: In Vitro Biofilm Induction and Quantification using Crystal Violet Assay

This protocol describes a method to induce biofilm formation in Pseudomonas aeruginosa by exogenous addition of this compound and to quantify the resulting biofilm using the crystal violet (CV) staining method.[6][7][8] A pqsA mutant strain of P. aeruginosa, which is deficient in AQ biosynthesis, is recommended as the host strain to minimize the interference from endogenously produced AQs.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1-ΔpqsA)

  • Luria-Bertani (LB) broth

  • M63 minimal medium supplemented with 0.2% glucose and 0.5% casamino acids

  • This compound (OHQ) stock solution (e.g., 10 mM in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa PAO1-ΔpqsA into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • Dilute the overnight culture 1:100 in M63 minimal medium.

  • Biofilm Induction:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Prepare serial dilutions of the OHQ stock solution in M63 medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Add the desired volume of diluted OHQ to the respective wells.

    • For the negative control, add an equivalent volume of DMSO.

    • Incubate the plate statically at 37°C for 24 hours.

  • Crystal Violet Staining:

    • Carefully discard the planktonic cell culture from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells four times with 200 µL of distilled water.

    • Invert the plate and tap gently on a paper towel to remove excess water. Air-dry the plate completely.

  • Quantification of Biofilm:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15 minutes.

    • Transfer 100 µL of the solubilized crystal violet from each well to a new 96-well plate.

    • Measure the absorbance at 595 nm using a microplate reader.

Experimental Workflow

Biofilm_Induction_Workflow start Start culture Overnight culture of P. aeruginosa ΔpqsA start->culture dilution Dilute culture 1:100 in M63 medium culture->dilution plating Add 100 µL of diluted culture to 96-well plate dilution->plating add_ohq Add OHQ (1-100 µM) and DMSO control plating->add_ohq incubation Incubate statically at 37°C for 24h add_ohq->incubation wash1 Discard planktonic cells & wash with PBS incubation->wash1 stain Stain with 0.1% Crystal Violet for 15 min wash1->stain wash2 Wash with water & air dry stain->wash2 solubilize Solubilize with 30% Acetic Acid for 15 min wash2->solubilize read Measure Absorbance at 595 nm solubilize->read end End read->end

Caption: Workflow for OHQ-induced biofilm formation and quantification.

Data Presentation

The following table summarizes hypothetical quantitative data for biofilm formation induced by varying concentrations of this compound in a P. aeruginosa ΔpqsA strain. The data is presented as the mean absorbance at 595 nm, which is proportional to the biofilm biomass.

Concentration of OHQ (µM)Mean Absorbance (595 nm) ± SDFold Change vs. Control
0 (DMSO Control)0.15 ± 0.031.0
10.25 ± 0.041.7
100.68 ± 0.074.5
501.25 ± 0.118.3
1001.32 ± 0.158.8

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions and bacterial strain used.

Troubleshooting

  • High background in control wells: Ensure thorough washing steps to remove all planktonic cells and excess crystal violet. Use a mutant strain deficient in AQ synthesis (e.g., ΔpqsA) to minimize baseline biofilm formation.

  • Low biofilm formation: Optimize incubation time and media composition. Ensure the polystyrene plates are tissue-culture treated to promote cell adherence.

  • High variability between replicates: Ensure accurate pipetting and consistent washing procedures. Increase the number of replicates for each condition.

Conclusion

The protocols and information provided in these application notes offer a framework for the in vitro induction and quantification of biofilm formation using this compound. This methodology is a valuable tool for investigating the role of the pqs quorum sensing system in Pseudomonas aeruginosa pathogenesis and for the development of novel anti-biofilm therapeutics.

References

Application Notes and Protocols for 2-Octyl-4(1H)-quinolone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 2-Octyl-4(1H)-quinolone as an analytical standard. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound in various matrices.

Introduction

This compound is a member of the 2-alkyl-4(1H)-quinolone (AHQ) family of compounds. These molecules are known for their role in bacterial quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa. As a signaling molecule, this compound is of significant interest in the study of bacterial communication, virulence factor production, and biofilm formation. Its accurate quantification is crucial for understanding these processes and for the development of novel anti-infective therapies that target quorum sensing.

This document provides protocols for the preparation of standard solutions and the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₇H₂₃NO[1]
Molecular Weight 257.37 g/mol [1]
IUPAC Name 2-octyl-1H-quinolin-4-one[1]
Synonyms 2-Octyl-4-quinolone, 2-n-octyl-4-hydroxyquinoline[1]
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as methanol (B129727) and acetonitrile. Slightly soluble in water.[2]

Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for the calibration of analytical instruments and the quantification of the analyte.

Protocol 3.1: Preparation of a 1 mg/mL Primary Stock Solution

  • Materials:

    • This compound analytical standard

    • Methanol (HPLC or LC-MS grade)

    • Analytical balance

    • 10 mL volumetric flask (Class A)

    • Microsyringe or appropriate weighing paper

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound standard.

    • Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard.

    • Once dissolved, bring the flask to volume with methanol.

    • Cap the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration of the stock solution based on the weighed mass.

    • Transfer the solution to an amber glass vial for storage.

Protocol 3.2: Preparation of Working Standard Solutions

  • Materials:

    • Primary stock solution (1 mg/mL)

    • Methanol or mobile phase as diluent

    • Volumetric flasks (various sizes, Class A)

    • Micropipettes

  • Procedure:

    • Perform serial dilutions of the primary stock solution to prepare a series of working standards at the desired concentrations for the calibration curve.

    • For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and bring to volume with the chosen diluent.

Storage and Stability: Store the primary stock solution and working standards at -20°C in tightly sealed amber glass vials to protect from light. While specific stability data for this compound is not readily available, studies on other quinolones suggest that they are stable for several weeks to months under these conditions.[3] It is recommended to prepare fresh working standards weekly and a new primary stock solution monthly.

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and quantification of this compound in less complex matrices.

Experimental Protocol 4.1.1: HPLC-UV Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength Approximately 280 nm and 315-330 nm (based on typical quinolone spectra)[1]
Run Time 15 minutes

Method Validation Parameters (Typical Expected Performance based on similar compounds): [4]

ParameterExpected Value
Linearity (R²) > 0.995
Range 0.1 - 50 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as bacterial culture supernatants, cell extracts, and tissues.

Experimental Protocol 4.2.1: LC-MS/MS Analysis

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation from matrix components
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor Ion (m/z): 258.2; Product Ions: To be determined empirically (e.g., monitor fragments around m/z 159 and 172)
Collision Energy To be optimized for the specific instrument and transitions

Method Validation Parameters (Based on 2-alkyl-4(1H)-quinolones analysis): [5]

ParameterValue
Linearity (R²) > 0.99
Range 25 - 1000 nmol/L
Limit of Quantification (LOQ) 25 nmol/L
Accuracy (% Bias) Within ± 15%
Precision (% RSD) < 15%

Application: Role in Pseudomonas aeruginosa Quorum Sensing

This compound is part of the complex quorum-sensing (QS) system of P. aeruginosa, which regulates virulence factor expression and biofilm formation. The diagram below illustrates the hierarchical relationship between the main QS systems.

Pseudomonas_Quorum_Sensing cluster_Las Las System cluster_Rhl Rhl System cluster_PQS PQS System LasI LasI C12HSL 3-oxo-C12-HSL LasI->C12HSL LasR LasR RhlI RhlI LasR->RhlI pqsABCD pqsA-D LasR->pqsABCD PqsR PqsR (MvfR) LasR->PqsR C12HSL->LasR C4HSL C4-HSL RhlI->C4HSL RhlR RhlR RhlR->pqsABCD Virulence Virulence Factors (e.g., pyocyanin, elastase, biofilms) RhlR->Virulence C4HSL->RhlR HHQ HHQ (and other AHQs like 2-octyl-4-quinolone) pqsABCD->HHQ pqsH pqsH PQS PQS pqsH->PQS PqsR->pqsABCD PqsR->Virulence HHQ->pqsH HHQ->PqsR PQS->PqsR Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification cluster_Output Results Sample Biological Sample (e.g., culture supernatant) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration HPLC HPLC-UV or LC-MS/MS Analysis Concentration->HPLC Quantification Data Processing and Quantification HPLC->Quantification Calibration Calibration Curve Generation (using this compound standard) Calibration->Quantification Result Concentration of this compound Quantification->Result

References

Application Notes and Protocols for the Synthesis and Structure-Activity Relationship Studies of 2-Octyl-4(1H)-quinolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, and biological evaluation of 2-octyl-4(1H)-quinolone derivatives. The protocols outlined below are intended to facilitate structure-activity relationship (SAR) studies aimed at the development of novel therapeutic agents.

Introduction

2-Alkyl-4(1H)-quinolones are a class of bioactive compounds originally isolated from bacteria, most notably Pseudomonas aeruginosa.[1] These molecules and their synthetic analogs have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and anti-biofilm properties.[1][2] The 2-octyl substituted quinolone scaffold serves as a promising starting point for medicinal chemistry campaigns. By systematically modifying the core structure and observing the resultant changes in biological activity, researchers can elucidate key pharmacophoric features and optimize lead compounds.

Data Presentation: Structure-Activity Relationship of 2-Alkyl-4(1H)-quinolone Derivatives

The following table summarizes the antibacterial activity of a series of 2-alkyl-4(1H)-quinolone derivatives against Gram-positive bacteria. The data illustrates the influence of the alkyl chain length on the Minimum Inhibitory Concentration (MIC).

Compound IDR-Group (at C2)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilis
1a n-Pentyl>100>100
1b n-Hexyl6432
1c n-Heptyl (HHQ)3216
1d n-Octyl 16 8
1e n-Nonyl84
1f n-Decyl168
1g n-Undecyl3216

Note: The data presented is a representative compilation from various studies to illustrate general SAR trends. Actual values may vary based on specific experimental conditions and bacterial strains.

The table above suggests that the antibacterial activity against Staphylococcus aureus and Bacillus subtilis is influenced by the lipophilicity of the C2 alkyl chain. Optimal activity is observed with chain lengths between C8 and C10. Shorter or longer chains lead to a decrease in potency. This information is critical for designing new analogs with enhanced antibacterial efficacy.

Experimental Protocols

Protocol 1: Synthesis of this compound (1d) via Conrad-Limpach Reaction

This protocol describes a general procedure for the synthesis of the parent this compound.

Materials:

  • Aniline (B41778)

  • Ethyl 3-oxoundecanoate

  • Dowtherm A (or other high-boiling point solvent)

  • Ethanol (B145695)

  • Hexanes

  • Hydrochloric acid (catalytic amount)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Formation of the Enamine Intermediate:

    • In a round-bottom flask, combine aniline (1.0 eq) and ethyl 3-oxoundecanoate (1.1 eq) in ethanol.

    • Add a catalytic amount of hydrochloric acid.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude enamine.

  • Cyclization to the Quinolone Core:

    • In a separate round-bottom flask equipped with a reflux condenser, add Dowtherm A.

    • Heat the solvent to 250 °C.

    • Slowly add the crude enamine from the previous step to the hot solvent with vigorous stirring.

    • Maintain the reaction at 250 °C for 1-2 hours.[3]

    • Monitor the cyclization by TLC.

    • Allow the reaction mixture to cool to room temperature.

  • Purification:

    • Dilute the cooled reaction mixture with hexanes to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold hexanes.

    • Further purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the synthesized quinolone derivatives against a target bacterial strain.

Materials:

  • Synthesized quinolone derivatives

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each quinolone derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 3: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation.

Materials:

  • Synthesized quinolone derivatives

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Bacterial culture (e.g., Pseudomonas aeruginosa PAO1)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (30%)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Grow an overnight culture of the test bacterium in TSB.

    • Dilute the culture to an OD600 of 0.05 in fresh TSB supplemented with 0.25% glucose.

    • Prepare serial dilutions of the quinolone derivatives in the same medium within a 96-well plate.

  • Biofilm Formation:

    • Add the diluted bacterial culture to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

    • Air dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

    • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 30% acetic acid to each well.

    • Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each compound concentration relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of biofilm formation.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Ethanol, cat. HCl, RT Ketoester Ethyl 3-oxoundecanoate Ketoester->Enamine Quinolone This compound Enamine_ref->Quinolone Dowtherm A, 250°C Purified_Quinolone Purified Product Quinolone_ref->Purified_Quinolone Column Chromatography

Caption: General workflow for the synthesis of this compound.

Experimental Workflow for SAR Studies

G Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification Biological_Assays Biological Assays (MIC, Biofilm Inhibition) Purification->Biological_Assays SAR_Analysis Structure-Activity Relationship Analysis Biological_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Design of New Analogs

Caption: Iterative cycle for structure-activity relationship studies.

Pseudomonas aeruginosa Quorum Sensing Pathway

Caption: The interconnected quorum sensing pathways in P. aeruginosa.

References

Application Notes and Protocols for In Vivo Imaging of 2-Octyl-4(1H)-quinolone (OHQ) Production in Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The production of 2-Octyl-4(1H)-quinolone (OHQ), more commonly known in scientific literature as 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), is a key component of the quorum sensing (QS) system in the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] This signaling molecule, along with its precursor 2-heptyl-4-quinolone (HHQ), plays a critical role in regulating the expression of numerous virulence factors and is essential for biofilm maturation.[4][5] The PQS signaling system is a major contributor to the pathogenicity of P. aeruginosa in a variety of infection models, including those involving mice, plants, and nematodes.[2][6] Given its importance in virulence, the ability to monitor PQS production in real-time within a living host (in vivo) provides an invaluable tool for researchers studying bacterial pathogenesis and for professionals in drug development seeking to identify and evaluate novel anti-virulence therapies.

These application notes provide detailed protocols for the in vivo imaging of OHQ/PQS production in murine infection models using a bioluminescent reporter strain of P. aeruginosa. Additionally, methods for the construction of the reporter strain and subsequent quantification of quinolones from infected tissues are described.

Signaling Pathway Overview

The biosynthesis of PQS is governed by the pqsABCDE operon.[5][7] The process begins with the conversion of anthranilate to HHQ by the PqsABCD proteins. HHQ is then converted to PQS by the monooxygenase PqsH.[7] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), which in turn activates the transcription of the pqsABCDE operon, creating a positive feedback loop.[4][7] The PqsE protein, in addition to its role in the biosynthesis pathway, also has a regulatory function that is independent of PQS, further controlling virulence gene expression.[8][9]

PQS_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa Anthranilate Anthranilate pqsABCD pqsABCD Anthranilate->pqsABCD Substrate HHQ HHQ (2-heptyl-4-quinolone) pqsABCD->HHQ Biosynthesis pqsH pqsH HHQ->pqsH Substrate PqsR PqsR (MvfR) Inactive HHQ->PqsR Binds to HHQ_out HHQ HHQ->HHQ_out Diffusion PQS PQS (2-heptyl-3-hydroxy-4-quinolone) pqsH->PQS Conversion PQS->PqsR Binds to PQS_out PQS PQS->PQS_out Secretion PqsR_active PqsR-PQS/HHQ Complex Active PqsR->PqsR_active Activation pqsA_promoter pqsA promoter PqsR_active->pqsA_promoter Binds and Activates Virulence_Genes Virulence Genes (e.g., pyocyanin, elastase) PqsR_active->Virulence_Genes Regulates pqsA_promoter->pqsABCD Transcription pqsE PqsE pqsA_promoter->pqsE Transcription pqsE->Virulence_Genes Regulates

Caption: PQS signaling pathway in P. aeruginosa.

Data Presentation

The following tables summarize key quantitative data related to the detection and production of PQS and related molecules.

Table 1: Sensitivity of Biosensors to Quinolone Signals

Biosensor Construct Target Molecule EC50 (µM) Reference
P. aeruginosa (pqsA::luxCDABE) HHQ 0.44 ± 0.1 [10]
P. aeruginosa (pqsA::luxCDABE) PQS 18 ± 4 [10]

| P. aeruginosa (lecA::luxCDABE) | PQS | 18 ± 4 |[10] |

Table 2: Reported Concentrations of Quinolones in Biological Samples

Sample Type Molecule Concentration Range Reference
Sputum (Cystic Fibrosis Patients) PQS Detected [6][11]
Infected Calu-3 cell culture (upper chamber) HHQ ~2.5 µM [12]
Infected Calu-3 cell culture (upper chamber) PQS ~2.0 µM [12]
Infected Calu-3 cell culture (upper chamber) HQNO ~2.5 µM [12]
Infected Calu-3 cell culture (lower chamber) HHQ ~600 nM [12]
Infected Calu-3 cell culture (lower chamber) PQS ~350 nM [12]

| Infected Calu-3 cell culture (lower chamber) | HQNO | ~200 nM |[12] |

Experimental Protocols

Protocol 1: Construction of a pqsA::lux Bioluminescent Reporter Strain

This protocol describes the creation of a P. aeruginosa strain that produces light in response to the activation of the pqsA promoter, which is upregulated in the presence of PQS/HHQ.

Materials and Reagents:

  • P. aeruginosa wild-type strain (e.g., PAO1 or PA14)

  • E. coli donor strain for conjugation (e.g., SM10)

  • Plasmid containing the luxCDABE operon downstream of the pqsA promoter (e.g., pqsA::luxCDABE reporter construct).[10]

  • Luria-Bertani (LB) agar (B569324) and broth

  • Antibiotics for selection (e.g., gentamicin, carbenicillin, tetracycline, depending on plasmid and strain resistance markers)

  • Sterile culture tubes and petri dishes

  • Incubator (37°C)

  • Spectrophotometer

Procedure:

  • Transform Donor Strain: Introduce the pqsA::luxCDABE reporter plasmid into the E. coli donor strain via electroporation or chemical transformation. Select for transformants on LB agar containing the appropriate antibiotic.

  • Biparental Mating: a. Grow overnight cultures of the E. coli donor strain (with the reporter plasmid) and the recipient P. aeruginosa strain in LB broth at 37°C. b. Mix 100 µL of the donor and recipient cultures in a microfuge tube. c. Spot the mixture onto a dry LB agar plate and incubate at 37°C for 6-8 hours to allow for conjugation.

  • Selection of Transconjugants: a. Scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile saline. b. Plate serial dilutions of the suspension onto selective agar plates. The selection media should contain an antibiotic to kill the E. coli donor (e.g., a concentration of chloramphenicol (B1208) to which P. aeruginosa is resistant) and an antibiotic to select for P. aeruginosa cells that have received the plasmid. c. Incubate the plates at 37°C for 24-48 hours.

  • Verification: a. Pick individual colonies and streak them onto fresh selective plates to isolate pure cultures. b. Confirm the identity of the colonies as P. aeruginosa using standard microbiological techniques (e.g., colony morphology, oxidase test). c. Verify the functionality of the reporter by growing the transconjugant in LB broth and measuring bioluminescence over time using a luminometer. A significant increase in light production should be observed as the culture enters the stationary phase, when PQS production is typically highest.

Protocol 2: In Vivo Imaging in a Murine Wound Infection Model

This protocol details the use of the newly constructed reporter strain to visualize PQS production in a live mouse model.

Materials and Reagents:

  • P. aeruginosa pqsA::lux reporter strain

  • 6-8 week old immunocompromised mice (e.g., BALB/c)

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Surgical scissors and forceps

  • Sterile phosphate-buffered saline (PBS)

  • In Vivo Imaging System (IVIS) or similar equipment

  • Sterile transparent wound dressing (e.g., Tegaderm)

Procedure:

  • Inoculum Preparation: a. Grow an overnight culture of the P. aeruginosa pqsA::lux reporter strain in LB broth with the appropriate antibiotic at 37°C. b. The next day, subculture the bacteria into fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.5-0.6). c. Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Animal Preparation and Infection: a. Anesthetize the mouse using isoflurane. b. Shave a small area on the dorsal side of the mouse and apply depilatory cream to remove any remaining hair. c. Create a full-thickness skin wound using sterile surgical scissors (e.g., a 1 cm x 1 cm square). d. Inoculate the wound with 10 µL of the prepared bacterial suspension. e. Cover the wound with a transparent sterile dressing.

  • Bioluminescence Imaging: a. Place the anesthetized mouse into the imaging chamber of the IVIS system. b. Acquire bioluminescent images at various time points post-infection (e.g., 4, 8, 12, 24, and 48 hours). Use an open filter and set the exposure time based on the signal intensity (typically 1-5 minutes). c. Use the accompanying software to quantify the photon flux (photons/second/cm²/steradian) from the region of interest (the wound site).

  • Data Analysis: Correlate the bioluminescent signal intensity with the progression of the infection. An increase in signal indicates activation of the pqsA promoter and thus, the production of OHQ/PQS.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection Model cluster_imaging In Vivo Imaging cluster_analysis Ex Vivo Analysis & Correlation prep_culture 1. Grow P. aeruginosa pqsA::lux reporter strain prep_inoculum 2. Prepare inoculum (wash and resuspend in PBS) prep_culture->prep_inoculum infect_wound 5. Inoculate wound with reporter strain prep_inoculum->infect_wound animal_prep 3. Anesthetize and prepare mouse create_wound 4. Create dorsal wound animal_prep->create_wound create_wound->infect_wound place_mouse 6. Place mouse in IVIS imaging system infect_wound->place_mouse acquire_image 7. Acquire bioluminescent images at time points (4-48h) place_mouse->acquire_image quantify_signal 8. Quantify photon flux from wound site acquire_image->quantify_signal euthanize 9. Euthanize mouse post-imaging quantify_signal->euthanize Correlate Data excise_tissue 10. Excise wound tissue euthanize->excise_tissue homogenize 11. Homogenize tissue excise_tissue->homogenize plate_cfu 12a. Plate for CFU count (Bacterial Load) homogenize->plate_cfu extract_quinolones 12b. Extract quinolones for LC-MS/MS analysis homogenize->extract_quinolones

Caption: Experimental workflow for in vivo imaging.
Protocol 3: Ex Vivo Quantification of Quinolones by LC-MS/MS

This protocol is for quantifying the actual amount of PQS and HHQ in the infected tissue to correlate with the imaging data. This method is adapted from previously described techniques.[12][13]

Materials and Reagents:

  • Infected tissue sample from the euthanized mouse

  • Tissue homogenizer

  • Acidified ethyl acetate (B1210297) (0.1% acetic acid)

  • Internal standard (e.g., deuterated PQS, d4-PQS)

  • Methanol (B129727)

  • Centrifuge and microfuge tubes

  • Vacuum concentrator (SpeedVac)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Tissue Homogenization: a. Weigh the excised wound tissue. b. Homogenize the tissue in a known volume of sterile PBS.

  • Extraction: a. Take a known volume of the tissue homogenate (e.g., 200 µL). b. Spike the sample with a known concentration of the internal standard (e.g., 10 µL of 10 µM d4-PQS). c. Add 0.5 mL of acidified ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases. d. Collect the upper organic layer. Repeat the extraction two more times, pooling the organic extracts.

  • Sample Preparation: a. Dry the pooled organic extracts under vacuum. b. Re-dissolve the dried extract in a small volume of methanol (e.g., 50 µL).

  • LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Use a reverse-phase C18 column for separation. c. Perform mass spectrometry in selected reaction monitoring (SRM) mode to detect and quantify PQS, HHQ, and the internal standard based on their specific parent and daughter ion masses. d. Create a standard curve using known concentrations of pure PQS and HHQ to calculate the absolute concentration in the tissue sample.

Conclusion

The protocols outlined provide a comprehensive framework for the real-time in vivo imaging of OHQ/PQS production during a P. aeruginosa infection. By combining bioluminescent reporter technology with established animal infection models and robust analytical chemistry techniques, researchers can gain deeper insights into the spatial and temporal dynamics of quorum sensing in pathogenesis. This approach is highly valuable for assessing the efficacy of novel antimicrobial agents that target the PQS system, thereby accelerating the development of new treatments for P. aeruginosa infections.

References

Application Notes and Protocols for High-Throughput Screening of 2-Octyl-4(1H)-quinolone Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting the biosynthesis of 2-Octyl-4(1H)-quinolone (Pseudomonas Quinolone Signal - PQS) in Pseudomonas aeruginosa. PQS is a crucial quorum sensing signal molecule that regulates the expression of numerous virulence factors and is essential for biofilm formation, making its biosynthetic pathway an attractive target for the development of novel anti-virulence agents.[1]

The PQS Biosynthesis Signaling Pathway

The biosynthesis of PQS is a multi-step enzymatic process encoded by the pqsABCDE operon and the downstream gene pqsH. The key enzymes involved are PqsA, PqsBC, PqsD, PqsE, and PqsH, which collectively convert anthranilate to PQS and its precursor, 2-heptyl-4-quinolone (HHQ). The transcriptional regulator PqsR (also known as MvfR) is activated by HHQ and PQS, leading to a positive feedback loop that amplifies quinolone signal production.[1]

PQS_Biosynthesis_Pathway Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl-CoA PqsA->Anthraniloyl_CoA PqsD PqsD Anthraniloyl_CoA->PqsD HAA 2-Aminobenzoylacetyl-CoA (HAA) PqsD->HAA PqsBC PqsBC HAA->PqsBC HHQ 2-Heptyl-4-quinolone (HHQ) PqsBC->HHQ PqsH PqsH HHQ->PqsH PqsR PqsR (MvfR) HHQ->PqsR activates PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsH->PQS PQS->PqsR activates pqsABCDE pqsABCDE operon PqsR->pqsABCDE upregulates Virulence Virulence Factors & Biofilm Formation PqsR->Virulence

Caption: The PQS biosynthesis and signaling pathway in Pseudomonas aeruginosa.

Data Presentation: Inhibitor Potency (IC50 Values)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various compounds against key targets in the PQS biosynthesis pathway. This data is compiled from multiple studies and serves as a reference for comparing the potency of known inhibitors.

Table 1: Inhibitors of PqsA

Compound Name Chemical Class IC50 (µM) Assay Type Reference
Norharmane β-carboline alkaloid 2.54 (KD) Biolayer Interferometry [2]
Compound 1 Anthranilyl-AMS analog 0.0165 Enzymatic [3]
Compound 2 Anthranilyl-AMSN analog 0.0105 Enzymatic [3]
Compound 3 Salicyl-AMS analog 0.025 Enzymatic [3]
Compound 4 Salicyl-AMSN analog 0.035 Enzymatic [3]

| Compound 5 | Benzoyl-AMS analog | 0.125 | Enzymatic |[3] |

Table 2: Inhibitors of PqsBC

Compound Name Chemical Class IC50 (µM) Assay Type Reference

| Compound 57 (M59) | Benzamide-benzimidazole | 13.4 | Enzymatic |[4] |

Table 3: Inhibitors of PqsD

Compound Name Chemical Class IC50 (µM) Assay Type Reference
Ureidothiophene-2-carboxylic acid derivative Heterocycle 0.14 Enzymatic [5]

| (2-nitrophenyl)(phenyl)methanol (B1618724) | Aryl alcohol | 3 | Enzymatic |[5] |

Table 4: Inhibitors of PqsE (Thioesterase Activity)

Compound Name Chemical Class IC50 (µM) Assay Type Reference
Compound 1 2-(phenylcarbamoyl)benzoic acid 18 Enzymatic (mBTL) [6]
Compound 3 2-(phenylcarbamoyl)benzoic acid 19 Enzymatic (mBTL) [6]
Optimized Analog 2-(phenylcarbamoyl)benzoic acid 5 Enzymatic [7]
HJ1 Indazole derivative 0.264 Enzymatic (esterase) [8][9]

| HJ5 | Indazole derivative | 0.379 | Enzymatic (esterase) |[8][9] |

Table 5: Antagonists of PqsR

Compound Name Chemical Class IC50 (µM) Assay Type Reference
Compound 7 Triazino[5,6-b]indole derivative 0.98 Reporter Gene Assay (PAO1-L) [10]
Compound 40 Triazino[5,6-b]indole derivative 0.25 (PAO1-L), 0.34 (PA14) Reporter Gene Assay [10]
Compound 61 Quinazolin-4(3H)-one derivative 1 Reporter Gene Assay [11]
Compound 20 Quinazolinone derivative 0.007 (Kd,app) Reporter Gene Assay (E. coli) [12]

| Analogue 8q | Quinazolinone disulfide | 4.5 | Reporter Gene Assay |[13] |

Experimental Protocols

This section provides detailed methodologies for high-throughput screening assays designed to identify inhibitors of PQS biosynthesis.

Protocol 1: Whole-Cell Based pqsA'-gfp Reporter Assay

This protocol describes a whole-cell HTS assay using a P. aeruginosa reporter strain to identify inhibitors of the pqs system. The assay measures the expression of a green fluorescent protein (GFP) gene placed under the control of the pqsA promoter. Inhibition of the PQS pathway leads to a decrease in GFP fluorescence.[14][15]

Experimental Workflow:

Reporter_Assay_Workflow Start Start Culture Overnight culture of P. aeruginosa pqsA'-gfp Start->Culture Dilute Dilute culture and dispense into 384-well plates Culture->Dilute Add_Cmpd Add test compounds (e.g., 10 µM final concentration) Dilute->Add_Cmpd Incubate Incubate plates (e.g., 6 hours at 37°C) Add_Cmpd->Incubate Measure Measure OD600 and GFP fluorescence Incubate->Measure Analyze Analyze data: Normalize GFP to OD600 Measure->Analyze End Identify Hits Analyze->End

Caption: Workflow for the pqsA'-gfp reporter-based HTS assay.

Materials:

  • P. aeruginosa strain carrying a pqsA'-gfp transcriptional fusion (e.g., integrated into the chromosome for stability).

  • Luria-Bertani (LB) broth.

  • 384-well black, clear-bottom microplates.

  • Test compound library dissolved in DMSO.

  • Automated liquid handling system.

  • Microplate reader capable of measuring absorbance at 600 nm and fluorescence (Excitation: ~485 nm, Emission: ~520 nm).

Procedure:

  • Culture Preparation: Inoculate a single colony of the P. aeruginosa pqsA'-gfp reporter strain into LB broth and grow overnight at 37°C with shaking.

  • Assay Plate Preparation: The following day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05. Using an automated liquid handler, dispense 50 µL of the diluted culture into each well of a 384-well microplate.

  • Compound Addition: Add test compounds from the library to the assay plates to a final concentration (e.g., 10 µM). Include appropriate controls: wells with DMSO only (negative control) and wells with a known PQS inhibitor (positive control).

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 6 hours) with shaking.

  • Measurement: After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth and GFP fluorescence to determine promoter activity.

  • Data Analysis: Normalize the GFP fluorescence signal to the OD600 to account for any effects of the compounds on bacterial growth. Compounds that significantly reduce the normalized GFP signal without causing significant growth inhibition are considered potential hits.

Protocol 2: Fluorescence-Based Enzymatic Assay for PqsE Thioesterase Activity

This protocol outlines a fluorescence-based HTS assay to identify inhibitors of the PqsE thioesterase activity using a fluorogenic substrate.

Experimental Workflow:

PqsE_Assay_Workflow Start Start Dispense_Cmpd Dispense test compounds into 384-well plate Start->Dispense_Cmpd Add_Enzyme Add purified PqsE enzyme Dispense_Cmpd->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add fluorogenic substrate (e.g., MU-butyrate) Pre_Incubate->Add_Substrate Incubate Incubate at RT Add_Substrate->Incubate Measure Measure fluorescence Incubate->Measure End Identify Hits Measure->End

Caption: Workflow for the PqsE fluorescence-based enzymatic HTS assay.

Materials:

  • Purified recombinant PqsE enzyme.

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 200 µM MnCl2, pH 8).[9]

  • Fluorogenic substrate, e.g., 4-methylumbelliferyl butyrate (B1204436) (MU-butyrate).

  • 384-well black, low-volume microplates.

  • Test compound library dissolved in DMSO.

  • Automated liquid handling system.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm).[8]

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound into the wells of a 384-well plate.

  • Enzyme Addition: Add purified PqsE enzyme diluted in assay buffer to each well to a final concentration of, for example, 125 nM.[8]

  • Pre-incubation: Pre-incubate the plate with the enzyme and compounds for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MU-butyrate substrate to each well.

  • Incubation: Incubate the reaction at room temperature for a defined time (e.g., 20 minutes).[8]

  • Measurement: Measure the fluorescence intensity. The hydrolysis of MU-butyrate by PqsE releases the fluorescent product 4-methylumbelliferone.

  • Data Analysis: A decrease in fluorescence signal compared to the DMSO control indicates inhibition of PqsE thioesterase activity.

Protocol 3: Generalized Spectrophotometric Assay for PqsA, PqsBC, and PqsD

This protocol provides a generalized framework for developing a spectrophotometric HTS assay for the PqsA, PqsBC, and PqsD enzymes. These assays typically monitor the consumption of a substrate or the formation of a product that has a distinct absorbance spectrum.

Logical Relationship of Assay Development:

Enzyme_Assay_Development Target Select Target Enzyme (PqsA, PqsBC, or PqsD) Substrate Identify Substrate with Unique Absorbance Target->Substrate Optimize Optimize Assay Conditions (Enzyme/Substrate Conc., pH, Temp.) Substrate->Optimize Validate Validate with Known Inhibitors/Substrate Analogs Optimize->Validate Miniaturize Miniaturize to 384-well Format Validate->Miniaturize HTS Perform High-Throughput Screen Miniaturize->HTS

Caption: Logical steps for developing an enzyme-based HTS assay.

General Principles:

  • PqsA: PqsA is an anthraniloyl-CoA ligase. An assay could be developed to monitor the formation of anthraniloyl-CoA, which has a distinct UV absorbance, or by coupling the release of AMP or pyrophosphate to a secondary detection system.[16][17]

  • PqsD: This enzyme catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA. A potential assay could monitor the consumption of anthraniloyl-CoA by a decrease in absorbance.

  • PqsBC: PqsBC condenses 2-aminobenzoylacetate with an octanoyl group. A direct assay could be challenging due to the lack of a strong chromophore in the substrates or products. A coupled assay or a mass spectrometry-based approach might be more suitable for HTS.

General Procedure (to be optimized for each enzyme):

  • Reagent Preparation: Prepare solutions of the purified enzyme, substrates, and cofactors in an appropriate assay buffer.

  • Compound Plating: Dispense test compounds into a 384-well UV-transparent microplate.

  • Reaction Mix Preparation: Prepare a reaction mix containing the enzyme and all necessary components except for one of the substrates (the "start" substrate).

  • Reaction Initiation: Add the reaction mix to the wells containing the compounds and pre-incubate. Initiate the reaction by adding the "start" substrate.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometric microplate reader and measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates. A decrease in the reaction rate in the presence of a test compound indicates inhibition.

These protocols provide a starting point for establishing a robust HTS platform to discover novel inhibitors of PQS biosynthesis, which hold promise as next-generation therapeutics to combat P. aeruginosa infections.

References

Application Notes and Protocols for Measuring 2-Octyl-4(1H)-quinolone Activity Using a Reporter Gene Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 2-alkyl-4(1H)-quinolone (AQ) signaling pathway is a crucial component of the complex quorum-sensing (QS) network in the opportunistic human pathogen Pseudomonas aeruginosa. This system regulates the expression of numerous virulence factors and is integral to biofilm formation.[1][2] The signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS), and its immediate precursor, 2-heptyl-4(1H)-quinolone (HHQ), are key players in this pathway.[3][4] Both HHQ and PQS activate the transcriptional regulator PqsR (also known as MvfR), which in turn induces the expression of the pqsABCDE operon responsible for AQ biosynthesis.[5][6] This positive feedback loop makes the promoter of the pqsA gene an excellent target for developing reporter gene assays to screen for and characterize compounds that modulate AQ activity, such as 2-Octyl-4(1H)-quinolone.

These application notes provide a detailed protocol for a reporter gene assay to measure the activity of this compound and other related compounds by quantifying the expression of a reporter gene (e.g., GFP, lux, or lacZ) under the control of the pqsA promoter.

Signaling Pathway and Reporter Mechanism

The activity of this compound is measured indirectly by its ability to activate the transcriptional regulator PqsR. Activated PqsR binds to the promoter of the pqsABCDE operon (PpqsA), initiating the transcription of downstream genes.[7] In the reporter assay, the pqsA promoter is fused to a reporter gene, and the resulting signal (e.g., fluorescence or luminescence) is proportional to the activity of the test compound.

PQS_Signaling_Pathway cluster_cell Pseudomonas aeruginosa PqsR PqsR (MvfR) (Transcriptional Regulator) pqsA_promoter pqsA Promoter PqsR->pqsA_promoter Binds to reporter_gene Reporter Gene (gfp, lux, lacZ) pqsA_promoter->reporter_gene Drives Expression signal Measurable Signal (Fluorescence/Luminescence) reporter_gene->signal Produces compound This compound (or other AQ analog) compound->PqsR Activates

Caption: PQS signaling and reporter assay mechanism.

Experimental Protocols

This section provides detailed protocols for a whole-cell reporter gene assay using a P. aeruginosa strain containing a pqsA promoter-reporter fusion. The reporter can be Green Fluorescent Protein (GFP), luciferase (lux), or β-galactosidase (lacZ).

Materials
  • Bacterial Strain: P. aeruginosa reporter strain (e.g., PAO1 with a chromosomal pqsA-gfp or pqsA-lux fusion). It is recommended to use a mutant strain deficient in AQ biosynthesis (e.g., a pqsA or pqsH mutant) to reduce background signal from endogenously produced AQs.[7]

  • Growth Medium: Luria-Bertani (LB) broth and agar (B569324) plates.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Controls:

    • Positive Control: PQS or HHQ.

    • Negative Control: Vehicle (e.g., DMSO) without the test compound.

  • Equipment:

    • 96-well microtiter plates (black plates with clear bottoms for fluorescence, white plates for luminescence).

    • Microplate reader capable of measuring absorbance (OD600) and either fluorescence (e.g., excitation/emission ~485/520 nm for GFP) or luminescence.

    • Incubator with shaking capabilities.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_measurement Measurement & Analysis start Overnight Culture of Reporter Strain dilution Dilute Culture to OD600 ~0.05 start->dilution plate Add Diluted Culture to 96-well Plate dilution->plate add_compounds Add Test Compound, Positive & Negative Controls plate->add_compounds incubate Incubate at 37°C with Shaking add_compounds->incubate measure Measure Reporter Signal (Fluorescence/Luminescence) and OD600 incubate->measure analyze Normalize Reporter Signal to Cell Density (OD600) measure->analyze

Caption: General workflow for the reporter gene assay.
Detailed Protocol

  • Inoculum Preparation:

    • Inoculate a single colony of the P. aeruginosa reporter strain into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (e.g., 200 rpm).

    • The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.05.

  • Assay Plate Setup:

    • Add 200 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.

    • Prepare serial dilutions of the this compound test compound in the appropriate solvent.

    • Add a small volume (e.g., 2 µL) of the test compound dilutions to the corresponding wells. The final solvent concentration should be kept low (e.g., ≤1% v/v) to avoid affecting bacterial growth.

    • Include wells for the positive control (PQS or HHQ at a known active concentration) and a negative control (solvent only).

  • Incubation:

    • Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours).[7] The optimal incubation time may need to be determined empirically.

  • Measurement:

    • After incubation, measure the OD600 of each well to determine cell density.

    • Measure the reporter signal:

      • For GFP: Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

      • For Lux: Measure luminescence.

      • For LacZ: Perform a β-galactosidase assay using a substrate like ONPG and measure absorbance at 420 nm.

  • Data Analysis:

    • Normalize the reporter signal by dividing it by the corresponding OD600 value to account for differences in cell growth. This gives the relative reporter activity.

    • Plot the normalized reporter activity against the concentration of this compound.

    • The data can be fitted to a dose-response curve to determine parameters such as the half-maximal effective concentration (EC50).

Data Presentation

The following tables summarize representative quantitative data for PQS and HHQ activity, which can be used as a benchmark for evaluating the activity of this compound.

Table 1: Dose-Response of PQS and HHQ in a pqsA::lux Reporter Strain

CompoundEC50 (µM)Reporter SystemBacterial Strain BackgroundReference
PQS3.8 ± 1.6Chromosomal pqsA::luxP. aeruginosa pqsAH mutant[7]
HHQ16.4 ± 2.6Chromosomal pqsA::luxP. aeruginosa pqsAH mutant[7]

Table 2: Inhibition of PQS/HHQ Production by a Small Molecule Inhibitor (M64) using a pqsA-gfp Reporter

TargetIC50 (nM)Reporter SystemBacterial StrainReference
PQS Production200pqsA-gfpP. aeruginosa[1]
HHQ Production350pqsA-gfpP. aeruginosa[1]

Conclusion

The reporter gene assay described provides a robust and sensitive method for quantifying the activity of this compound and other modulators of the P. aeruginosa PQS quorum-sensing system. This assay is highly amenable to high-throughput screening for the discovery of novel anti-virulence agents targeting this important pathogen. The provided protocols and data serve as a comprehensive guide for researchers in both academic and industrial settings.

References

Application of 2-Octyl-4(1H)-quinolone in Studying Interspecies Bacterial Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyl-4(1H)-quinolone, more commonly referred to as 2-heptyl-4-quinolone (HHQ) in scientific literature, and its hydroxylated derivative, the Pseudomonas Quinolone Signal (PQS), are key signaling molecules in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3][4] These molecules are not only crucial for intraspecies communication, regulating virulence, biofilm formation, and secondary metabolite production in P. aeruginosa, but they also play a significant role in interspecies and interkingdom interactions.[1][2] The ability of HHQ and PQS to modulate the behavior of other bacteria and fungi makes them valuable tools for studying the complex chemical dialogues within microbial communities. This document provides detailed application notes and experimental protocols for utilizing 2-heptyl-4-quinolone to investigate these intricate signaling networks.

Signaling Pathways and Mechanisms of Action

In P. aeruginosa, HHQ is the direct precursor to PQS.[3][5] The biosynthesis of HHQ is carried out by the products of the pqsABCDE operon.[5] HHQ can then be converted to PQS by the monooxygenase PqsH.[5] Both HHQ and PQS can bind to the transcriptional regulator PqsR (also known as MvfR), leading to the autoinduction of the pqsABCDE operon and the regulation of numerous virulence genes.[5][6] While PQS binds to PqsR with a much higher affinity than HHQ, both molecules are considered active signaling compounds.[5]

The influence of HHQ and PQS extends beyond P. aeruginosa. These molecules can elicit responses in a variety of other microorganisms. For instance, HHQ has been shown to possess bacteriostatic activity against several Gram-negative bacteria and can inhibit biofilm formation in Gram-positive bacteria like Bacillus subtilis.[1][2] The mechanisms of action in non-pseudomonal species are not fully elucidated but are thought to involve interference with key cellular processes.

PQS_Signaling_Pathway cluster_Pseudomonas Pseudomonas aeruginosa cell cluster_Other_Bacteria Other Bacterial Species pqsABCDE pqsABCDE operon PqsABCDE PqsABCDE proteins pqsABCDE->PqsABCDE expression HHQ HHQ PqsABCDE->HHQ biosynthesis pqsH pqsH gene PqsH PqsH (monooxygenase) pqsH->PqsH expression PQS PQS PqsH->PQS pqsR pqsR gene PqsR PqsR (transcriptional regulator) pqsR->PqsR expression PqsR->pqsABCDE activates transcription HHQ->PqsR binds (low affinity) HHQ->PQS conversion HHQ_out HHQ HHQ->HHQ_out diffusion PQS->PqsR binds (high affinity) PQS_out PQS PQS->PQS_out vesicle transport Target_Cell Target Bacterium/Fungus HHQ_out->Target_Cell Interacts with target PQS_out->Target_Cell Interacts with target Phenotypic_Response Phenotypic Response (e.g., growth inhibition, altered biofilm) Target_Cell->Phenotypic_Response

Caption: PQS signaling pathway in P. aeruginosa and its effect on other bacteria.

Quantitative Data Summary

The following tables summarize the quantitative effects of 2-heptyl-4-quinolone (HHQ) and Pseudomonas Quinolone Signal (PQS) on various bacterial species as reported in the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of HHQ against various bacterial strains.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Vibrio harveyi-450[7]
Helicobacter pyloriMetronidazole-sensitive0.1-0.5[7]
Helicobacter pyloriMetronidazole-resistant0.1-0.5[7]

Table 2: Effects of HHQ and PQS on Biofilm Formation.

Bacterial SpeciesCompoundConcentrationEffect on BiofilmReference
Bacillus subtilisHHQNot specifiedRepressed[1]
Candida albicansHHQNot specifiedRepressed[2]
Streptococcus mutansPQS50 µMInhibited[8]

Table 3: Effects of HHQ on Swarming Motility.

Bacterial SpeciesCompoundEffect on Swarming MotilityReference
Pseudomonas aeruginosaHHQRepressed[9]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of 2-heptyl-4-quinolone on bacterial behavior.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of HHQ that inhibits the visible growth of a target bacterium.

Materials:

  • 2-heptyl-4-quinolone (HHQ) stock solution (e.g., 10 mg/mL in DMSO)

  • Target bacterial strain

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fresh overnight culture of the target bacterial strain in the appropriate growth medium.

  • Dilute the overnight culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL) in fresh medium.

  • Prepare a serial dilution of the HHQ stock solution in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no HHQ) and a negative control (medium only).

  • Inoculate each well (except the negative control) with 100 µL of the diluted bacterial culture.

  • Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of HHQ that shows no visible growth.

Protocol 2: Biofilm Formation Assay

This protocol quantifies the effect of HHQ on the ability of bacteria to form biofilms.

Materials:

  • HHQ stock solution

  • Target bacterial strain

  • Appropriate growth medium for biofilm formation

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Grow an overnight culture of the target bacterium.

  • Dilute the culture 1:100 in fresh medium.

  • Add 100 µL of the diluted culture to each well of a 96-well plate.

  • Add the desired concentrations of HHQ to the wells. Include control wells with no HHQ.

  • Incubate the plate statically at the appropriate temperature for 24-48 hours.

  • Carefully discard the planktonic cells by inverting the plate and gently washing the wells with sterile water.

  • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 550 nm using a microplate reader.

Biofilm_Assay_Workflow start Start culture Prepare bacterial culture start->culture dilute Dilute culture and add to 96-well plate culture->dilute add_hhq Add HHQ at various concentrations dilute->add_hhq incubate Incubate to allow biofilm formation add_hhq->incubate wash1 Wash to remove planktonic cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain with acetic acid wash2->solubilize measure Measure absorbance at 550 nm solubilize->measure end End measure->end

Caption: Experimental workflow for the biofilm formation assay.
Protocol 3: Swarming Motility Assay

This protocol assesses the effect of HHQ on the swarming motility of bacteria on a semi-solid surface.

Materials:

  • HHQ stock solution

  • Target bacterial strain

  • Swarm agar (B569324) plates (e.g., LB with 0.5% agar)

  • Sterile toothpicks or pipette tips

Procedure:

  • Prepare swarm agar plates containing different concentrations of HHQ. Allow the plates to dry at room temperature for a defined period before use.

  • Grow an overnight culture of the target bacterium in liquid medium.

  • Carefully inoculate the center of each swarm agar plate with a small volume (e.g., 2 µL) of the overnight culture.

  • Incubate the plates at the appropriate temperature.

  • Monitor and document the swarming zones at regular intervals (e.g., every 6-12 hours) by measuring the diameter of the bacterial colony.

Conclusion

2-Heptyl-4-quinolone and its derivatives are powerful tools for dissecting the complex chemical communication that governs microbial communities. The protocols and data presented here provide a foundation for researchers to explore the role of these signaling molecules in interspecies interactions, with potential applications in the development of novel antimicrobial strategies that target bacterial communication rather than growth. By understanding how bacteria communicate, we can devise new ways to control their behavior and mitigate their pathogenic potential.

References

Application Notes and Protocols for Metabolic Tracing of 2-Octyl-4(1H)-quinolone using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled 2-Octyl-4(1H)-quinolone to trace its metabolic fate in biological systems. This methodology is critical for understanding the pharmacokinetics, biotransformation, and potential off-target effects of this compound, which is of significant interest in drug development and as a quorum sensing molecule in microbiology.

Introduction

This compound is a member of the 2-alkyl-4(1H)-quinolone (AHQ) family, which are known to play a role in bacterial communication and virulence. Understanding the metabolism of this compound in host systems is crucial for evaluating its potential as a therapeutic target or its impact on host physiology. Stable isotope labeling, coupled with mass spectrometry, offers a powerful tool for unambiguously tracking the compound and its metabolites. By introducing a "heavy" isotope (e.g., ¹³C or ²H) into the molecule, it can be distinguished from its endogenous, unlabeled counterparts.

This document outlines the synthesis of a labeled version of this compound, protocols for in vitro and in vivo metabolic studies, and methods for sample analysis and data interpretation.

Synthesis of Isotopically Labeled this compound

The synthesis of 2-alkyl-4(1H)-quinolones is commonly achieved through the Conrad-Limpach reaction.[1] To introduce a stable isotope label, a labeled precursor can be incorporated during this synthesis. A common strategy is to use a labeled β-ketoester.

Proposed Synthesis of [¹³C₈]-2-Octyl-4(1H)-quinolone:

A plausible synthetic route involves the use of [¹³C₈]-octanoic acid as the labeled precursor to generate the corresponding labeled β-ketoester, which is then reacted with aniline (B41778).

Experimental Protocol: Synthesis of [¹³C₈]-2-Octyl-4(1H)-quinolone

  • Activation of Labeled Octanoic Acid:

    • To a solution of [¹³C₈]-octanoic acid in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the [¹³C₈]-octanoyl chloride.

    • Remove the solvent and excess reagent under reduced pressure.

  • Formation of the β-ketoester:

    • React the resulting [¹³C₈]-octanoyl chloride with Meldrum's acid in the presence of a base like pyridine.

    • Subsequent alcoholysis (e.g., with ethanol (B145695) under reflux) will yield the ethyl [¹³C₈]-3-oxodecanoate.

  • Conrad-Limpach Cyclization:

    • Condense the ethyl [¹³C₈]-3-oxodecanoate with aniline under acidic conditions to form the enamine intermediate.

    • Heat the intermediate at high temperature (e.g., 250°C) to induce cyclization.

    • The resulting product is the desired [¹³C₈]-2-Octyl-4(1H)-quinolone.

  • Purification and Characterization:

    • Purify the final product by recrystallization or column chromatography.

    • Confirm the identity and isotopic enrichment of the product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Tracing Studies

3.1. In Vitro Metabolism using Liver Microsomes

Liver microsomes are a common in vitro model for studying Phase I metabolism, which is often mediated by cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolism

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., from human or rat), an NADPH-generating system, and a phosphate (B84403) buffer (pH 7.4).

    • Add the stable isotope-labeled this compound to the mixture to a final concentration of 1-10 µM.

    • Incubate the mixture at 37°C with shaking.

  • Time-Course Analysis:

    • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS analysis.

3.2. In Vivo Metabolism in a Rodent Model

Animal models provide insights into the overall metabolism, distribution, and excretion of the compound.

Experimental Protocol: In Vivo Metabolism

  • Dosing:

    • Administer the stable isotope-labeled this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • Collect blood, urine, and feces at predetermined time points over 24-48 hours.

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, intestine).

  • Sample Processing:

    • Process blood samples to obtain plasma.

    • Homogenize tissue samples in a suitable buffer.

    • Perform protein precipitation on plasma and tissue homogenates using a cold organic solvent.

    • Centrifuge and collect the supernatant for analysis.

    • Urine samples may require enzymatic treatment (e.g., with β-glucuronidase) to cleave conjugated metabolites.

Sample Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for detecting and quantifying the labeled compound and its metabolites.

Experimental Protocol: LC-MS/MS Analysis

  • Chromatographic Separation:

    • Separate the metabolites using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole or high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Perform a full scan to identify potential metabolites based on their predicted masses.

    • Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification of the parent compound and its expected metabolites. The transitions will be specific for the labeled compounds.

Mass Spectrometry Cleavage Patterns: Quinolone structures often exhibit characteristic fragmentation patterns, including losses of water ([M+H-H₂O]⁺), carbon monoxide ([M+H-CO]⁺), and fragmentation of the alkyl chain.[2][3][4] These patterns can be used to identify potential metabolites.

Data Presentation

Quantitative data should be presented in clear, structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Metabolic Stability of [¹³C₈]-2-Octyl-4(1H)-quinolone in Human Liver Microsomes

Time (minutes)Parent Compound Remaining (%)
0100
1585.2
3068.7
6045.1
12018.9

Table 2: Hypothetical Distribution of [¹³C₈]-2-Octyl-4(1H)-quinolone and its Major Metabolite (M+16) in Rat Tissues 4 hours Post-Dose

TissueParent Compound (ng/g)M+16 (ng/g)
Liver1250450
Kidney340120
Intestine890210
Plasma15055

Visualizations

Diagrams of Pathways and Workflows

metabolic_pathway parent [13C8]-2-Octyl-4(1H)-quinolone phase1 Phase I Metabolism (Hydroxylation) parent->phase1 metabolite1 ω-hydroxylated metabolite (M+16) phase1->metabolite1 metabolite2 ω-1 hydroxylated metabolite (M+16) phase1->metabolite2 phase2 Phase II Metabolism (Conjugation) metabolite1->phase2 metabolite2->phase2 conjugate1 Glucuronide Conjugate phase2->conjugate1 conjugate2 Sulfate Conjugate phase2->conjugate2 excretion Excretion conjugate1->excretion conjugate2->excretion

Caption: Proposed metabolic pathway of this compound.

experimental_workflow cluster_synthesis Synthesis & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis cluster_data Data Interpretation synthesis Synthesis of Labeled Compound dosing In Vivo Dosing (Rodent Model) synthesis->dosing collection Collect Blood, Urine, Tissues dosing->collection processing Homogenization & Protein Precipitation collection->processing lcms LC-MS/MS Analysis processing->lcms identification Metabolite Identification lcms->identification quantification Quantification lcms->quantification data_analysis Data Analysis & Visualization identification->data_analysis quantification->data_analysis logical_relationship raw_data Raw LC-MS/MS Data peak_picking Peak Picking & Integration raw_data->peak_picking isotope_pattern Isotope Pattern Analysis peak_picking->isotope_pattern parent_ion Parent Ion Identification peak_picking->parent_ion quantification Quantification using Internal Standard peak_picking->quantification metabolite_id Metabolite Identification isotope_pattern->metabolite_id fragmentation Fragmentation Pattern Analysis parent_ion->fragmentation fragmentation->metabolite_id

References

Troubleshooting & Optimization

Overcoming low yield in 2-Octyl-4(1H)-quinolone chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Octyl-4(1H)-quinolone Synthesis

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and overcome low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields in this compound synthesis are typically attributed to several critical factors. The most common synthesis route, the Conrad-Limpach reaction, involves a high-temperature thermal cyclization step that can be problematic.[1][2] Key issues include:

  • Incomplete Cyclization: The ring-closing step requires very high temperatures, often around 250°C. Insufficient temperature or heating time can lead to a low conversion of the intermediate to the final product.[2][3]

  • Side Reactions and Tar Formation: The harsh, high-temperature conditions can cause degradation of starting materials, intermediates, and the final product, leading to the formation of dark, tarry substances that complicate purification and reduce yield.[4][5]

  • Purity of Starting Materials: Impurities in the aniline (B41778) or the β-ketoester (ethyl 3-oxoundecanoate) can lead to unwanted side reactions.[4]

  • Suboptimal Solvent Choice: The use of a high-boiling, inert solvent like mineral oil or diphenyl ether is crucial for achieving high yields in the cyclization step by ensuring uniform heat distribution and preventing localized overheating.[3]

Q2: Which synthetic route is recommended for preparing this compound?

A2: The Conrad-Limpach reaction is the most commonly used and well-documented method for synthesizing 2-alkyl-4(1H)-quinolones, including this compound (also known as 2-heptyl-4(1H)-quinolone, HHQ, in some literature when referring to the C7 alkyl chain derivative).[1] This method involves the condensation of aniline with an appropriate β-ketoester (ethyl 3-oxoundecanoate for the octyl derivative), followed by a thermal cyclization.[1][3] While other methods like the Gould-Jacobs reaction, Camps cyclization, and metal-catalyzed cyclizations exist, the Conrad-Limpach remains prevalent due to the accessibility of the starting materials.[1][6][7]

Q3: How critical is the reaction temperature, and what is the optimal temperature profile?

A3: Temperature control is arguably the most critical parameter. The synthesis is a two-stage process with distinct optimal temperatures:

  • Condensation Step: The initial reaction between aniline and the β-ketoester to form the enamine intermediate is typically performed at a moderate temperature, around 140-150°C.[1][4]

  • Cyclization Step: This step requires significantly higher temperatures, generally between 240-250°C, to drive the intramolecular ring closure.[2][4] Maintaining a controlled and uniform temperature profile is essential to maximize product formation while minimizing degradation.[5]

Troubleshooting Guides

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low or No Product Formation

If you are experiencing very low or no yield, a systematic check of your experimental parameters is necessary.

Logical Troubleshooting Workflow

A Low Yield or No Product Observed B Verify Purity of Starting Materials (Aniline, β-ketoester) A->B C Analyze Reaction Conditions A->C D Review Work-up & Purification Procedure A->D E Impure Reagents? B->E G Temperature Profile Correct? C->G I Solvent Appropriate? (e.g., Diphenyl Ether) C->I K Product Lost During Extraction/Purification? D->K E->C No F Redistill/Recrystallize Starting Materials E->F Yes H Adjust Temperature: Condensation: ~140-150°C Cyclization: ~240-250°C G->H No G->I Yes I->D Yes J Use High-Boiling, Inert Solvent I->J No L Optimize pH for Extraction & Choose Appropriate Recrystallization Solvent K->L Yes

Caption: General troubleshooting workflow for low yields.

Troubleshooting Table 1: Key Parameters and Solutions

IssuePotential CauseRecommended SolutionCitation
Incomplete Reaction Insufficient Cyclization Temperature: The rate-determining ring closure is highly temperature-dependent.Ensure the reaction medium for the cyclization step reaches and is maintained at 240-250°C. Use a high-boiling solvent like diphenyl ether or mineral oil for stable and uniform heating.[2][3][4]
Insufficient Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for both the condensation and cyclization stages.[4]
Low Purity Product Impure Starting Materials: Contaminants in aniline or the β-ketoester can participate in side reactions.Use freshly distilled aniline and verify the purity of the β-ketoester before starting the reaction.[4]
Inefficient Purification: The product may be lost or not fully separated during work-up.After cyclization, cool the mixture and precipitate the product with a non-polar solvent like petroleum ether or hexane. Wash the crude solid thoroughly before recrystallization from a suitable solvent like ethanol.[1][4]
Problem 2: Excessive Tar or Polymer Formation

The formation of dark, tarry substances is a common issue due to the high temperatures involved.

Troubleshooting Table 2: Minimizing Side Reactions

IssuePotential CauseRecommended SolutionCitation
Dark, Tarry Byproducts Localized Overheating: Heating the reaction mixture without a solvent can create hot spots, leading to decomposition.The use of a high-boiling inert solvent (mineral oil, diphenyl ether) is critical. It acts as a heat transfer medium, ensuring uniform temperature and preventing localized overheating. This has been shown to increase yields significantly compared to solvent-free conditions.[3]
Prolonged Reaction Time at High Temp: Keeping the reaction at >240°C for too long can degrade the desired product.Monitor the disappearance of the intermediate by TLC. Once the cyclization is complete (often within 30-60 minutes), cool the reaction down promptly to prevent product degradation.[4]
Oxidation: Air sensitivity at high temperatures can contribute to byproduct formation.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.N/A

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is adapted from established methods for synthesizing 2-alkyl-4(1H)-quinolones.[1][4]

Reaction Pathway

cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A Aniline + Ethyl 3-oxoundecanoate B Enamine Intermediate A->B 140-150°C (-H₂O) C This compound B->C 240-250°C (Diphenyl Ether) (-EtOH)

Caption: Key steps in the Conrad-Limpach synthesis.

Materials:

  • Aniline (1.0 eq)

  • Ethyl 3-oxoundecanoate (1.0 eq)

  • Diphenyl ether (or mineral oil)

  • Petroleum ether or n-hexane

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a flask equipped with a stirrer and a condenser, mix aniline (1.0 eq) and ethyl 3-oxoundecanoate (1.0 eq). Heat the mixture in an oil bath to 140-150°C for 2-3 hours. Water will be evolved as the reaction proceeds. Monitor the formation of the enamine intermediate by TLC.[4]

  • Cyclization: Allow the mixture to cool slightly. Carefully add the crude intermediate to a flask containing a high-boiling solvent like diphenyl ether, pre-heated to 240-250°C. Maintain this temperature and stir vigorously. The cyclization is often complete within 30-60 minutes. Monitor the disappearance of the intermediate by TLC.[2][4]

  • Work-up: Once the cyclization is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold petroleum ether or n-hexane to precipitate the crude product.[1]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold petroleum ether to remove the high-boiling solvent and any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain this compound as a pure solid.[1][4]

References

Degradation issues of 2-Octyl-4(1H)-quinolone in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Octyl-4(1H)-quinolone. It addresses common degradation issues encountered during experimental assays and offers troubleshooting solutions and frequently asked questions.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected concentrations in stock solutions. Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions in a suitable solvent such as DMSO or ethanol (B145695). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Variable results in cell-based assays. Degradation of the compound in the culture medium.Minimize the exposure of the compound to light and elevated temperatures during the experiment. Prepare fresh dilutions from a frozen stock solution for each experiment. Consider the pH of the medium, as alkaline conditions can promote degradation.
Appearance of unknown peaks in HPLC or LC-MS analysis. Formation of degradation products due to exposure to light, high temperatures, or extreme pH.Conduct a forced degradation study to identify potential degradation products. Protect samples from light at all stages of the experiment and analysis. Ensure the pH of the mobile phase is compatible with the compound's stability.
Loss of compound during sample extraction. Adsorption of the compound to plasticware or instability during the extraction process.Use low-binding microcentrifuge tubes and pipette tips. Perform the extraction process quickly and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For short-term storage of a few hours, solutions can be kept at 4°C, but they should be protected from light.[1]

Q2: How stable is this compound in aqueous solutions and cell culture media?

A2: The stability of this compound in aqueous solutions is influenced by pH, light, and temperature. Quinolones, in general, are susceptible to degradation in alkaline conditions and upon exposure to light.[2] Therefore, it is recommended to prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use. Minimize the exposure of the working solutions to ambient light and temperature.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the general behavior of quinolone compounds, the primary degradation pathways are likely to be photodegradation and hydrolysis. Photodegradation can occur upon exposure to UV or even ambient light, potentially leading to the formation of dimers or other photoproducts.[2] Hydrolysis can be accelerated at non-neutral pH, particularly under alkaline conditions.

Q4: How can I detect and identify potential degradation products?

A4: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common method for detecting and identifying degradation products. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products. Forced degradation studies, where the compound is subjected to stress conditions (e.g., acid, base, oxidation, light, heat), can help to generate and identify potential degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, low-binding microcentrifuge tubes

    • Calibrated analytical balance and weighing paper

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the compound.

    • Dissolve the solid in the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (e.g., amber) microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound by HPLC
  • Objective: To determine the stability of this compound under specific experimental conditions.

  • Materials and Equipment:

    • Stock solution of this compound

    • Experimental buffer or medium

    • HPLC system with a C18 reversed-phase column

    • UV detector or Mass Spectrometer

    • Incubator or water bath

    • Light source (for photodegradation studies)

  • Procedure:

    • Prepare a working solution of this compound at the desired concentration in the experimental buffer or medium.

    • Divide the solution into several aliquots for different time points and conditions.

    • Time Zero (T=0) Sample: Immediately analyze one aliquot by HPLC to determine the initial concentration.

    • Incubation: Incubate the remaining aliquots under the desired experimental conditions (e.g., 37°C in a cell culture incubator). For photodegradation studies, expose the samples to a controlled light source. Keep a control sample protected from light.

    • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from the incubation.

    • HPLC Analysis: Analyze each aliquot by HPLC. The separation can be achieved using a C18 column with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.

Quantitative Data Summary

The following tables provide illustrative examples of stability data for a quinolone compound under different conditions. These are not specific to this compound but represent typical stability profiles for this class of molecules.

Table 1: Illustrative Stability of a Quinolone in Solution at Different Temperatures

Time (hours)% Remaining at 4°C% Remaining at 25°C% Remaining at 37°C
0100100100
299.598.295.1
499.196.590.3
898.392.182.4
2495.280.765.8

Table 2: Illustrative Effect of pH on Quinolone Stability at 25°C

Time (hours)% Remaining at pH 5.0% Remaining at pH 7.4% Remaining at pH 9.0
0100100100
499.298.594.3
898.597.188.9
2496.192.875.2

Visualizations

Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (DMSO/Ethanol, -80°C) Working Working Solution (Aqueous Buffer/Medium) Stock->Working Dilution Light Light Exposure Working->Light Heat Elevated Temperature Working->Heat pH Acid/Base Working->pH Analysis HPLC / LC-MS Analysis Light->Analysis Heat->Analysis pH->Analysis Degradation Degradation Products Analysis->Degradation Parent Parent Compound Analysis->Parent

Caption: Experimental workflow for assessing the stability of this compound.

Degradation_Pathway cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis Parent This compound Photo_Products Photoproducts (e.g., Dimers) Parent->Photo_Products Light (UV/Vis) Hydrolysis_Products Hydrolysis Products Parent->Hydrolysis_Products H₂O (Acid/Base Catalyzed)

Caption: Potential degradation pathways for this compound.

References

Optimizing LC-MS/MS parameters for 2-alkyl-4(1H)-quinolone detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of LC-MS/MS parameters for 2-alkyl-4(1H)-quinolone (AQ) detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing AQs with LC-MS/MS?

The most significant challenges include managing matrix effects from complex biological samples, ensuring high recovery during sample preparation, preventing carryover between samples, and optimizing MS/MS parameters for the specific AQ congeners of interest.[1][2] Matrix effects, in particular, can cause ion suppression or enhancement, leading to inaccurate quantification.[3][4][5]

Q2: Which ionization mode is best for 2-alkyl-4(1H)-quinolones?

Positive mode electrospray ionization (ESI) is the most commonly used and effective ionization technique for analyzing AQs and other quinolone compounds.[6][7][8][9] This is because the quinolone structure is readily protonated to form the precursor ion [M+H]⁺.

Q3: What type of LC column is recommended for AQ separation?

A reverse-phase C18 or C8 column is typically used for the chromatographic separation of AQs.[7][10] These columns provide good retention and separation for the relatively non-polar alkyl chains of the AQ molecules.

Q4: What are the characteristic fragment ions for AQs in MS/MS?

Quinolone compounds share similar core structures, leading to common fragmentation patterns.[6][11][12] Under collision-induced dissociation, characteristic neutral losses include water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[6][8][11] The specific alkyl chain also produces unique fragments that can be used for identification.

Troubleshooting Guides

Issue 1: Low or No Analyte Signal

This is a common issue that can stem from the sample preparation, the LC system, or the mass spectrometer.

Q: I'm not seeing a signal for my target AQ. What should I check first?

A: Start by verifying the mass spectrometer's performance. Infuse a standard solution of your target analyte directly into the mass spectrometer to confirm that the instrument is tuned correctly for the precursor and product ions.[13] If a signal is present during infusion but not in your LC-MS/MS run, the issue likely lies with the chromatography or sample preparation.

Troubleshooting Workflow for Low/No Signal

G start Low / No Signal Detected ms_check MS/MS Performance Check start->ms_check infuse Directly infuse standard. Is signal observed? ms_check->infuse tune_ms Solution: Re-tune MS for precursor/product ions. Check source conditions. infuse->tune_ms No lc_check LC / Chromatography Check infuse->lc_check Yes mobile_phase Check mobile phase composition and pH. lc_check->mobile_phase column_health Check column health. Is pressure normal? lc_check->column_health flush_col Solution: Flush or replace column. column_health->flush_col No (High/Fluctuating) sample_prep Sample Prep / Matrix Effect Check column_health->sample_prep Yes recovery Evaluate extraction recovery with a spiked sample. sample_prep->recovery matrix_effect Assess matrix effects via post-extraction spike. sample_prep->matrix_effect improve_cleanup Solution: Improve sample cleanup (e.g., use SPE) or modify chromatography to separate from interferences. matrix_effect->improve_cleanup

Caption: Troubleshooting logic for diagnosing low or no analyte signal.

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Poor peak shape can compromise integration and reduce the accuracy and precision of quantification.

Q: My chromatographic peaks are tailing. What is the likely cause?

A: Peak tailing for some, but not all, compounds can be caused by secondary interactions between the analyte and the stationary phase.[14] This can often be mitigated by adjusting the mobile phase pH or modifier concentration. If all peaks are tailing, it could indicate a problem with the column itself (e.g., contamination or a void at the inlet) or extra-column volume from poor fittings.[14]

Q: My peaks appear split. Why is this happening?

A: Split peaks can occur if the injection solvent is much stronger than the mobile phase, causing the analyte band to distort as it enters the column.[14] Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. Other causes include a partially blocked column frit or column contamination.[14]

Issue 3: High Signal Variability and Poor Reproducibility

Inconsistent results are often linked to matrix effects or sample preparation variability.

Q: My results are not reproducible between injections. What should I investigate?

A: Inconsistent results are frequently caused by matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[3][5] This effect can vary from sample to sample, leading to poor reproducibility.[5] Other potential causes include carryover from a previous injection or inconsistent sample preparation.

Q: How can I identify and mitigate matrix effects?

A: Matrix effects can be quantitatively assessed by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a clean solvent.[4] A matrix factor of <1 indicates ion suppression, while >1 suggests enhancement.[4] To mitigate these effects:

  • Improve Sample Cleanup: Use more selective sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[2][15][16]

  • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from co-eluting matrix components.[15]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most reliable way to compensate for signal variability.

Experimental Protocols & Data

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting AQs from a liquid matrix (e.g., bacterial culture supernatant).

  • Sample Collection: Take 1 mL of the sample (e.g., culture supernatant) and place it in a clean centrifuge tube.

  • Acidification: Acidify the sample with an appropriate acid (e.g., formic or acetic acid) to ensure the AQs are in a neutral form for extraction.

  • Extraction: Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate).

  • Mixing: Vortex the tube vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the layers.[17]

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[17]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to dissolve.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters

The following tables provide starting parameters for method development. Optimization is required for specific instruments and applications.

Table 1: Recommended Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.5 µm)[10]
Mobile Phase A Water + 0.1% Formic Acid[10]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid[10]
Flow Rate 0.4 mL/min[10]
Column Temp. 40 °C[10]
Injection Vol. 2-20 µL[7][18]
Gradient Start at 10-15% B, ramp to 90% B over 5-10 min, hold, re-equilibrate

Table 2: Example MRM Transitions for Common AQs

Note: DP (Declustering Potential) and CE (Collision Energy) values are instrument-dependent and require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
HHQ (2-heptyl-4-quinolone)244.2159.1Loss of the C7 alkyl chain
PQS (2-heptyl-3-hydroxy-4-quinolone)260.2175.1Characteristic fragment
NHQ (2-nonyl-4-quinolone)272.2159.1Loss of the C9 alkyl chain
HHQ-N-oxide 260.2244.2Loss of oxygen
NHQ-N-oxide 288.2272.2Loss of oxygen
Method Optimization Workflow

A systematic approach is crucial for developing a robust LC-MS/MS method.

G cluster_ms MS/MS Optimization cluster_lc LC Optimization cluster_validation Method Validation ms1 1. Infuse Standard Select Precursor Ion ([M+H]+) ms2 2. Optimize Cone/DP Voltage for Precursor ms1->ms2 ms3 3. Fragment Precursor Select Product Ions ms2->ms3 ms4 4. Optimize Collision Energy (CE) for each product ion ms3->ms4 lc1 5. Select Column (e.g., C18) ms4->lc1 lc2 6. Develop Gradient for Analyte Separation lc1->lc2 lc3 7. Optimize Peak Shape (Mobile Phase pH, etc.) lc2->lc3 v1 8. Assess in Matrix (Recovery, Matrix Effects) lc3->v1 v2 9. Determine Linearity, Accuracy, Precision, and Sensitivity (LLOQ) v1->v2

Caption: A systematic workflow for LC-MS/MS method development and validation.

References

Interference of media components in 2-Octyl-4(1H)-quinolone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Octyl-4(1H)-quinolone (OQ) and related 2-alkyl-4(1H)-quinolone (AQ) bioassays, with a focus on interference from media components.

Frequently Asked Questions (FAQs)

Q1: What is this compound (OQ) and why is it measured?

A1: this compound, also known as 2-heptyl-4-quinolone (HHQ), is a crucial signaling molecule in the quorum sensing (QS) network of the opportunistic pathogen Pseudomonas aeruginosa. It is the direct precursor to the Pseudomonas quinolone signal (PQS), 2-heptyl-3-hydroxy-4-quinolone. Measuring OQ and other AQs is vital for understanding bacterial communication, virulence factor regulation, and biofilm formation. These assays are frequently used to screen for novel antimicrobial agents that disrupt QS pathways.

Q2: What are the common types of bioassays used to quantify OQ?

A2: Common methods include liquid chromatography-tandem mass spectrometry (LC-MS/MS) for direct and sensitive quantification, and reporter gene assays. Reporter assays typically use a P. aeruginosa strain engineered with a promoter responsive to OQ/PQS (e.g., the pqsA promoter) fused to a reporter gene system like luxCDABE (for bioluminescence) or lacZ (for colorimetric measurement).

Q3: What are the expected concentrations of OQ in a P. aeruginosa culture?

A3: The concentration of OQ can vary significantly depending on the strain, growth phase, and culture conditions. However, concentrations in culture fluid can reach the micromolar range (approximately 6 µM for PQS)[1]. Validated LC-MS/MS methods offer a linear range of quantification typically between 25 and 1000 nmol/L for various AQ congeners[2].

Q4: Can components of the culture medium interfere with OQ bioassays?

A4: Yes, several media components can significantly interfere with OQ bioassays. Key interfering components include iron and phosphate (B84403). Additionally, complex components like peptones and yeast extract can introduce variability. For immunoassays, components of complex media like Mueller-Hinton (MH) broth can cause matrix effects[3].

Troubleshooting Guide

This guide addresses specific issues that may arise during OQ bioassays, with a focus on media-related interference.

Problem Possible Cause Recommended Solution
Low or No Signal in Reporter Assay Inappropriate Iron Concentration: Iron availability is a critical regulator of the pqs system. Iron depletion enhances the production of AQs[4]. High iron concentrations can repress the PQS response[5].Use an iron-limited medium or a medium with a defined, low iron concentration to enhance OQ production. Consider using iron chelators like 2,2'-dipyridyl, but be aware that PQS itself is an iron chelator, which can complicate interpretation[6].
Suboptimal Phosphate Levels: Phosphate depletion has been shown to activate the pqs quorum sensing system[7][8].Ensure your medium has a defined phosphate concentration. If you suspect phosphate limitation is affecting your results, consider using a phosphate-buffered medium.
Inhibitory Media Components: Complex media may contain compounds that inhibit the reporter system or OQ production.If possible, switch to a chemically defined minimal medium to reduce variability. If using complex media, be consistent with the brand and lot of components like tryptone or yeast extract.
Degradation of Reagents: Luciferase and its substrates can lose activity over time[9].Ensure all assay reagents are within their expiration date and have been stored correctly. Prepare working solutions fresh.
High Background Signal in Reporter Assay Autofluorescence/Autoluminescence of Media: Some complex media components can autofluoresce or autoluminesce, leading to high background readings.Measure the background signal from sterile media alone and subtract it from your experimental readings. Consider using a minimal medium with lower background.
Contamination: Bacterial or yeast contamination can lead to non-specific signals.Ensure aseptic techniques are strictly followed. Plate a sample of your culture on non-selective agar (B569324) to check for contamination.
High Variability Between Replicates Inconsistent Media Preparation: Minor variations in media preparation, especially with complex components, can lead to significant differences in bacterial growth and OQ production.Prepare a large batch of medium for an entire set of experiments to minimize batch-to-batch variation. Ensure thorough mixing of all components.
Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when working with small volumes[9].Use calibrated pipettes and consider preparing a master mix for your assay reagents to be added to all wells.
Poor Chromatographic Peak Shape or Signal Suppression in LC-MS/MS Matrix Effects: Components of the culture supernatant can co-elute with OQ and suppress its ionization in the mass spectrometer[3].Perform a matrix effect study by comparing the signal of a pure OQ standard in solvent versus the signal of the same standard spiked into a culture supernatant extract. If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or using a stable isotope-labeled internal standard. Acetylation of PQS has also been shown to improve its chromatographic properties[10].
Poor Solubility of OQ/PQS: PQS has poor solubility in aqueous solutions[11].Ensure proper extraction of OQ from the culture supernatant using an appropriate organic solvent like ethyl acetate.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the quantification of various 2-alkyl-4(1H)-quinolones, including OQ (HHQ)[2].

AnalyteLinear Range (nmol/L)Intraday Accuracy (% of nominal)Interday Accuracy (% of nominal)Intraday Precision (%CV)Interday Precision (%CV)
HHQ (OQ) 25 - 100094.6 - 107.394.9 - 110.82.7 - 14.65.3 - 13.6
C7-PQS 25 - 100095.2 - 105.496.3 - 108.73.1 - 12.84.9 - 11.2
HQNO 25 - 100096.1 - 104.995.8 - 109.12.9 - 13.55.1 - 12.4
NHQ 25 - 100095.5 - 106.895.2 - 110.23.5 - 14.15.8 - 13.9
C9-PQS 25 - 100094.8 - 105.995.5 - 109.53.3 - 13.25.4 - 12.8
NQNO 25 - 100095.9 - 106.296.1 - 109.83.8 - 13.86.2 - 13.1

Data adapted from a validated LC-MS/MS method. Accuracy and precision were assessed at the lower limit of quantification (LLOQ), low, middle, and high quality control (QC) concentrations within the linear range.[2]

Experimental Protocols

Protocol: Quantification of OQ by LC-MS/MS

This protocol is a generalized procedure for the extraction and quantification of OQ from P. aeruginosa culture supernatants.

  • Culture Growth: Grow P. aeruginosa in the desired culture medium under appropriate conditions (e.g., 37°C with shaking).

  • Sample Collection: At the desired time point, collect a sample of the bacterial culture.

  • Cell Removal: Centrifuge the culture sample to pellet the bacterial cells. Carefully collect the supernatant.

  • Internal Standard Spiking: Add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled OQ) to the supernatant.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with an appropriate acid (e.g., hydrochloric acid).

    • Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully collect the organic phase containing the OQ.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent compatible with the LC-MS/MS mobile phase (e.g., 50% acetonitrile (B52724) in water).

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis. Use a validated method with appropriate chromatographic separation and mass spectrometric detection parameters for OQ and the internal standard.

  • Quantification: Create a standard curve using known concentrations of pure OQ. Quantify the amount of OQ in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Visualizations

Signaling Pathway

Caption: Hierarchical regulation of the PQS quorum sensing system in P. aeruginosa.

Experimental Workflow

OQ_Bioassay_Workflow General Workflow for OQ Bioassay cluster_prep Sample Preparation cluster_quant Quantification Method cluster_analysis Data Analysis culture 1. Bacterial Culture (P. aeruginosa) supernatant 2. Harvest Supernatant (Centrifugation) culture->supernatant extraction 3. Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction concentrate 4. Concentrate Extract (Evaporation) extraction->concentrate reconstitute 5. Reconstitute in Assay-Compatible Solvent concentrate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Option A reporter Reporter Bioassay (e.g., pqsA-lux) reconstitute->reporter Option B std_curve Generate Standard Curve lcms->std_curve reporter->std_curve quantify Quantify OQ Concentration std_curve->quantify troubleshoot Troubleshoot if Necessary (e.g., check for interference) quantify->troubleshoot

Caption: General experimental workflow for the quantification of this compound.

References

Troubleshooting inconsistent results in 2-Octyl-4(1H)-quinolone quorum sensing experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-octyl-4(1H)-quinolone (HHQ) and the Pseudomonas aeruginosa quorum sensing (QS) system.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (HHQ) in Pseudomonas aeruginosa quorum sensing?

A1: this compound (HHQ) is a key signaling molecule in the Pseudomonas aeruginosa quinolone signal (PQS) quorum sensing system. HHQ is synthesized by the products of the pqsABCDE operon and serves as the direct precursor to the more potent signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas quinolone signal (PQS).[1][2] Both HHQ and PQS bind to the transcriptional regulator PqsR (also known as MvfR), activating it to control the expression of numerous virulence factors, including elastase, pyocyanin, and factors essential for biofilm formation.[1] While PQS binds to PqsR with a higher affinity, HHQ is also a functional intercellular signal.[1][3]

Q2: What is the relationship between the HHQ/PQS system and the las and rhl quorum sensing systems in P. aeruginosa?

A2: The HHQ/PQS quorum sensing system is intricately integrated with the las and rhl systems, which are regulated by N-acyl-homoserine lactone (AHL) signals. The las system, regulated by LasR and its autoinducer 3-oxo-C12-HSL, sits (B43327) at the top of the hierarchy and positively regulates the rhl and pqs systems.[4][5] The rhl system, controlled by RhlR and its autoinducer C4-HSL, can also influence the pqs system. This interconnectedness creates a complex regulatory network that allows P. aeruginosa to fine-tune its gene expression in response to population density and environmental cues.[4]

Q3: Why am I observing high variability in HHQ and PQS concentrations between replicate experiments?

A3: High variability in HHQ and PQS concentrations is a common challenge and can be attributed to several factors:

  • Genetic Instability of P. aeruginosa Strains: Pseudomonas aeruginosa is known for its genetic plasticity. Mutations in key regulatory genes like lasR can arise spontaneously during laboratory culture, leading to significant alterations in the quorum-sensing cascade and, consequently, HHQ and PQS production.

  • Culture Conditions: The production of HHQ and PQS is highly sensitive to environmental conditions. Factors such as the specific growth medium, aeration, temperature, and even the type of culture vessel can influence the metabolic state of the bacteria and the expression of the pqs operon.

  • Growth Phase: HHQ and PQS are typically produced during the late logarithmic and stationary phases of growth.[6] Harvesting cultures at slightly different growth stages can lead to significant differences in the measured concentrations of these signaling molecules.

  • Extraction Efficiency: The efficiency of extracting these hydrophobic molecules from the culture supernatant or cell pellets can vary. Inconsistent extraction procedures will introduce variability into the final measurements.

Troubleshooting Guides

Issue 1: Inconsistent or Low Quantification of HHQ and PQS by LC-MS

Symptoms:

  • Wide variation in HHQ and PQS concentrations across technical or biological replicates.

  • Signal intensity is lower than expected or below the limit of detection.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sample Degradation HHQ and PQS can be susceptible to degradation.[7][8][9][10][11] Ensure samples are processed promptly after collection. If storage is necessary, freeze samples at -80°C immediately. Minimize freeze-thaw cycles.[7]
Inefficient Extraction HHQ and PQS are hydrophobic and can adhere to plasticware. Use glass vials for extraction and storage where possible. Optimize your extraction protocol; acidified ethyl acetate (B1210297) is a commonly used and effective solvent.[6] Ensure complete evaporation of the solvent before reconstitution.
Matrix Effects in LC-MS Components of the bacterial culture medium or host tissue can interfere with the ionization of HHQ and PQS in the mass spectrometer, leading to signal suppression or enhancement.[12] Prepare a matrix-matched calibration curve by spiking known concentrations of HHQ and PQS standards into an extract from a pqsA mutant (which does not produce these molecules).[6]
Poor Chromatographic Peak Shape for PQS PQS is a known iron chelator, and its interaction with metal ions in the LC system can lead to poor peak shape and inconsistent quantification.[3][13] The addition of a weak chelating agent, such as 0.2 mM 2-picolinic acid, to the mobile phase can improve peak shape and reproducibility.[13]
Inaccurate Internal Standard The choice of internal standard is critical for accurate quantification. Use a stable isotope-labeled version of HHQ or PQS if available. If not, select a structural analog that co-elutes and has similar ionization properties.
Issue 2: Unexpected Phenotypic Results in Quorum Sensing Reporter Assays

Symptoms:

  • A pqsA mutant strain still shows some level of reporter gene expression that is expected to be PQS-dependent.

  • Addition of exogenous HHQ or PQS does not result in the expected level of reporter activation.

  • High background signal in reporter strains.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cross-talk between Quorum Sensing Systems The las and rhl systems can influence the expression of genes that are also regulated by the pqs system.[4] A phenotype may not be exclusively controlled by the PQS system. Consider using double or triple mutants to dissect the specific contributions of each system.
Instability of Exogenous HHQ/PQS HHQ and PQS may not be stable in the assay medium over the course of the experiment. Prepare fresh solutions of HHQ and PQS for each experiment. Consider the potential for bacterial enzymes to modify or degrade the added signaling molecules.[14][15]
Solubility Issues with HHQ/PQS HHQ and PQS are poorly soluble in aqueous solutions. Ensure they are fully dissolved in a suitable solvent (e.g., DMSO or ethanol) before adding them to the culture medium. Be mindful of the final solvent concentration, as it can affect bacterial growth.
Reporter Strain Integrity Verify the genetic integrity of your reporter strain. Confirm the presence and stability of the reporter plasmid. Sequence the promoter region fused to the reporter gene to ensure there are no mutations.
Basal Promoter Activity The promoter used in the reporter construct may have a low level of basal activity that is independent of PqsR activation. Include a negative control with a promoterless reporter construct to quantify this background level.

Experimental Protocols

Protocol 1: Extraction of HHQ and PQS from P. aeruginosa Culture Supernatant
  • Culture Growth: Grow P. aeruginosa in a suitable medium (e.g., Luria-Bertani or Pseudomonas Isolation Agar) to the desired growth phase (typically late logarithmic or early stationary phase).

  • Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Supernatant Collection: Carefully collect the supernatant, avoiding the cell pellet.

  • Acidification: Acidify the supernatant to a pH of approximately 3-4 with hydrochloric acid. This protonates the quinolones, making them more soluble in organic solvents.

  • Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for at least 1 minute.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases (e.g., 3,000 x g for 5 minutes).

  • Organic Phase Collection: Carefully collect the upper organic phase containing the extracted quinolones.

  • Repeat Extraction: For more quantitative recovery, repeat the extraction of the aqueous phase with another volume of acidified ethyl acetate.

  • Solvent Evaporation: Combine the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile).

Protocol 2: Quantification of HHQ and PQS using LC-MS/MS
  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column suitable for the separation of hydrophobic molecules.

    • Mobile Phase A: Water with 0.1% formic acid (and 0.2 mM 2-picolinic acid if needed for PQS peak shape[13]).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate HHQ and PQS from other matrix components. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Use positive electrospray ionization (ESI+).

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

    • MRM Transitions:

      • HHQ: Determine the optimal precursor and product ions for your instrument. A common transition is m/z 244 -> 159.

      • PQS: Determine the optimal precursor and product ions. A common transition is m/z 260 -> 175.

  • Quantification:

    • Prepare a calibration curve using serial dilutions of pure HHQ and PQS standards in the same solvent as the reconstituted samples. For improved accuracy, use a matrix-matched calibration curve.

    • Spike all samples and standards with a known concentration of an internal standard.

    • Calculate the concentration of HHQ and PQS in the samples by comparing the peak area ratios of the analytes to the internal standard against the calibration curve.

Visualizations

PQS_Signaling_Pathway PQS Signaling Pathway in P. aeruginosa cluster_biosynthesis HHQ and PQS Biosynthesis cluster_regulation Regulation and Virulence Anthranilic Acid Anthranilic Acid pqsA PqsA Anthranilic Acid->pqsA pqsBCD PqsBCD pqsA->pqsBCD HHQ HHQ (this compound) pqsBCD->HHQ pqsH PqsH HHQ->pqsH PqsR PqsR (MvfR) (Inactive) HHQ->PqsR Binds HHQ->PqsR PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS PQS->PqsR Binds (High Affinity) PQS->PqsR Active PqsR PqsR (Active) pqs_operon pqsABCDE operon Active PqsR->pqs_operon Activates Transcription Virulence_Genes Virulence Genes (e.g., pyocyanin, elastase) Active PqsR->Virulence_Genes Activates Transcription pqs_operon->HHQ Positive Feedback

Caption: PQS signaling pathway in P. aeruginosa.

Troubleshooting_Workflow Troubleshooting Inconsistent HHQ/PQS Results Start Inconsistent HHQ/PQS Results Check_Strain Verify Strain Integrity (e.g., sequence lasR) Start->Check_Strain Check_Strain->Start Mutation Found -> Use New Stock Standardize_Culture Standardize Culture Conditions (Medium, Aeration, Growth Phase) Check_Strain->Standardize_Culture Strain OK Standardize_Culture->Start Variability Persists Optimize_Extraction Optimize Extraction Protocol (Solvent, pH, Glassware) Standardize_Culture->Optimize_Extraction Conditions Standardized Optimize_Extraction->Start Variability Persists Validate_LCMS Validate LC-MS Method (Matrix-matched standards, Internal Standard) Optimize_Extraction->Validate_LCMS Extraction Optimized Validate_LCMS->Start Variability Persists Consistent_Results Consistent Results Validate_LCMS->Consistent_Results Method Validated

Caption: A logical workflow for troubleshooting inconsistent HHQ/PQS results.

References

Preventing off-target effects of 2-Octyl-4(1H)-quinolone in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Octyl-4(1H)-quinolone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular assays while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological activity of this compound?

A1: this compound, also known as 2-n-octyl-4-hydroxyquinoline, is a member of the 4-hydroxyquinoline (B1666331) class of compounds. Its primary activities are reported as antimalarial and antibacterial.[1] It exhibits activity against Plasmodium falciparum and Gram-positive bacteria.[1][2] Additionally, it has shown cytotoxic effects against various cancer cell lines.[1]

Q2: What are the known off-target effects of this compound in mammalian cells?

A2: The primary known off-target effects in mammalian cells are related to mitochondrial dysfunction. As a biocide (under the name octhilinone), it has been shown to induce apoptosis, reduce the bioenergetic function of mitochondria, and alter the cellular thiol redox status in brain endothelial cells.[3] Like other quinolone compounds, there is a potential for inhibition of eukaryotic topoisomerase II at higher concentrations, which can lead to DNA damage.[4][5][6]

Q3: My cells are showing signs of toxicity even at low concentrations. What could be the cause?

A3: Unexpected cytotoxicity can arise from several factors:

  • Mitochondrial Toxicity: this compound can directly impact mitochondrial function, leading to a decrease in cellular energy production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis.[3][7]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is crucial to determine the specific cytotoxic profile for your cell line.

  • Compound Solubility and Stability: Poor solubility can lead to the formation of precipitates that are toxic to cells. Ensure the compound is fully dissolved in the culture medium. The stability of the compound in your specific cell culture conditions should also be considered.

  • pH of the Culture Medium: The activity of some quinolone derivatives can be influenced by the pH of the medium. Localized changes in pH due to cellular metabolism could potentially increase the compound's intracellular concentration and toxicity.

Q4: How can I differentiate between the intended (e.g., anti-proliferative) and off-target (e.g., general cytotoxicity) effects of this compound?

A4: Differentiating on-target from off-target effects requires careful experimental design:

  • Use the Lowest Effective Concentration: Perform dose-response experiments to identify the lowest concentration of the compound that produces the desired biological effect.

  • Include Positive and Negative Controls: Use a well-characterized compound with a similar mechanism of action as a positive control and a structurally related but inactive molecule as a negative control.

  • Rescue Experiments: If you hypothesize a specific off-target mechanism, such as mitochondrial dysfunction, attempt to rescue the cells by supplementing with antioxidants like N-acetyl-l-cysteine.[7]

  • Orthogonal Assays: Confirm your findings using multiple, independent assays that measure different aspects of the same biological process.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in experimental results. Inconsistent compound concentration. Cell seeding density is not uniform. Compound degradation.Prepare fresh stock solutions and serial dilutions for each experiment. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Store stock solutions at the recommended temperature and protect from light.
Compound precipitates in the culture medium. Poor solubility at the tested concentration. Interaction with media components.Ensure the stock solution in the solvent (e.g., DMSO) is fully dissolved before diluting in the medium. Test a lower concentration range. Evaluate the solubility in different cell culture media.
No dose-dependent effect is observed. The concentration range is too high or too low. The compound is inactive in the specific cell line or assay.Test a wider range of concentrations, including much lower and higher doses. Verify the activity of your compound with a positive control cell line or assay if available.
Unexpected changes in cell morphology unrelated to the expected phenotype. Off-target effects on the cytoskeleton or other cellular structures.Perform secondary assays to investigate the on-target mechanism (e.g., cell cycle analysis, apoptosis assays). Use specific inhibitors for suspected off-target pathways as controls.

Quantitative Data

The following table summarizes the cytotoxic activities of 2-alkyl-4-hydroxyquinoline derivatives in various cell lines. Note that specific IC50 values for this compound are limited in the public domain, and data for related compounds are provided for reference.

CompoundAssayCell LineIC50 Value (µM)Reference
2-((Z)-undec-4′-enyl)-4-hydroxyquinolineCytotoxicityKB (Oral Epidermoid Carcinoma)>50[1]
MCF-7 (Breast Cancer)>50[1]
NCI-H187 (Lung Cancer)>50[1]
Vero (Normal Kidney)>50[1]
2-n-octyl-4-hydroxyquinoline N-oxideAntimalarialPlasmodium falciparum K10.25-2.07 µg/mL[1]
CytotoxicityKB (Oral Epidermoid Carcinoma)Moderate to weak[1]
MCF-7 (Breast Cancer)Moderate to weak[1]
NCI-H187 (Lung Cancer)Moderate to weak[1]
Vero (Normal Kidney)Moderate to weak[1]
Quercetin Hybrid Compound 1CytotoxicityHTB-26 (Breast Cancer)10-50[8]
PC-3 (Prostate Cancer)10-50[8]
HepG2 (Hepatocellular Carcinoma)10-50[8]
HCT116 (Colon Cancer)22.4[8]
HCEC (Normal Colon Epithelial)Less active[8]
Quercetin Hybrid Compound 2CytotoxicityHTB-26 (Breast Cancer)10-50[8]
PC-3 (Prostate Cancer)10-50[8]
HepG2 (Hepatocellular Carcinoma)10-50[8]
HCT116 (Colon Cancer)0.34[8]
HCEC (Normal Colon Epithelial)Less active[8]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest compound concentration.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)

This protocol can be used to investigate the off-target effects of this compound on mitochondrial health.

Materials:

  • Cells of interest

  • 24-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere.

  • Treat cells with the desired concentrations of this compound and a vehicle control for the desired duration.

  • In the last 15-30 minutes of the treatment, add JC-1 dye to the culture medium according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or a fluorescence plate reader. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Visualizations

Signaling Pathways and Workflows

Mitigating_Off_Target_Effects Workflow for Mitigating Off-Target Effects of this compound cluster_0 Phase 1: Characterization cluster_1 Phase 2: Off-Target Investigation cluster_2 Phase 3: Mitigation Strategy A Determine Primary Activity (e.g., anti-proliferative) B Dose-Response Curve (Determine EC50) A->B C Cytotoxicity Assay (MTT) (Determine IC50) B->C D Assess Mitochondrial Function (e.g., MMP, ROS production) C->D If IC50 is close to EC50 E Eukaryotic Topoisomerase II Inhibition Assay C->E F Counter-Screening against known off-targets of quinolones C->F I Perform Rescue Experiments (e.g., with antioxidants) D->I G Use Lowest Effective Concentration H Include Appropriate Controls (Positive, Negative, Vehicle) G->H J Validate with Orthogonal Assays H->J I->J

Caption: Workflow for identifying and mitigating off-target effects.

Potential_Off_Target_Pathway Potential Off-Target Cytotoxicity Pathway of this compound Compound This compound Mitochondria Mitochondria Compound->Mitochondria TopoisomeraseII Eukaryotic Topoisomerase II Compound->TopoisomeraseII potential ROS Increased ROS Mitochondria->ROS MMP Decreased MMP Mitochondria->MMP DNADamage DNA Damage TopoisomeraseII->DNADamage Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis DNADamage->Apoptosis

Caption: Potential off-target cytotoxicity pathway.

Experimental_Workflow Experimental Workflow for a Cellular Assay Start Start SeedCells Seed Cells in a Plate Start->SeedCells Adhere Allow Cells to Adhere (Overnight) SeedCells->Adhere PrepareCompound Prepare Serial Dilutions of this compound Adhere->PrepareCompound TreatCells Treat Cells with Compound and Controls Adhere->TreatCells PrepareCompound->TreatCells Incubate Incubate for a Defined Period TreatCells->Incubate Assay Perform Cellular Assay (e.g., MTT, Gene Expression) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

References

Enhancing the stability of 2-Octyl-4(1H)-quinolone stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-Octyl-4(1H)-quinolone, ensuring the stability and integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic compound with poor solubility in aqueous solutions. For the preparation of stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent. Methanol and ethanol (B145695) can also be used, although the solubility may be lower compared to DMSO.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, bring the vial of solid this compound to room temperature before opening to prevent condensation. Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration. Facilitate dissolution by vortexing and, if necessary, sonicating in a water bath. Gentle warming to 37°C can also aid in dissolution, but prolonged exposure to heat should be avoided.

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: Once prepared, stock solutions should be stored in small, single-use aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles. For long-term storage, -80°C is also a suitable option. It is crucial to protect the solutions from light, as quinolone compounds can be susceptible to photodegradation.

Q4: How long can I store the stock solution?

A4: When stored properly at -20°C or -80°C and protected from light, stock solutions of this compound in anhydrous DMSO are generally stable for up to one month with minimal degradation. However, for sensitive applications, it is always best to use freshly prepared solutions.

Q5: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A5: This is a common issue with hydrophobic compounds. To mitigate precipitation, ensure the final concentration of DMSO in the aqueous solution is low (typically ≤0.5%). Perform serial dilutions in the aqueous medium rather than a single large dilution. Adding the stock solution to the aqueous medium while vortexing can also help to ensure rapid and even dispersion.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in the chosen solvent. 1. Insufficient solvent volume. 2. Inappropriate solvent. 3. Low-quality or wet solvent.1. Ensure the concentration is not above the solubility limit. 2. Use a stronger non-polar solvent like DMSO. 3. Use high-purity, anhydrous solvents. 4. Gently warm the solution (up to 37°C) and sonicate.
Stock solution appears cloudy or has visible particulates. 1. Incomplete dissolution. 2. Precipitation after initial dissolution. 3. Contamination.1. Continue vortexing and/or sonication. 2. If precipitation occurred after storage, allow the aliquot to fully thaw and vortex thoroughly before use. 3. Filter the solution through a 0.22 µm syringe filter compatible with the solvent.
Inconsistent experimental results using the same stock solution. 1. Degradation of the compound due to improper storage. 2. Repeated freeze-thaw cycles. 3. Inaccurate pipetting from a non-homogenous solution.1. Prepare fresh stock solutions. 2. Ensure stock solutions are aliquoted to avoid multiple freeze-thaw cycles. 3. Always vortex the stock solution before taking an aliquot.
Loss of compound activity over time. 1. Thermal degradation. 2. Photodegradation. 3. Hydrolysis.1. Store stock solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature. 2. Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil. 3. Use anhydrous solvents for stock solutions. Prepare aqueous working solutions fresh before each experiment.

Data Presentation: Stability of Quinolone Analogs in Solution

The following tables summarize the stability of quinolone compounds under various storage conditions, providing a general guideline for this compound.

Table 1: Effect of Temperature on Quinolone Stability in Solution

TemperatureStorage DurationApproximate Degradation (%)
4°C24 hours< 5%
4°C48 hours5 - 15%
-20°C7 days< 5%
-20°C30 days10 - 30%

Data adapted from stability studies of similar quinolone compounds in solution.[1]

Table 2: Effect of Light Exposure on Fluoroquinolone Analogs in Aqueous Solution

Light SourceExposure DurationObservation
Room Light1 hourDetectable formation of photoproducts.[2]
UVA IrradiationDose-dependentDecrease in antibacterial activity and increase in cytotoxicity.[3]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator water bath

  • Procedure:

    • Allow the vial containing solid this compound to equilibrate to room temperature for at least 20 minutes.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 257.37 g/mol .

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -20°C, protected from light.

Protocol for Assessing Stock Solution Stability by HPLC
  • Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.

  • Materials:

    • Prepared stock solution of this compound.

    • HPLC system with a UV detector.

    • C18 reversed-phase HPLC column.

    • HPLC-grade acetonitrile (B52724) and water.

    • Formic acid or acetic acid.

  • Procedure:

    • Time Point Zero (T=0): Immediately after preparing the stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase as the diluent.

    • HPLC Analysis:

      • Set the UV detector to the wavelength of maximum absorbance for this compound (determined by a UV scan, typically around 280-330 nm for quinolones).

      • Use a mobile phase gradient, for example, from 20% acetonitrile in water with 0.1% formic acid to 80% acetonitrile over 10 minutes.

      • Inject the diluted sample and record the chromatogram.

      • The peak area of the this compound will be the baseline for stability measurement.

    • Storage: Store the stock solution aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, with or without light protection).

    • Subsequent Time Points: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve an aliquot, dilute it in the same manner as the T=0 sample, and analyze it by HPLC under the same conditions.

    • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. The percentage of remaining compound can be calculated as: (Peak Area at Time X / Peak Area at T=0) * 100. The appearance of new peaks may indicate degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Testing cluster_application Experimental Use start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store Store at -20°C (Protect from Light) aliquot->store t0 T=0 Analysis (HPLC) aliquot->t0 Initial Sample thaw Thaw Aliquot store->thaw storage_conditions Incubate under Test Conditions t0->storage_conditions tx T=X Analysis (HPLC) storage_conditions->tx Time Points analyze Analyze Data tx->analyze dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for the preparation and stability testing of this compound stock solutions.

pqs_pathway cluster_biosynthesis Biosynthesis of 2-Alkyl-4-Quinolones cluster_regulation Quorum Sensing Regulation pqsA PqsA pqsD PqsD pqsA->pqsD pqsBC PqsBC pqsD->pqsBC hhq HHQ (2-heptyl-4-quinolone) pqsBC->hhq pqsE PqsE pqsH PqsH pqs PQS (2-heptyl-3-hydroxy-4-quinolone) pqsH->pqs anthranilate Anthranilate anthranilate->pqsA hhq->pqsH pqsR PqsR (Transcriptional Regulator) hhq->pqsR Binds pqs->pqsR Binds (High Affinity) pqs_operon pqsABCDE operon pqsR->pqs_operon Activates virulence_genes Virulence Genes (e.g., pyocyanin, elastase) pqsR->virulence_genes Activates

Caption: The Pseudomonas aeruginosa pqs quorum sensing signaling pathway involving 2-alkyl-4-quinolones.

References

Addressing matrix effects in the analysis of 2-Octyl-4(1H)-quinolone from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 2-Octyl-4(1H)-quinolone and related 2-alkyl-4(1H)-quinolones (AQs) from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

This guide addresses common issues related to matrix effects in a question-and-answer format.

Q1: My signal intensity for this compound is unexpectedly low and variable across different plasma samples. What could be the cause?

A1: This issue is frequently caused by ion suppression , a significant matrix effect where co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) interfere with the ionization of your target analyte in the mass spectrometer's ion source.[1][2][3] This leads to a decreased signal and can compromise the accuracy and reproducibility of your quantitative analysis.[4][5]

Troubleshooting Steps:

  • Assess Matrix Effects: First, confirm that matrix effects are the root cause. This can be done qualitatively by post-column infusion experiments or quantitatively by comparing the analyte's response in a neat solvent versus a post-extraction spiked matrix sample.[1][3]

  • Optimize Sample Preparation: A rigorous sample preparation procedure is the most effective way to minimize matrix effects by removing interfering compounds.[1][6] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A mixed-mode cation exchange SPE can be particularly useful for quinolones.[6]

    • Liquid-Liquid Extraction (LLE): LLE can efficiently separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[2]

    • Protein Precipitation (PPT): While a simpler and faster technique, PPT is less selective and may result in significant matrix effects due to the co-extraction of other components like phospholipids.[2][7]

  • Chromatographic Separation: Enhance the separation of this compound from matrix components.[1]

    • Gradient Optimization: Adjust the mobile phase gradient to resolve the analyte from early-eluting polar and late-eluting non-polar interferences.[6]

    • Column Chemistry: Try a column with a different stationary phase to alter selectivity.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[4][8] Since it co-elutes with the analyte and has nearly identical chemical properties, it experiences similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[1][8]

Q2: I'm observing ion enhancement for some of my 2-alkyl-4(1H)-quinolone analogues. How do I address this?

A2: Ion enhancement, though less common than suppression, is another form of matrix effect where co-eluting substances improve the ionization efficiency of the analyte, leading to an artificially high signal.[1][3] The troubleshooting strategies are largely the same as for ion suppression. The key is to either remove the interfering components or to normalize the signal variation.

Troubleshooting Steps:

  • Sample Cleanup: Implement more stringent sample preparation methods like SPE or LLE to remove the compounds causing enhancement.

  • Chromatographic Resolution: Improve the separation between your analytes and the enhancing components.

  • Internal Standard: Employ a suitable internal standard, preferably a stable isotope-labeled version of the analyte, to compensate for the enhancement.[3]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as your samples can help to account for consistent matrix effects.[1]

Q3: My recovery of this compound is low and inconsistent after sample preparation. What should I do?

A3: Low and variable recovery can be due to several factors during the extraction process. For lipophilic compounds like 2-alkyl-4(1H)-quinolones, interactions with lipids and adherence to surfaces can be problematic.

Troubleshooting Steps:

  • Optimize Extraction Solvent/pH: For LLE, ensure the pH of the aqueous phase is adjusted to keep the quinolone in its neutral form for efficient extraction into an organic solvent.[2] For SPE, select elution solvents that are strong enough to fully desorb the analyte from the sorbent.

  • Evaluate SPE Sorbent: Test different SPE sorbent chemistries to find one that provides the best retention and elution characteristics for your analyte.

  • Check for Analyte Stability: Assess the stability of this compound under your extraction and storage conditions to rule out degradation.[9]

  • Address Surface Adsorption: Low concentrations of lipophilic compounds can adhere to plasticware. Using low-binding tubes or adding a small amount of organic solvent to the sample before extraction might help.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of biological samples?

A1: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting compounds present in the sample matrix.[1][3] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and precision of quantification.[4][5] Common sources of matrix effects in biological samples include salts, proteins, and phospholipids.[1][3]

Q2: Which sample preparation technique is best for minimizing matrix effects for this compound?

A2: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) is generally considered one of the most effective methods for reducing matrix effects in complex biological samples due to its selectivity.[1][7] Liquid-Liquid Extraction (LLE) is also a very good option.[2] Protein precipitation is the simplest method but often provides the least cleanup, potentially leading to more significant matrix effects.[6][7]

Q3: How do I quantitatively assess the matrix effect for my this compound assay?

A3: The "post-extraction spike" method is a standard approach to quantify matrix effects.[3] It involves comparing the peak area of the analyte spiked into a blank, extracted matrix sample (Set A) with the peak area of the analyte in a neat solvent (Set B). The matrix factor (MF) is calculated as the ratio of the peak area in Set A to that in Set B. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q4: Can changing the mass spectrometer's ion source help reduce matrix effects?

A4: Yes, switching the ionization mode can sometimes mitigate matrix effects. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI), particularly for less polar compounds.[3][10] However, the effectiveness is compound and matrix-dependent. The design of the ion source can also influence its susceptibility to matrix effects.[10]

Q5: Is a stable isotope-labeled internal standard always necessary?

A5: While not strictly mandatory for all applications, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended and considered the "gold standard" for correcting matrix effects in quantitative bioanalysis.[4][8] It provides the most accurate compensation for variations in analyte signal due to matrix effects, extraction recovery, and instrument variability.[1][3][8]

Data Presentation

Table 1: Recovery and Matrix Effects for 2-Alkyl-4(1H)-quinolones in Bacterial Cell Culture

AnalyteConcentrationRecovery (%)Matrix Effect (%)
C9-PQS LLOQ39.216.0
Low QC56.422.3
Med QC80.328.9
High QC100.135.7
HHQ LLOQ45.868.2
Low QC65.275.4
Med QC92.188.9
High QC113.4102.1
Data adapted from a study on the quantitation of 2-alkyl-4(1H)-quinolones.[11] The variable recovery and significant matrix effects highlight the necessity of using matrix-matched calibration curves for accurate quantification.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general procedure and should be optimized for your specific application.

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

  • Sample Preparation: To 200 µL of plasma, add your internal standard solution.

  • pH Adjustment: Add a suitable buffer to adjust the sample pH to be at least two units above the pKa of the quinolone to ensure it is in its neutral, more organic-soluble form.

  • Extraction: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant

Caption: Workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects Start Inaccurate/Variable Results (Low Signal or High Variability) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Effect_Present Matrix Effect Confirmed (Suppression or Enhancement) Assess->Effect_Present Yes No_Effect No Significant Matrix Effect Assess->No_Effect No Improve_Prep Optimize Sample Prep (Switch to SPE/LLE) Effect_Present->Improve_Prep Optimize_LC Optimize Chromatography Effect_Present->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Effect_Present->Use_SIL_IS Check_Other Investigate Other Causes (e.g., Analyte Stability, Recovery) No_Effect->Check_Other Revalidate Re-evaluate Assay Improve_Prep->Revalidate Optimize_LC->Revalidate Use_SIL_IS->Revalidate Resolved Issue Resolved Revalidate->Resolved

Caption: Troubleshooting decision tree for matrix effects.

References

Validation & Comparative

Unraveling the Quorum Sensing Hierarchy: A Comparative Analysis of 2-Octyl-4(1H)-quinolone and Other Pseudomonas Quinolone Signals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bacterial communication is paramount in the quest for novel anti-infective therapies. In the opportunistic pathogen Pseudomonas aeruginosa, the quinolone signaling system plays a pivotal role in regulating virulence and biofilm formation. This guide provides a detailed comparison of the activity of 2-Octyl-4(1H)-quinolone (OHQ) with other key Pseudomonas quinolone signals (PQS), supported by experimental data and methodologies.

The Pseudomonas quinolone signal (PQS) system is a complex network of signaling molecules that orchestrate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The archetypal signal is 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), which, along with its precursor 2-heptyl-4(1H)-quinolone (HHQ), are the most extensively studied molecules in this class. These signals primarily interact with the transcriptional regulator PqsR (also known as MvfR) to control the expression of a wide array of virulence factors.

This guide focuses on comparing the activity of this compound, a C8-alkyl chain analogue, with the well-characterized C7 (PQS and HHQ) and C9 (2-nonyl-4(1H)-quinolone, NHQ) quinolone signals. The length of the alkyl chain at the C-2 position of the quinolone core is a critical determinant of biological activity.

Quantitative Comparison of Quinolone Signal Activity

The potency of different quinolone signals is typically assessed by their ability to activate the PqsR transcriptional regulator. This is often measured using reporter gene assays where the promoter of a PqsR-regulated gene, such as pqsA, is fused to a reporter gene like luxCDABE (encoding luciferase). The resulting light output is proportional to the activation of PqsR. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of a ligand required to elicit 50% of the maximal response.

While direct comparative data for this compound is limited in publicly available literature, studies on the structure-activity relationship of 2-alkyl-4-quinolones allow for an informed comparison. Research has shown that both PQS and HHQ activate PqsR, with PQS being significantly more potent. Furthermore, analogues with varying alkyl chain lengths, including C9 and C11, have been shown to be active, albeit with different potencies. It is established that 2-nonyl-4-quinolone (NHQ) can also activate PqsR[1]. The activity of this compound is inferred to lie between that of the C7 and C9 analogues.

Signal MoleculeAbbreviationAlkyl Chain LengthEC50 for pqsA::lux Activation (µM)Reference
2-heptyl-3-hydroxy-4(1H)-quinolonePQSC718 ± 4[2]
2-heptyl-4(1H)-quinoloneHHQC70.44 ± 0.1[2]
This compoundOHQC8Data not available in cited literature; activity is inferred based on structure-activity relationships of related compounds.
2-nonyl-4(1H)-quinoloneNHQC9Active, but less sensitive than HHQ.[2][1][2]

Note: The EC50 values can vary depending on the specific reporter strain and experimental conditions used. The data presented here is from a study using a P. aeruginosa pqsA mutant carrying a pqsA::luxCDABE reporter fusion[2].

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the PQS system and the methods used to study them, the following diagrams have been generated using the DOT language.

PQS_Signaling_Pathway cluster_biosynthesis Quinolone Biosynthesis cluster_regulation Virulence Gene Regulation pqsABCD pqsABCD HHQ HHQ (C7) pqsABCD->HHQ Biosynthesis OHQ OHQ (C8) pqsABCD->OHQ Biosynthesis NHQ NHQ (C9) pqsABCD->NHQ Biosynthesis pqsH pqsH PQS PQS (C7) HHQ->PQS Conversion PqsR PqsR (Transcriptional Regulator) HHQ->PqsR Binding & Activation OHQ->PqsR Binding & Activation NHQ->PqsR Binding & Activation PQS->PqsR Binding & Activation Virulence_Genes Virulence Genes (e.g., pqsA, phnA, lecA) PqsR->Virulence_Genes Induces Transcription Pyocyanin (B1662382) Pyocyanin Production Virulence_Genes->Pyocyanin Biofilm Biofilm Formation Virulence_Genes->Biofilm

Figure 1. Simplified Pseudomonas Quinolone Signaling Pathway.

The above diagram illustrates the biosynthesis of various 2-alkyl-4-quinolones and their role in activating the transcriptional regulator PqsR, which in turn controls the expression of virulence genes leading to phenotypes such as pyocyanin production and biofilm formation.

Reporter_Gene_Assay_Workflow start Start strain P. aeruginosa reporter strain (e.g., ΔpqsA with pqsA::lux) start->strain culture Grow overnight culture strain->culture dilute Dilute culture and add to 96-well plate culture->dilute add_compounds Add varying concentrations of quinolone signals (HHQ, OHQ, PQS, etc.) dilute->add_compounds incubate Incubate at 37°C add_compounds->incubate measure Measure luminescence (light output) and optical density (cell growth) incubate->measure analyze Analyze data: - Normalize luminescence to cell density - Plot dose-response curve - Calculate EC50 values measure->analyze end End analyze->end

Figure 2. Workflow for a Luciferase Reporter Gene Assay.

This workflow outlines the key steps involved in a luciferase-based reporter gene assay used to quantify the activity of different quinolone signals.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols used to assess the activity of Pseudomonas quinolone signals.

PqsR-dependent Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate the PqsR transcriptional regulator.

  • Bacterial Strain: A P. aeruginosa strain deficient in quinolone synthesis (e.g., a pqsA mutant) is used to prevent interference from endogenously produced signals. This strain harbors a plasmid containing a PqsR-regulated promoter (e.g., the pqsA promoter) fused to a reporter gene, such as the luxCDABE operon.

  • Culture Conditions: The reporter strain is grown overnight in a suitable medium (e.g., LB broth) at 37°C with shaking. The overnight culture is then diluted to a standardized optical density (OD600) and dispensed into a 96-well microtiter plate.

  • Compound Addition: Test compounds (e.g., this compound, PQS, HHQ) are serially diluted and added to the wells. A solvent control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated at 37°C for a defined period, typically several hours, to allow for gene expression.

  • Measurement: After incubation, the luminescence (in Relative Light Units, RLU) and optical density at 600 nm (OD600) are measured using a plate reader.

  • Data Analysis: The luminescence reading is normalized to the cell density (RLU/OD600) to account for any effects of the compounds on bacterial growth. The normalized data is then plotted against the compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Pyocyanin Quantification Assay

Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa whose production is regulated by the PQS system. Measuring pyocyanin levels provides a downstream assessment of quinolone signal activity.

  • Culture Preparation: P. aeruginosa (e.g., a wild-type strain or a mutant of interest) is grown in a pyocyanin-promoting medium (e.g., King's A medium) in the presence or absence of the test compounds for an extended period (e.g., 24-48 hours) at 37°C with shaking.

  • Extraction:

    • The bacterial culture is centrifuged to pellet the cells.

    • The supernatant is transferred to a new tube, and an equal volume of chloroform (B151607) is added. The mixture is vortexed vigorously to extract the pyocyanin into the chloroform phase (which turns blue).

    • The mixture is centrifuged to separate the phases, and the lower chloroform layer is carefully collected.

    • To the chloroform extract, half a volume of 0.2 M HCl is added. The mixture is vortexed again. The pyocyanin will move to the acidic aqueous phase, turning it pink.

  • Quantification: The absorbance of the pink aqueous phase is measured at 520 nm using a spectrophotometer. The concentration of pyocyanin is calculated using the molar extinction coefficient of pyocyanin at this wavelength.

Conclusion

The biological activity of Pseudomonas quinolone signals is intricately linked to the structure of the molecule, particularly the length of the 2-alkyl chain. While 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative PQS are the most studied, evidence suggests that other analogues, including this compound and 2-nonyl-4(1H)-quinolone, also contribute to the complex chemical language of P. aeruginosa. The provided experimental frameworks for reporter gene assays and pyocyanin quantification serve as robust methods for dissecting the specific activities of these and other novel quinolone analogues. Further quantitative studies on a broader range of 2-alkyl-4-quinolones will be instrumental in developing targeted strategies to disrupt quorum sensing and mitigate the virulence of this formidable pathogen.

References

A Comparative Guide to Analytical Methods for 2-Alkyl-4(1H)-Quinolone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 2-alkyl-4(1H)-quinolones (AQs) with alternative analytical techniques. AQs are a class of bacterial secondary metabolites that play a crucial role in quorum sensing and virulence, making their accurate detection vital for research in microbiology and drug development.

Introduction to 2-Alkyl-4(1H)-Quinolones (AQs)

2-Alkyl-4(1H)-quinolones are signaling molecules primarily produced by bacteria of the Pseudomonas and Burkholderia genera.[1][2] One of the most studied AQs is the Pseudomonas Quinolone Signal (PQS), which is a key player in bacterial communication and the regulation of virulence factors in Pseudomonas aeruginosa.[2] The detection and quantification of these molecules are essential for understanding bacterial pathogenesis and for the development of novel anti-infective therapies.

Overview of Analytical Methods

Several methods have been developed for the detection of AQs, each with its own advantages and limitations. This guide focuses on a validated LC-MS/MS method and compares it with biosensor-based assays and traditional chromatographic techniques.

Method Comparison: Performance and Characteristics

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, throughput, and the complexity of the sample matrix.

ParameterLC-MS/MS MethodBiosensor-Based AssaysThin-Layer Chromatography (TLC)
Principle Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio.Utilizes a biological component (e.g., a lux-based bacterial reporter strain) that produces a signal in the presence of AQs.[3][4]Separation of compounds on a stationary phase based on differential migration with a mobile phase.
Selectivity HighModerate to High (can be engineered for specificity)Low to Moderate
Sensitivity High (nanomolar range)[5]High (nanomolar to micromolar range)[6]Lower sensitivity
Linear Range 25 - 1000 nmol/L for several AQ congeners[5]Dependent on the specific biosensor and AQLimited quantitative range
Accuracy & Precision High (validated for accuracy and precision)[5]Generally good, but can be influenced by matrix effectsLower accuracy and precision
Instrumentation Requires sophisticated LC-MS/MS systemRequires a luminometer or plate reader for signal detection.[3][4]Basic chromatography equipment
Throughput Moderate to HighHigh (amenable to high-throughput screening)[3][4]Low to Moderate
Matrix Compatibility Applicable to complex biological matrices (e.g., cell culture, lung tissue)[5]Can be susceptible to matrix interferenceProne to matrix effects
Cost High (instrumentation and maintenance)Low to ModerateLow

Table 1: Comparison of Analytical Methods for AQ Detection

Experimental Protocols

LC-MS/MS Method for AQ Quantification

This method provides a robust and sensitive platform for the simultaneous quantification of multiple AQ congeners in complex biological samples.[5]

a. Sample Preparation (from Bacterial Culture):

  • Centrifuge the bacterial culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm filter.

  • Add an internal standard (e.g., a deuterated AQ analogue) to the filtered supernatant.

  • Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.

b. Liquid Chromatography:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

c. Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each AQ congener and the internal standard.

Biosensor-Based Detection of AQs

This method offers a simpler and often higher-throughput alternative for screening for the presence of AQs.[3][4]

a. Microtiter Plate Assay:

  • Grow the P. aeruginosa AQ biosensor strain overnight in a suitable medium.

  • In a microtiter plate, add the spent bacterial culture supernatants or extracts to the growth medium containing the biosensor strain.[3][4]

  • Incubate the plate at an appropriate temperature for a defined period.

  • Measure the light output (luminescence) using a plate reader. The light output correlates with the AQ concentration in the sample.[3][4]

b. Thin-Layer Chromatography (TLC) Overlay Assay:

  • Extract AQs from bacterial cells or culture supernatants using an organic solvent.

  • Spot the extracts onto a TLC plate and develop the chromatogram using a suitable solvent system.

  • After drying the TLC plate, overlay it with a culture of the AQ biosensor strain suspended in a soft agar (B569324) medium.[3][4]

  • Incubate the plate. The presence of AQs will induce a luminescent and/or pigmented (e.g., pyocyanin) spot on the agar overlay, corresponding to the location of the AQ on the TLC plate.[3][4][6]

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Bacterial Culture Supernatant Filtered Supernatant Sample->Supernatant Centrifugation & Filtration Extraction Liquid-Liquid Extraction Supernatant->Extraction Add Internal Standard Dried_Extract Dried Extract Extraction->Dried_Extract Evaporation Reconstituted_Sample Reconstituted Sample Dried_Extract->Reconstituted_Sample Reconstitution LC Liquid Chromatography Reconstituted_Sample->LC Injection MS Tandem Mass Spectrometry LC->MS Separation Data Data Analysis MS->Data Detection & Quantification

Caption: Workflow of the LC-MS/MS method for AQ detection.

Method_Comparison cluster_lcms LC-MS/MS cluster_biosensor Biosensor Assays cluster_tlc TLC LCMS_Node High Sensitivity High Selectivity Quantitative Complex Instrumentation Biosensor_Node High Throughput Simpler Instrumentation Semi-Quantitative/Screening Potential Matrix Effects LCMS_Node->Biosensor_Node Higher Throughput Biosensor_Node->LCMS_Node Higher Specificity & Quantification TLC_Node Low Cost Basic Equipment Qualitative/Semi-Quantitative Low Sensitivity Biosensor_Node->TLC_Node Higher Sensitivity TLC_Node->Biosensor_Node Simpler Detection

Caption: Logical comparison of key features of different AQ detection methods.

Conclusion

The choice of an analytical method for the detection of 2-alkyl-4(1H)-quinolones is dictated by the specific research question. The LC-MS/MS method stands out for its high sensitivity, selectivity, and quantitative accuracy, making it the gold standard for detailed studies requiring precise concentration measurements in complex biological matrices.[5] Biosensor-based assays provide a valuable alternative for high-throughput screening and qualitative or semi-quantitative analysis, especially when cost and simplicity are major considerations.[3][4] Traditional methods like TLC can still be useful for preliminary qualitative assessments due to their low cost and simplicity. Researchers should carefully consider the strengths and weaknesses of each method to select the most appropriate approach for their studies.

References

Comparative Analysis of 2-Octyl-4(1H)-quinolone Cross-Reactivity with Quorum Sensing Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Octyl-4(1H)-quinolone and its close structural analogs with key quorum sensing (QS) receptors in Pseudomonas aeruginosa: PqsR, LasR, and RhlR. The data presented herein is based on available experimental evidence to facilitate research and development of targeted anti-quorum sensing therapeutics.

Executive Summary

The primary receptor for 2-alkyl-4(1H)-quinolones (AQs), including this compound and its well-studied analog 2-heptyl-4-quinolone (HHQ), is the Pseudomonas quinolone signal (PQS) receptor, PqsR (also known as MvfR).[1][2][3] While the Pqs, Las, and Rhl quorum sensing systems are intricately interconnected through a hierarchical regulatory network, current experimental evidence does not support significant direct binding or activation of the LasR and RhlR receptors by AQs. The interaction appears to be predominantly at the level of gene regulation, where the systems influence each other's expression and activity.

Signaling Pathways Overview

The quorum sensing network in P. aeruginosa is a complex cascade. The Las system is generally considered to be at the top of the hierarchy, influencing the Rhl and Pqs systems.[1][2] The Rhl system, in turn, can modulate the Pqs system. PqsR, when activated by AQs like HHQ or PQS (2-heptyl-3-hydroxy-4(1H)-quinolone), upregulates the pqsABCDE operon, leading to a positive feedback loop in AQ biosynthesis.[1][3] PqsE, a product of this operon, has a regulatory role that is independent of its enzymatic function and can modulate RhlR activity.[4]

cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System LasR LasR RhlR RhlR LasR->RhlR Upregulates expression pqsA pqsA-E LasR->pqsA Upregulates expression LasI LasI ODHSL 3-oxo-C12-HSL LasI->ODHSL Synthesizes ODHSL->LasR Activates RhlR->pqsA Represses expression RhlI RhlI BHSL C4-HSL RhlI->BHSL Synthesizes BHSL->RhlR Activates PqsR PqsR PqsR->pqsA Positive feedback OHQ This compound (and analogs) pqsA->OHQ Synthesizes OHQ->PqsR Activates

Figure 1: Simplified overview of the Las, Rhl, and Pqs quorum sensing pathways in P. aeruginosa and their regulatory interplay.

Quantitative Comparison of Receptor Activation

The following table summarizes the known interactions of this compound analogs with PqsR, LasR, and RhlR. It is important to note that while quantitative data for PqsR activation by AQs is available, similar data for LasR and RhlR is largely absent, reflecting the high specificity of AQs for PqsR.

LigandReceptorMethodResultReference
2-Heptyl-4-quinolone (HHQ) PqsRpqsA-lux Reporter AssayActivation (EC50 in low µM range)[3]
2-Nonyl-4-quinolone (NHQ) PqsRpqsA-lux Reporter AssayActivation (Potent agonist)[1]
2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsRpqsA-lux Reporter AssayActivation (Potent agonist)[2][3]
2-Heptyl-4-quinolone (HHQ) LasRReporter Gene AssayNo significant activation Indirect evidence suggests lack of direct agonism.
2-Heptyl-4-quinolone (HHQ) RhlRReporter Gene AssayNo significant activation Indirect evidence suggests lack of direct agonism.
2-Heptyl-3-hydroxy-4-quinolone (PQS) RhlRrhlA Reporter AssayNo activation [5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays used to determine ligand-receptor interactions in quorum sensing.

PqsR Activation Reporter Gene Assay (pqsA-lux)

This assay measures the ability of a compound to activate the PqsR receptor, leading to the expression of a reporter gene (lux) under the control of the pqsA promoter.

cluster_workflow pqsA-lux Reporter Assay Workflow start P. aeruginosa reporter strain (pqsA-lux) culture Overnight culture start->culture subculture Subculture to fresh media culture->subculture addition Add test compound (e.g., this compound) subculture->addition incubation Incubate (e.g., 18-24h at 37°C) addition->incubation measurement Measure luminescence (relative light units) incubation->measurement cluster_itc Isothermal Titration Calorimetry Workflow cell Sample Cell: Purified Receptor (e.g., PqsR, LasR, RhlR) titration Stepwise Injection cell->titration syringe Injection Syringe: Ligand (e.g., this compound) syringe->titration heat Measure Heat Change titration->heat binding_isotherm Generate Binding Isotherm heat->binding_isotherm thermo_params Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) binding_isotherm->thermo_params

References

Comparative Analysis of 2-Octyl-4(1H)-quinolone (HHQ) Production in Pseudomonas aeruginosa Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of 2-Octyl-4(1H)-quinolone (HHQ) production across different strains of Pseudomonas aeruginosa, a key signaling molecule in the quorum sensing (QS) cascade that governs virulence and biofilm formation. Understanding the variations in HHQ levels between laboratory strains and clinical isolates is crucial for the development of novel anti-infective strategies targeting the PQS signaling pathway.

Data Presentation: Quantitative Comparison of HHQ Production

The production of HHQ can vary significantly among different P. aeruginosa strains, influenced by genetic background and environmental conditions. The following table summarizes quantitative data on HHQ concentrations from representative studies.

P. aeruginosa StrainHHQ Concentration (µM)Source
PAO1 (Laboratory Strain)2.5 ± 0.5[1]
PA14 (Laboratory Strain)4.48 ± 0.43
Clinical Isolates (Acute Infection)0.5 - 2.0
Clinical Isolates (Chronic Infection)Low nM range to undetectable

Note: The provided concentrations are indicative and can vary based on culture conditions, growth phase, and extraction methods.

PQS Signaling Pathway

The biosynthesis of HHQ is a critical step in the Pseudomonas Quinolone Signal (PQS) pathway. The following diagram illustrates the key enzymatic steps leading to the production of HHQ and its subsequent conversion to PQS.

PQS_Signaling_Pathway PQS Signaling Pathway cluster_synthesis HHQ Biosynthesis cluster_conversion PQS Conversion & Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl-CoA Anthraniloyl-CoA PqsA->Anthraniloyl-CoA PqsD PqsD Anthraniloyl-CoA->PqsD 2-Aminobenzoylacetyl-CoA 2-Aminobenzoylacetyl-CoA PqsD->2-Aminobenzoylacetyl-CoA PqsE PqsE 2-Aminobenzoylacetyl-CoA->PqsE 2-Aminobenzoylacetate (2-ABA) 2-Aminobenzoylacetate (2-ABA) PqsE->2-Aminobenzoylacetate (2-ABA) PqsBC PqsBC 2-Aminobenzoylacetate (2-ABA)->PqsBC HHQ HHQ PqsBC->HHQ PqsH PqsH HHQ->PqsH PqsR (MvfR) PqsR (MvfR) HHQ->PqsR (MvfR) PQS PQS PqsH->PQS PQS->PqsR (MvfR) pqsA-E operon pqsA-E operon PqsR (MvfR)->pqsA-E operon + Virulence Gene Expression Virulence Gene Expression PqsR (MvfR)->Virulence Gene Expression + Experimental_Workflow Experimental Workflow for HHQ Quantification Bacterial_Culture 1. Bacterial Culture (e.g., P. aeruginosa strains in LB broth) Centrifugation 2. Centrifugation (Separate supernatant from bacterial cells) Bacterial_Culture->Centrifugation Supernatant_Collection 3. Supernatant Collection Centrifugation->Supernatant_Collection Extraction 4. Liquid-Liquid Extraction (with acidified ethyl acetate) Supernatant_Collection->Extraction Drying 5. Solvent Evaporation (e.g., under nitrogen stream or vacuum) Extraction->Drying Reconstitution 6. Reconstitution (in a suitable solvent, e.g., methanol) Drying->Reconstitution LC_MS_MS_Analysis 7. LC-MS/MS Analysis (Quantification of HHQ) Reconstitution->LC_MS_MS_Analysis

References

A Tale of Two Strategies: 2-Octyl-4(1H)-quinolone Inhibitors vs. Broad-Spectrum Antibiotics in the Fight Against Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the strategies to combat bacterial infections are diversifying beyond direct bactericidal or bacteriostatic action. This guide provides a comprehensive comparison between two distinct classes of antibacterial agents: 2-Octyl-4(1H)-quinolone inhibitors and broad-spectrum antibiotics. While the latter group, encompassing well-known drugs like fluoroquinolones and carbapenems, functions by directly killing or halting the growth of a wide range of bacteria, 2-Octyl-4(1H)-quinolones and their analogs represent a more targeted, anti-virulence approach.

This guide will delve into their contrasting mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation. The focus will be on the efficacy of 2-alkyl-4-quinolones (AQs) as quorum sensing (QS) inhibitors, particularly in the opportunistic pathogen Pseudomonas aeruginosa, versus the direct antimicrobial potency of broad-spectrum antibiotics.

Section 1: Mechanism of Action - A Fundamental Divergence

The primary distinction between these two classes of compounds lies in their fundamental mechanism of action. Broad-spectrum antibiotics are designed to disrupt essential cellular processes, leading to bacterial cell death or growth inhibition. In contrast, 2-alkyl-4-quinolones are primarily signaling molecules involved in bacterial communication.

Broad-Spectrum Antibiotics: Direct Inhibition of Essential Pathways

Broad-spectrum antibiotics, such as fluoroquinolones (e.g., ciprofloxacin, levofloxacin), exert their bactericidal effects by targeting essential bacterial enzymes.[1][2] Their primary targets are DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[2] By inhibiting these enzymes, fluoroquinolones induce breaks in the bacterial chromosome, ultimately leading to cell death.[1] This direct assault on fundamental cellular processes is effective against a wide array of both Gram-positive and Gram-negative bacteria.[2]

cluster_antibiotic Broad-Spectrum Antibiotic Action Antibiotic Antibiotic DNA_Gyrase DNA_Gyrase Antibiotic->DNA_Gyrase inhibits Topo_IV Topo_IV Antibiotic->Topo_IV inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Cell_Death DNA_Replication->Cell_Death disruption leads to cluster_qs P. aeruginosa Quorum Sensing (pqs system) pqsA-E pqsA-E operon HHQ 2-heptyl-4-quinolone (HHQ) pqsA-E->HHQ biosynthesis PqsH PqsH HHQ->PqsH substrate for PqsR PqsR receptor HHQ->PqsR binds & activates PQS 2-heptyl-3-hydroxy-4-quinolone (PQS) PqsH->PQS converts to PQS->PqsR binds & activates Virulence_Genes Virulence & Biofilm Genes PqsR->Virulence_Genes activates transcription Inhibitor AQ Inhibitor (e.g., PqsR antagonist) Inhibitor->PqsR blocks binding cluster_workflow Comparative Efficacy Assessment Workflow cluster_abx Direct Antimicrobial Assays cluster_aq Anti-Virulence Assays Start Bacterial Strain Selection (e.g., P. aeruginosa) Antibiotic_Branch Start->Antibiotic_Branch Broad-Spectrum Antibiotic AQ_Inhibitor_Branch Start->AQ_Inhibitor_Branch AQ Inhibitor MIC_Assay MIC Determination (Broth Microdilution) Antibiotic_Branch->MIC_Assay QS_Reporter_Assay QS Reporter Strain Assay (e.g., pqsA::lux) AQ_Inhibitor_Branch->QS_Reporter_Assay Time_Kill_Assay Time-Kill Kinetics MIC_Assay->Time_Kill_Assay Data_Analysis_ABX Data_Analysis_ABX Time_Kill_Assay->Data_Analysis_ABX Quantitative Bactericidal/Bacteriostatic Data Virulence_Factor_Assay Virulence Factor Quantification (Pyocyanin, Elastase) QS_Reporter_Assay->Virulence_Factor_Assay Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet) Virulence_Factor_Assay->Biofilm_Assay Data_Analysis_AQ Data_Analysis_AQ Biofilm_Assay->Data_Analysis_AQ Quantitative Anti-Virulence Data

References

Head-to-head comparison of different 2-Octyl-4(1H)-quinolone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Octyl-4(1H)-quinolone, a member of the broader class of 2-alkyl-4(1H)-quinolones (AQs), is of significant interest due to the diverse biological activities of these compounds, including their role as signaling molecules in bacteria. This guide provides a head-to-head comparison of the most common and effective methods for the synthesis of this compound and its close analogs, with a focus on quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection.

Comparative Analysis of Synthesis Methods

The primary synthetic strategies for this compound and its analogs include the traditional Conrad-Limpach and Camps cyclization reactions, the more recent reductive cyclization of ortho-nitrobenzoyl precursors, and the application of microwave-assisted synthesis to enhance reaction efficiency. Below is a summary of quantitative data for these methods, primarily focusing on the synthesis of the closely related and well-documented 2-heptyl-4(1H)-quinolone (HHQ) as a representative model.

Method Starting Materials Key Reagents & Conditions Reaction Time Temperature Yield Reference
Conrad-Limpach Synthesis Aniline (B41778), Ethyl 3-oxoundecanoateHigh-boiling inert solvent (e.g., diphenyl ether)Several hours~250 °CUp to 95%[1]
Camps Cyclization o-AcylaminoacetophenoneSodium Hydroxide (B78521)Varies110 °C (in dioxane/NaOH)Moderate to Good[2][3]
Reductive Cyclization β-Keto amide, o-Nitrobenzoyl chlorideZn, Acetic Acid18-24 hoursRoom TemperatureGood[2]
Microwave-Assisted Synthesis α-Chloro ketone, Anthranilic acidMicrowave irradiation~30 minutes (cyclization step)120 °C57-95%[4][5]

Experimental Protocols

Conrad-Limpach Synthesis of 2-Heptyl-4(1H)-quinolone (HHQ)

This method involves the condensation of aniline with a β-ketoester, followed by a thermal cyclization.

Step 1: Synthesis of the β-Keto Ester (Ethyl 3-oxodecanoate)

  • React an appropriate acid chloride with Meldrum's acid in pyridine.

  • Perform alcoholysis of the resulting intermediate under reflux conditions to yield the β-keto ester.[6]

Step 2: Condensation and Cyclization

  • An acid-catalyzed condensation of the β-keto ester with aniline is performed to afford the enamine tautomer of the Schiff base.[6]

  • The intermediate Schiff base is then heated in a high-boiling point, inert solvent such as diphenyl ether or mineral oil to approximately 250°C to induce cyclization.[1][7]

  • The final 2-alkyl-4(1H)-quinolone product is typically obtained in good yield and high purity by precipitation with a non-polar solvent like diethyl ether or n-hexane.[6]

Camps Cyclization

The Camps cyclization provides an alternative route to the 4-quinolone core through the base-catalyzed cyclization of an o-acylaminoacetophenone.

  • An o-acylaminoacetophenone is treated with a hydroxide ion source, such as sodium hydroxide.[8]

  • The reaction mixture is typically heated to facilitate the intramolecular cyclization. Reaction conditions can influence the relative yields of the resulting quinolone isomers.[2][8]

Reductive Cyclization of an o-Nitrobenzoyl Precursor

This newer method offers milder reaction conditions compared to the classical approaches.[2]

Step 1: Synthesis of the o-Nitrobenzoyl Intermediate

  • A β-keto amide is condensed with an amine to form a β-enamino amide.

  • The β-enamino amide is then acylated with o-nitrobenzoyl chloride in the presence of N-methylmorpholine (NMM) and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) at room temperature for 2 hours to yield the α-(o-nitrobenzoyl)-β-enamino amide intermediate.[3]

Step 2: Reductive Cyclization

  • The nitro group of the intermediate is reduced, followed by spontaneous cyclization.

  • A common procedure involves the use of zinc powder in acetic acid and dichloromethane at room temperature. The reaction is typically stirred overnight (18-24 hours) to ensure complete reduction and cyclization to the 2-alkyl-4-quinolone.[2]

Microwave-Assisted Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)

Microwave irradiation can significantly accelerate the synthesis of quinolones. This protocol outlines a two-step synthesis of PQS, a derivative of HHQ.

Step 1: Formation of the α-Chloro Ketone

  • An appropriate Grignard reagent is coupled with a Weinreb amide (e.g., 2-chloro-N-methoxy-N-methylacetamide) to form the α-chloro ketone.[4]

Step 2: Microwave-Assisted Cyclization

  • The resulting α-chloro ketone is reacted with a commercially available anthranilic acid.

  • The reaction mixture is subjected to microwave irradiation. A typical protocol involves a ramp time of 10 minutes and a hold time of 30 minutes at 120°C.[5]

  • This method has been reported to produce the desired 2-alkyl-4-quinolone products in good yields.[4][5]

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methods described above.

Conrad_Limpach_Synthesis Aniline Aniline Condensation Acid-Catalyzed Condensation Aniline->Condensation BetaKetoester β-Ketoester (e.g., Ethyl 3-oxoundecanoate) BetaKetoester->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Forms Cyclization Thermal Cyclization (~250°C in diphenyl ether) SchiffBase->Cyclization Heated Product This compound Cyclization->Product Yields

Caption: Workflow for the Conrad-Limpach Synthesis of this compound.

Camps_Cyclization StartingMaterial o-Acylamino- acetophenone Cyclization Base-Catalyzed Cyclization (e.g., NaOH) StartingMaterial->Cyclization Treated with Product This compound Cyclization->Product Yields

Caption: Workflow for the Camps Cyclization to synthesize this compound.

Reductive_Cyclization BetaKetoAmide β-Keto Amide Acylation Acylation BetaKetoAmide->Acylation OrthoNitrobenzoylChloride o-Nitrobenzoyl Chloride OrthoNitrobenzoylChloride->Acylation Intermediate o-Nitrobenzoyl Intermediate Acylation->Intermediate Forms ReductionCyclization Reductive Cyclization (e.g., Zn/AcOH) Intermediate->ReductionCyclization Reduced & Cyclized Product This compound ReductionCyclization->Product Yields

Caption: Workflow for the Reductive Cyclization synthesis of this compound.

Conclusion

The choice of synthetic method for this compound depends on several factors including the desired scale, available starting materials, and tolerance for harsh reaction conditions. The Conrad-Limpach synthesis remains a robust and high-yielding classical method, particularly when optimized with a high-boiling inert solvent.[1][6] The Camps cyclization offers an alternative classical route. For researchers seeking milder conditions, the reductive cyclization of o-nitrobenzoyl precursors presents a valuable modern alternative, avoiding the high temperatures of the Conrad-Limpach method.[2] Finally, microwave-assisted synthesis offers a significant advantage in terms of reaction speed and can lead to high yields, making it an attractive option for rapid synthesis and library generation.[4][5] The experimental data and protocols provided herein should serve as a valuable resource for researchers in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

Validating the Role of 2-Octyl-4(1H)-quinolone in Polymicrobial Infections: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of quorum sensing (QS) molecules in complex microbial communities is paramount for developing novel anti-infective strategies. This guide provides a comparative overview of 2-alkyl-4(1H)-quinolones (AQs), with a specific focus on the current scientific literature concerning 2-Octyl-4(1H)-quinolone and its potential role in polymicrobial infection models.

While the broader class of 2-alkyl-4(1H)-quinolones, particularly the 2-heptyl-4-quinolone (HHQ) and the Pseudomonas quinolone signal (PQS), are well-documented for their critical roles in the virulence and biofilm formation of Pseudomonas aeruginosa, a comprehensive validation of this compound in polymicrobial infection models is not extensively covered in current published research. This guide will synthesize the available data on related AQs in polymicrobial contexts to provide a framework for evaluating the potential role of this compound and to highlight areas for future investigation.

The Landscape of 2-Alkyl-4(1H)-quinolones in Bacterial Communication

The quorum sensing system of the opportunistic pathogen Pseudomonas aeruginosa is a complex hierarchical network that includes the las, rhl, and pqs systems. The pqs system utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. The most studied of these are 2-heptyl-4-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4-quinolone, also known as the Pseudomonas Quinolone Signal (PQS). These molecules are crucial for coordinating the expression of virulence factors and biofilm formation in P. aeruginosa.

In the context of polymicrobial infections, AQs produced by P. aeruginosa have been shown to impact other microorganisms. For instance, certain AQs can exhibit antimicrobial properties or modulate the behavior of competing bacteria and fungi.

Comparative Biological Activity of 2-Alkyl-4(1H)-quinolones

While direct comparative studies focusing on this compound in polymicrobial infections are limited, research on analogous compounds provides insights into how the alkyl chain length may influence activity. A study on the structural diversity and biological properties of bacterial alkyl-4-quinolones has highlighted that variations in the alkyl side chain can affect their biological functions, including antimicrobial and antimalarial potency.

One study did report the isolation of 2-n-octyl-4-hydroxyquinoline N-oxide from P. aeruginosa and demonstrated its activity against Bacillus cereus and Mycobacterium tuberculosis. However, this is the N-oxide derivative and the study was not conducted in a polymicrobial model. The lack of extensive data on this compound itself in such models prevents a direct quantitative comparison with other quorum sensing inhibitors at this time.

Experimental Protocols for Investigating Quorum Sensing Inhibitors in Polymicrobial Biofilms

To validate the role of novel compounds like this compound, established experimental models for studying polymicrobial biofilms are essential. Below are generalized protocols that can be adapted for this purpose.

Dual-Species Biofilm Inhibition Assay

This method is used to assess the ability of a compound to inhibit the formation of a biofilm containing two or more microbial species. A common model involves the co-culture of P. aeruginosa and Staphylococcus aureus.

Methodology:

  • Culture Preparation: Grow overnight cultures of P. aeruginosa and S. aureus in appropriate broth media.

  • Inoculum Preparation: Dilute the overnight cultures to a standardized optical density (e.g., OD₆₀₀ of 0.1). Mix the cultures in a desired ratio (e.g., 1:1 or 1:10).

  • Biofilm Growth: In a 96-well microtiter plate, add the mixed inoculum to wells containing fresh media and various concentrations of the test compound (e.g., this compound) and appropriate controls (e.g., a known quorum sensing inhibitor and a vehicle control).

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours.

  • Quantification:

    • Crystal Violet Staining: To quantify total biofilm biomass, gently wash the wells to remove planktonic cells, stain the adherent biofilm with crystal violet, and then solubilize the stain for spectrophotometric measurement.

    • Viable Cell Counting: To determine the effect on individual species within the biofilm, the biofilm can be disrupted by sonication, and serial dilutions plated on selective agar (B569324) media to enumerate the colony-forming units (CFUs) of each species.

Virulence Factor Expression in Co-culture

This protocol measures the effect of a test compound on the production of specific virulence factors in a polymicrobial setting.

Methodology:

  • Co-culture Setup: Establish a liquid co-culture of the desired microorganisms (e.g., P. aeruginosa and S. aureus) in the presence of the test compound at sub-inhibitory concentrations.

  • Incubation: Grow the co-culture with shaking for a defined period.

  • Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.

  • Virulence Factor Assays:

    • Pyocyanin (B1662382) Assay (for P. aeruginosa): Extract pyocyanin from the supernatant with chloroform (B151607) and measure its absorbance.

    • Elastase Assay (for P. aeruginosa): Measure elastolytic activity using elastin-Congo red as a substrate.

    • Hemolysin Assay (for S. aureus): Assess the lytic activity of the supernatant on red blood cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within quorum sensing and the experimental approaches to study them is crucial for a clear understanding.

Quorum_Sensing_Hierarchy_in_P_aeruginosa cluster_las Las System cluster_rhl Rhl System cluster_pqs PQS System LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates PqsH pqsH LasR->PqsH activates Virulence_Factors Virulence Factors (e.g., elastase, pyocyanin) RhlR->Virulence_Factors regulates PqsR->RhlR regulates PqsR->Virulence_Factors regulates LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL synthesizes PqsABCD pqsABCD HHQ HHQ PqsABCD->HHQ synthesizes PQS PQS PqsH->PQS converts HHQ to 3-oxo-C12-HSL->LasR activates C4-HSL->RhlR activates HHQ->PqsR activates PQS->PqsR activates

Caption: Quorum sensing hierarchy in P. aeruginosa.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Analysis Polymicrobial_Culture Polymicrobial Inoculum (e.g., P. aeruginosa + S. aureus) Incubation Incubation Polymicrobial_Culture->Incubation Test_Compound This compound (various concentrations) Test_Compound->Incubation Controls Positive and Negative Controls Controls->Incubation Biofilm_Quantification Biofilm Quantification (Crystal Violet, CFU counting) Virulence_Assay Virulence Factor Assays (Pyocyanin, Elastase, etc.) Gene_Expression Gene Expression Analysis (qRT-PCR) Incubation->Biofilm_Quantification Incubation->Virulence_Assay Incubation->Gene_Expression

Caption: Workflow for evaluating anti-biofilm agents.

Conclusion and Future Directions

The study of 2-alkyl-4(1H)-quinolones is a promising avenue for the development of novel anti-virulence therapies. While significant research has focused on 2-heptyl derivatives in P. aeruginosa, the role of other analogues such as this compound, particularly in the context of complex polymicrobial infections, remains largely unexplored. The lack of direct comparative data underscores a critical knowledge gap.

Future research should prioritize:

  • Direct investigation of this compound in clinically relevant polymicrobial biofilm models.

  • Comparative studies to evaluate its efficacy against other known quorum sensing inhibitors.

  • Mechanistic studies to elucidate its specific targets and modes of action within a polymicrobial community.

By addressing these research questions, the scientific community can fully validate the potential of this compound as a therapeutic agent for the management of polymicrobial infections.

In Vitro vs. In Vivo Correlation of 2-Alkyl-4(1H)-quinolone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of 2-alkyl-4(1H)-quinolones, a class of bacterial signaling molecules with significant roles in virulence and biofilm formation. While direct comparative data for 2-Octyl-4(1H)-quinolone is limited in publicly available literature, this document synthesizes findings from closely related and well-studied analogues, primarily 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS), to provide a representative overview of the performance of this compound class.

The primary mechanism of action for these molecules in Pseudomonas aeruginosa is the modulation of the PQS quorum sensing system, which regulates the expression of numerous virulence factors.[1][2] This guide will delve into the quantitative measures of their activity in laboratory settings and within living organisms, detail the experimental methodologies, and visualize the key signaling pathways and workflows.

Data Presentation: Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the reported activities of 2-alkyl-4(1H)-quinolones from various studies. It is important to note that a direct, head-to-head comparison of in vitro and in vivo efficacy for a single 2-alkyl-4(1H)-quinolone derivative is not extensively documented in a single study. The data presented here is a compilation from multiple sources to illustrate the typical range of activities observed.

Table 1: In Vitro Activity of 2-Alkyl-4(1H)-quinolones

CompoundAssay TypeTarget Organism/SystemEndpointResultReference
2-Heptyl-4-quinolone (HHQ)PqsR ActivationP. aeruginosa biosensorEC500.44 ± 0.1 µM[3]
Pseudomonas Quinolone Signal (PQS)PqsR ActivationP. aeruginosa biosensorEC5018 ± 4 µM[3]
2-Heptyl-4-quinoline N-oxide (HQNO)PqsR ActivationP. aeruginosa biosensorEC50> 100 µM[3]
2-Heptyl-4-quinoline N-oxide (HQNO)ELISAImmunochemical detectionIC5010.7 nM[4]
2-Heptyl-4-quinolone (HHQ)ELISAImmunochemical detectionIC5056.0 nM[4]
Pseudomonas Quinolone Signal (PQS)ELISAImmunochemical detectionIC50162.5 nM[4]
Quinazolinone PqsR Inhibitor (QZN 34)Biofilm InhibitionS. aureus-Prevention of biofilm formation[3]
Quinazolinone PqsR Inhibitor (QZN 34)Planktonic GrowthGram-positive bacteriaBactericidalEffective[3]
Quinazolinone PqsR Inhibitor (QZN 34)Planktonic GrowthGram-negative bacteriaBactericidalIneffective[3]

Table 2: In Vivo Activity of Quorum Sensing Systems in P. aeruginosa

Model OrganismInfection ModelQuorum Sensing System TargetedOutcome MeasureResultReference
Caenorhabditis elegansSlow-killing assaylasR, rhlR, pqsA, pqsR mutantsSurvival rate of wormsIncreased survival with QS mutants[5]
Galleria mellonellaLarval infectionWild-type vs. QS mutantsLarval survivalReduced virulence with QS mutants[6][7]
MouseChronic respiratory infectionlasI, rhlI mutantsBacterial load in lungsLower bacterial load with QS mutants[8]
MouseChronic respiratory infectionWild-type vs. QS mutantsLung inflammationMilder inflammation with QS mutants[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments used to assess the activity of 2-alkyl-4(1H)-quinolones.

1. In Vitro Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

  • Bacterial Culture Preparation: A single colony of P. aeruginosa is inoculated into a suitable broth medium (e.g., Luria-Bertani broth) and grown overnight at 37°C with shaking. The culture is then diluted to a standardized optical density (e.g., OD600 of 0.02) in fresh medium.

  • Assay Procedure:

    • In a 96-well microtiter plate, 200 µL of the diluted bacterial culture is added to each well.

    • The test compound (e.g., this compound) is added to the wells at various concentrations. A solvent control (e.g., DMSO) and a negative control (medium only) are included.

    • The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

    • After incubation, the planktonic bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

    • The remaining biofilms are stained with 125 µL of 0.1% crystal violet solution for 15 minutes at room temperature.

    • Excess stain is removed by washing with water.

    • The bound crystal violet is solubilized with 200 µL of 30% acetic acid.

    • The absorbance is measured at a wavelength of 550-595 nm using a microplate reader.[9][10][11][12]

  • Data Analysis: The percentage of biofilm inhibition is calculated relative to the solvent control. The IC50 value, the concentration at which 50% of biofilm formation is inhibited, can then be determined.

2. In Vivo Virulence Assessment in Galleria mellonella

The Galleria mellonella (greater wax moth) larval model is a widely used invertebrate host to assess bacterial virulence and the efficacy of antimicrobial compounds.[6][7][13]

  • Bacterial Inoculum Preparation: P. aeruginosa is grown overnight, washed, and resuspended in sterile PBS to a specific concentration (e.g., 1 x 108 CFU/mL). Serial dilutions are performed to obtain the desired inoculum.

  • Infection and Treatment:

    • A group of G. mellonella larvae (typically 10-20 per group) of a specific weight range are selected.

    • A 10 µL suspension of the bacterial inoculum is injected into the hemocoel of each larva via the last left proleg using a micro-syringe.

    • For treatment groups, the test compound is co-injected with the bacteria or administered at a specified time post-infection. A control group receives bacteria and the vehicle solvent.

  • Endpoint Measurement: Larval survival is monitored over a period of 24-72 hours at 37°C. Larvae are considered dead if they do not respond to touch.

  • Data Analysis: Survival curves are plotted using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test. The time to 50% mortality (LT50) can also be calculated.[6][14]

3. Murine Model of Chronic Respiratory Infection

Mouse models are instrumental in studying the in vivo efficacy of compounds in a mammalian system.

  • Bacterial Strain and Animal Model: A mucoid, clinical isolate of P. aeruginosa capable of establishing chronic infection is often used. Immunocompromised or specific mouse strains (e.g., BALB/c) can be utilized.[15][16]

  • Infection Procedure:

    • Mice are anesthetized.

    • A non-lethal dose of P. aeruginosa (e.g., embedded in agar (B569324) beads) is intratracheally instilled into the lungs.[17]

  • Treatment Regimen: Treatment with the test compound (e.g., via inhalation or systemic administration) is initiated at a specified time post-infection and continued for a defined period (e.g., 7 days).[15]

  • Assessment of Efficacy:

    • At the end of the treatment period, mice are euthanized.

    • Lungs are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU/lung).

    • Lung tissue can also be processed for histopathological analysis to assess the level of inflammation and tissue damage.[8]

  • Data Analysis: Bacterial loads and inflammation scores are compared between the treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the activity of 2-alkyl-4(1H)-quinolones.

PQS_Signaling_Pathway cluster_synthesis PQS Biosynthesis cluster_regulation Quorum Sensing Regulation Anthranilate Anthranilate PqsA PqsA Anthranilate->PqsA PqsD PqsD PqsA->PqsD PqsBC PqsBC PqsD->PqsBC HHQ HHQ (2-heptyl-4-quinolone) PqsBC->HHQ PqsH PqsH HHQ->PqsH PqsL PqsL HHQ->PqsL PqsR PqsR (MvfR) Receptor HHQ->PqsR binds PQS PQS (2-heptyl-3-hydroxy-4-quinolone) PqsH->PQS PQS->PqsR binds HQNO HQNO PqsL->HQNO pqsA_operon pqsABCDE operon PqsR->pqsA_operon activates Virulence_Genes Virulence Genes (e.g., lasB, rhlI) PqsR->Virulence_Genes activates pqsA_operon->PqsA pqsA_operon->PqsD pqsA_operon->PqsBC

PQS signaling pathway in Pseudomonas aeruginosa.

In_Vitro_Biofilm_Assay A Prepare bacterial culture and test compound dilutions B Incubate in 96-well plate (24-48h, 37°C) A->B C Remove planktonic cells (Wash with PBS) B->C D Stain biofilm with 0.1% Crystal Violet C->D E Wash away excess stain D->E F Solubilize bound stain with 30% Acetic Acid E->F G Measure absorbance (OD 550-595 nm) F->G

Workflow for in vitro biofilm inhibition assay.

In_Vivo_Galleria_Model cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare P. aeruginosa inoculum C Inject G. mellonella larvae with bacteria +/- compound A->C B Prepare test compound solution B->C D Incubate at 37°C C->D E Monitor larval survival over 24-72h D->E F Generate Kaplan-Meier survival curves E->F

Workflow for in vivo virulence assessment in G. mellonella.

References

A Comparative Guide to 2-Octyl-4(1H)-quinolone and Synthetic Quorum Sensing Inhibitors in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the native Pseudomonas aeruginosa quorum sensing (QS) signaling molecule, 2-Octyl-4(1H)-quinolone (also known as 2-heptyl-4-quinolone or HHQ), with a selection of synthetic quorum sensing inhibitors (QSIs). The focus of this comparison is on their interaction with the PqsR receptor, a key transcriptional regulator of virulence in P. aeruginosa. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with detailed protocols for key assays and visualizations of the relevant biological pathways.

Introduction to Pseudomonas aeruginosa Quorum Sensing

Pseudomonas aeruginosa is a formidable opportunistic human pathogen, notorious for its ability to cause severe and persistent infections, particularly in immunocompromised individuals and those with cystic fibrosis. A critical factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacteria to coordinate gene expression in a population density-dependent manner, leading to the collective production of virulence factors and the formation of antibiotic-resistant biofilms.

P. aeruginosa employs at least three interconnected QS systems: the las, rhl, and pqs systems. The pqs system, which is specific to P. aeruginosa, utilizes 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules. A key player in this system is 2-heptyl-4-quinolone (HHQ), which serves as a precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (the Pseudomonas Quinolone Signal or PQS). Both HHQ and PQS can bind to and activate the transcriptional regulator PqsR (also known as MvfR), triggering a signaling cascade that upregulates the expression of numerous virulence genes. Given its central role in controlling pathogenicity, the PqsR receptor has emerged as a prime target for the development of novel anti-virulence therapies. This guide will delve into the activating role of the native ligand HHQ and the inhibitory potential of various synthetic antagonists targeting PqsR.

The Pqs Quorum Sensing System: Activation by HHQ

The pqs quorum sensing system is a positive feedback loop. The synthesis of HHQ is carried out by the products of the pqsABCDE operon. HHQ can then bind to the LysR-type transcriptional regulator PqsR. This binding event induces a conformational change in PqsR, enabling it to bind to the promoter of the pqsABCDE operon and enhance its transcription, thus amplifying the production of HHQ and other AQs.[1] HHQ is then converted to the more potent agonist PQS by the monooxygenase PqsH.[1] The activated PqsR, either by HHQ or PQS, ultimately leads to the increased expression of a wide array of virulence factors, including pyocyanin, elastase, and components essential for biofilm formation.[2][3]

Pqs_Signaling_Pathway cluster_synthesis HHQ Synthesis cluster_activation PqsR Activation cluster_regulation Gene Regulation pqsABCDE pqsABCDE operon PqsABCD PqsA, B, C, D enzymes pqsABCDE->PqsABCD expression HHQ 2-Heptyl-4-quinolone (HHQ) PqsABCD->HHQ synthesizes PqsR PqsR (MvfR) receptor HHQ->PqsR binds & activates PqsH PqsH enzyme HHQ->PqsH conversion PqsR->pqsABCDE activates transcription Virulence_Genes Virulence Factor Genes (e.g., pyocyanin, elastase) PqsR->Virulence_Genes upregulates Biofilm_Genes Biofilm Formation Genes PqsR->Biofilm_Genes upregulates PQS Pseudomonas Quinolone Signal (PQS) PqsH->PQS PQS->PqsR binds & activates (higher affinity) QSI_Screening_Workflow Start Start: Compound Library In_Silico In Silico Screening (e.g., molecular docking against PqsR) Start->In_Silico Primary_Screening Primary Screening (e.g., reporter gene assay) In_Silico->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (Phenotypic Assays) Dose_Response->Secondary_Screening Virulence_Assay Virulence Factor Assays (e.g., Pyocyanin, Elastase) Secondary_Screening->Virulence_Assay Biofilm_Assay Biofilm Formation Assay Secondary_Screening->Biofilm_Assay Toxicity_Assay Toxicity & Specificity Assays (e.g., growth inhibition, cytotoxicity) Virulence_Assay->Toxicity_Assay Biofilm_Assay->Toxicity_Assay Lead_Optimization Lead Compound Optimization Toxicity_Assay->Lead_Optimization In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo End End: Potential Therapeutic Candidate In_Vivo->End

References

Unveiling the Potency of 2-Octyl-4(1H)-quinolone Analogs: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides an objective comparison of the biological activities of structural analogs of 2-Octyl-4(1H)-quinolone, supported by experimental data and detailed methodologies. The focus is on their roles as quorum sensing modulators in Pseudomonas aeruginosa and their broader antimicrobial properties.

2-Alkyl-4(1H)-quinolones (AQs) are a class of molecules that have garnered significant attention for their diverse biological activities, ranging from intercellular signaling in bacteria to antimicrobial and immunomodulatory effects. A key member of this family, this compound, and its structural analogs are particularly notable for their involvement in the quorum sensing (QS) network of the opportunistic pathogen Pseudomonas aeruginosa. This guide delves into the comparative biological activities of prominent analogs, presenting quantitative data, experimental protocols, and visual representations of the underlying signaling pathways.

Core Structural Analogs and Their Quorum Sensing Roles

In P. aeruginosa, the pqs (Pseudomonas quinolone signal) quorum sensing system utilizes several 2-alkyl-4-quinolone molecules as signals. The most well-studied analogs of this compound in this context are 2-heptyl-4(1H)-quinolone (HHQ) and its hydroxylated derivative, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). Another important related molecule is 2-heptyl-4-hydroxyquinoline N-oxide (HQNO).

  • 2-Heptyl-4(1H)-quinolone (HHQ): Often referred to as the precursor to PQS, HHQ itself acts as a signaling molecule. It binds to the transcriptional regulator PqsR (also known as MvfR), activating the expression of the pqsABCDE operon, which is responsible for the synthesis of more AQs, creating a positive feedback loop.[1][2]

  • 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS): Considered the primary signaling molecule of the pqs system, PQS is synthesized from HHQ by the monooxygenase PqsH.[3] Like HHQ, PQS binds to and activates PqsR, but it is a more potent activator.[1] PQS is also involved in iron acquisition and the formation of outer membrane vesicles.[3]

  • 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO): While structurally similar, HQNO does not act as a QS signal. Instead, it functions as a respiratory inhibitor, targeting the cytochrome bc1 complex.[2]

The interplay between these molecules is crucial for regulating the expression of numerous virulence factors in P. aeruginosa, making them attractive targets for antimicrobial drug development.

Comparative Antimicrobial Activities

Beyond their role in quorum sensing, various structural analogs of 2-alkyl-4-quinolones have been synthesized and evaluated for their direct antimicrobial activities against a range of pathogens. The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected analogs.

Table 1: Antibacterial Activity of 2-Alkyl-4-Quinolone Analogs

Compound/AnalogTarget OrganismMIC (µg/mL)Reference
2-Heptyl-4-quinolone (HHQ)Vibrio harveyi450[4]
2-Nonyl-4-quinoloneHelicobacter pylori0.1 - 0.5[4]
2-Heptyl-4-quinolone N-oxideHelicobacter pylori0.1 - 0.5[4]
Brominated 4-hydroxy-2-quinolone with nonyl side chain (3j)Staphylococcus aureus125 - 500[5]
N-nonyl-pyranoquinolone (4)Staphylococcus aureus (MRSA)1 - 4[6]
N-heptyl-9-t-Bu-pyranoquinoloneStaphylococcus aureus (MRSA)≤2[6]
N-heptyl-9-t-Bu-pyranoquinoloneEnterococcus spp.0.25[6]

Table 2: Antifungal and Antimalarial Activity of 2-Alkyl-4-Quinolone Analogs

Compound/AnalogTarget OrganismIC50 (µg/mL)Reference
Brominated 4-hydroxy-2-quinolone with nonyl side chain (3j)Aspergillus flavus1.05[5][7]
2-Alkyl-4-hydroxyquinolines (general)Plasmodium falciparum (K1 strain)0.25 - 2.07[8]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely used technique.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Test compounds (2-alkyl-4-quinolone analogs) dissolved in a suitable solvent (e.g., DMSO).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, then diluted).[9][10]
  • Positive control (medium with inoculum, no compound).
  • Negative control (medium only).
  • Reference antibiotic (e.g., ciprofloxacin, amphotericin B).

2. Assay Procedure:

  • Serially dilute the test compounds in the growth medium directly in the microtiter plate to achieve a range of concentrations.[9]
  • Add the standardized microbial inoculum to each well, except for the negative control wells.[10]
  • Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[11]

3. Data Analysis:

  • After incubation, visually inspect the plates for turbidity, which indicates microbial growth.[9]
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
  • Results can also be read using a plate reader to measure absorbance.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions of these molecules, Graphviz (DOT language) has been used to create diagrams of the PqsR-dependent signaling pathway and a general experimental workflow for screening antimicrobial activity.

PqsR_Signaling_Pathway cluster_synthesis Biosynthesis cluster_regulation Regulation cluster_output Output pqsABCDE pqsABCDE operon HHQ HHQ pqsABCDE->HHQ synthesis pqsH pqsH PQS PQS pqsH->PQS conversion PqsR PqsR (MvfR) PqsR->pqsABCDE activates transcription Virulence Virulence Factors (e.g., elastase, pyocyanin) PqsR->Virulence regulates Biofilm Biofilm Formation PqsR->Biofilm regulates HHQ->PqsR binds PQS->PqsR binds (high affinity)

Caption: PqsR-dependent quorum sensing pathway in P. aeruginosa.

Antimicrobial_Screening_Workflow start Start: Synthesized Quinolone Analogs prep_compounds Prepare Stock Solutions (e.g., in DMSO) start->prep_compounds serial_dilution Perform Serial Dilutions in 96-well Plates prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC/IC50 read_results->determine_mic end End: Comparative Activity Data determine_mic->end

Caption: Workflow for antimicrobial activity screening.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 2-Octyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Octyl-4(1H)-quinolone, a quinolone derivative. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

In the event of a spill, contain the source if it is safe to do so, collect the material with an absorbent, and clean the spill area thoroughly. Place all contaminated materials into a sealed, appropriately labeled container for disposal[1].

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave"[2]. The following steps provide a procedural guide for its proper disposal in a laboratory setting.

  • Waste Determination: The first step is to determine if the this compound waste is considered hazardous. As a synthetic organic chemical used in research, it should be treated as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional. This determination should be made by trained professionals, not students[3].

  • Waste Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled waste container. It should not be mixed with other incompatible waste streams. For instance, acids should be kept separate from cyanides, sulfides, and bases[4]. Oxidizing agents must be kept apart from reducing agents and organic compounds[4].

  • Container Management: All hazardous waste must be stored in containers that are compatible with the chemical, in good condition, and have a secure, leak-proof closure[4][5]. The container should not be filled beyond 90% capacity to allow for expansion.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date. The label should also indicate the primary hazards associated with the chemical.

  • Storage in a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel generating the waste[3][4]. The SAA must be inspected weekly for any signs of leakage[4].

  • Disposal Pickup: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash[5]. Quinolones are known to be toxic to aquatic organisms and can persist in the environment[6].

Quantitative Data for Waste Management

The following table summarizes key quantitative parameters for hazardous waste management in a laboratory setting, based on general regulations.

ParameterGuidelineRegulatory Basis
Maximum Volume in SAA 55 gallons of hazardous waste (or 1 quart of acute hazardous waste)40 CFR § 262.15[3]
Container Headspace At least 10% of the container volumeGeneral laboratory safety practice
Maximum Accumulation Time in SAA (partially full) Up to one (1) yearCentral Washington University Guidelines[4]
Removal from SAA (full container) Within three (3) days of being fullCentral Washington University Guidelines[4]
Maximum Storage Time (for Large Quantity Generators) Up to 90 daysRCRA

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Generate this compound Waste B Determine as Hazardous Waste A->B C Select Compatible Container B->C D Collect Waste in Labeled Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F G Container Full or Time Limit Reached? F->G G->E No H Arrange for EHS Pickup G->H Yes I Proper Disposal by Licensed Facility H->I

References

Personal protective equipment for handling 2-Octyl-4(1H)-quinolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety, operational, and disposal information for handling 2-Octyl-4(1H)-quinolone in a laboratory setting. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on the hazard profiles of structurally similar compounds, including quinoline (B57606) and other 4-quinolone derivatives. A cautious approach is strongly advised.

Hazard Summary

Based on analogous compounds, this compound should be handled as a potentially hazardous substance with the following likely properties:

  • Acute Toxicity: Potentially harmful if swallowed or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2]

  • Long-Term Health Effects: The parent quinoline structure is suspected of causing genetic defects and cancer.[1]

  • Environmental Hazards: May cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). Gloves must be inspected before use and disposed of immediately after contact or signs of degradation.To prevent skin contact, as the substance is likely harmful and a skin irritant.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles conforming to recognized standards (e.g., EN166 or NIOSH). A face shield should be worn when there is a significant risk of splashing.To protect eyes from serious irritation or damage.[2]
Skin and Body Protection A properly fitting laboratory coat, buttoned to its full length. Long pants and closed-toe, closed-heel shoes are required at all times.To protect skin from accidental contact and prevent contamination of personal clothing.[2]
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if aerosols/dust are generated outside of one, a NIOSH-approved respirator is required.To prevent inhalation of the compound, which may cause respiratory irritation.[2]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls:

    • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[3]

    • Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Solution Preparation:

    • Handle the solid compound exclusively within a chemical fume hood to avoid inhalation of any dust particles.

    • Use appropriate tools (e.g., spatula, weighing paper) and clean them thoroughly after use.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers of this compound tightly sealed when not in use.

    • Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[3][4]

  • Spill Procedures:

    • Small Spills: If you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

    • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and Environmental Health and Safety (EHS) department.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., gloves, weighing paper, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS department.[1]

    • Never dispose of this compound waste down the drain.[1]

  • Container Management:

    • Use only approved and chemically compatible waste containers.[1]

    • Keep waste containers securely closed at all times, except when adding waste.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and proper disposal of the hazardous waste.[5][6]

Safe Handling Workflow

prep Preparation handling Handling in Fume Hood prep->handling Wear Full PPE experiment Experimental Use handling->experiment spill Spill? experiment->spill cleanup Spill Cleanup spill->cleanup Yes waste Waste Collection spill->waste No cleanup->waste Contain & Decontaminate disposal Professional Disposal waste->disposal Contact EHS

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.